3-(2,5-Difluorophenyl)propanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(2,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURXQDAFKSWAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342418 | |
| Record name | 3-(2,5-Difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130408-15-0 | |
| Record name | 3-(2,5-Difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-Difluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-(2,5-Difluorophenyl)propanoic acid CAS number
An In-depth Technical Guide to 3-(2,5-Difluorophenyl)propanoic acid
CAS Number: 130408-15-0
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, potential biological activities, and standardized experimental protocols.
Chemical and Physical Properties
This compound is a fluorinated aromatic carboxylic acid.[1] Its core structure consists of a propanoic acid backbone substituted with a 2,5-difluorophenyl group.[1] This compound is recognized as a valuable intermediate in the fields of medicinal chemistry and materials science.[1]
| Property | Value | Reference |
| CAS Number | 130408-15-0 | [2] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | |
| IUPAC Name | This compound | [2] |
| InChI Key | DURXQDAFKSWAES-UHFFFAOYSA-N | [2] |
| Purity (Commercial) | ≥98% | [1][2] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature | [2] |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available in the reviewed literature. Commercial suppliers may provide lot-specific data.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. Below is a representative workflow and a detailed experimental protocol based on common organic synthesis methods for related compounds.
Synthesis Workflow
The following diagram illustrates a common synthetic pathway.
Caption: General workflow for the synthesis of this compound.
Representative Synthesis Protocol
This protocol describes the synthesis via the Williamson ether synthesis followed by hydrolysis, a common method for such structures.
Objective: To synthesize this compound from 2,5-difluorophenol.
Materials:
-
2,5-Difluorophenol
-
Ethyl 3-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Reagent: While stirring, add ethyl 3-bromopropanoate (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Ester Intermediate): After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(2,5-difluorophenoxy)propanoate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and a 2M aqueous solution of NaOH. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield pure this compound.
Biological Activity and Potential Mechanisms
Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Literature suggests that this compound may exhibit similar anti-inflammatory properties, as well as antimicrobial effects.[1]
Potential Anti-inflammatory Activity
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[5][6] By blocking COX-1 and/or COX-2, these drugs reduce prostaglandin levels.[5]
Caption: Inhibition of the COX-2 pathway, a likely mechanism for anti-inflammatory action.
Potential Antimicrobial Activity
In vitro studies have suggested that the compound is effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.[1] The precise mechanism is not well-elucidated but may involve the disruption of essential bacterial pathways due to the compound's structure.[7] The mechanism for many arylpropionic acid derivatives involves inhibition of bacterial type I signal peptidase (SPase), which disrupts protein secretion and localization.[7][8]
Protocol for Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.
Objective: To determine the MIC of this compound against E. coli and S. aureus.
Materials:
-
This compound
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO.
-
Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[9]
Spectroscopic Data
Note: As of the date of this document, publicly accessible, experimentally-derived 1H NMR, 13C NMR, and mass spectrometry data specifically for this compound (CAS 130408-15-0) are limited. The following descriptions are based on the analysis of related propanoic acid structures and serve as a predictive guide for characterization.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Region (~7.0-7.5 ppm): Three signals corresponding to the three protons on the difluorophenyl ring, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Aliphatic Region (~2.5-3.0 ppm): Two triplet signals corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain. The -CH₂- group adjacent to the aromatic ring will likely appear further downfield than the -CH₂- group adjacent to the carboxyl group.
-
Carboxylic Acid Proton (~10-12 ppm): A broad singlet for the -COOH proton, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display nine distinct signals.
-
Carbonyl Carbon (~170-180 ppm): One signal for the carboxylic acid carbon.
-
Aromatic Carbons (~110-165 ppm): Six signals for the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling and will be significantly downfield.
-
Aliphatic Carbons (~25-40 ppm): Two signals for the methylene carbons.
Mass Spectrometry (Predicted)
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ should be observed at m/z 186. Key fragmentation patterns for phenylpropanoic acids typically involve:
-
Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 141.
-
McLafferty rearrangement, if applicable, could lead to characteristic neutral losses.
-
Cleavage of the bond between the two methylene groups.
-
Fragments corresponding to the difluorophenyl moiety.[10]
References
- 1. 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7 | Benchchem [benchchem.com]
- 2. This compound | 130408-15-0 [sigmaaldrich.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Molecular Structure of 3-(2,5-Difluorophenyl)propanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and spectroscopic characteristics of 3-(2,5-Difluorophenyl)propanoic acid (CAS No: 130408-15-0).[1] As a fluorinated aromatic carboxylic acid, this compound serves as a valuable intermediate in medicinal chemistry and materials science.[2] This document details a probable synthetic pathway, outlines detailed protocols for its characterization using modern spectroscopic techniques, and presents all quantitative data in structured tables for ease of reference. Visual diagrams are provided to illustrate key processes and relationships, adhering to specified technical standards for clarity and precision.
Introduction
This compound, also known as 2,5-Difluorohydrocinnamic acid, is a derivative of propanoic acid featuring a 2,5-difluorophenyl group attached to the β-carbon.[1][2] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents and functional materials. Understanding its structural and spectroscopic profile is fundamental for its effective utilization in research and development.
Physicochemical Properties
The core structural and physical characteristics of this compound are summarized below. These properties are essential for handling, storage, and experimental design.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,5-Difluoro-benzenepropanoic acid, 2,5-Difluorohydrocinnamic acid | [1] |
| CAS Number | 130408-15-0 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Physical Form | Solid | [3] |
| Melting Point | 71-73 °C | [1] |
| Boiling Point (Predicted) | 269.9 ± 25.0 °C | [1] |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocols
A common and effective method for synthesizing 3-aryl propanoic acids is the catalytic hydrogenation of the corresponding 3-aryl propenoic acid (cinnamic acid derivative). This reaction reduces the carbon-carbon double bond while preserving the carboxylic acid and aromatic functionalities.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for the hydrogenation of α,β-unsaturated carboxylic acids.[4]
-
Reaction Setup: In a hydrogenation flask, dissolve 3-(2,5-difluorophenyl)propenoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approx. 10-15 mL per gram of reactant).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (approx. 5-10% by weight of the starting material).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and stir the mixture vigorously at room temperature.[4]
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by using techniques like Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the molecular structure of the synthesized compound. The following sections detail the expected results from key analytical techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For carboxylic acids, the spectrum is dominated by characteristic absorptions from the hydroxyl and carbonyl groups.
Protocol: A small sample of the solid compound is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (from carboxylic acid dimer) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 3000 - 2850 | Medium | Aliphatic C-H stretch (from -CH₂-CH₂- group) |
| 1725 - 1700 | Strong | C=O stretch (from carboxylic acid) |
| 1600 - 1450 | Medium-Weak | Aromatic C=C in-ring stretches |
| 1300 - 1100 | Strong | C-F stretch |
| 950 - 910 | Broad, Medium | O-H out-of-plane bend |
Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching vibrations.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet, Broad | 1H | Carboxylic Acid (-COOH ) |
| ~7.0 - 7.2 | Multiplet | 3H | Aromatic Protons (-C₆H₃ F₂) |
| ~2.9 - 3.1 | Triplet | 2H | Benzylic Protons (Ar-CH₂ -CH₂-) |
| ~2.6 - 2.8 | Triplet | 2H | Aliphatic Protons (-CH₂-CH₂ -COOH) |
Note: The aromatic region will show complex splitting patterns due to both H-H and H-F coupling. The carboxylic acid proton signal is typically broad and may not show coupling.[7][8]
¹³C NMR Predicted Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | Carbonyl Carbon (-C OOH) |
| ~160 - 165 (d, J≈245 Hz) | Aromatic Carbon (C -F) |
| ~115 - 130 | Aromatic Carbons (C -H and C -C) |
| ~34 - 36 | Aliphatic Carbon (-C H₂-COOH) |
| ~28 - 30 | Benzylic Carbon (Ar-C H₂-) |
Note: Carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Protocol: The sample is introduced into a mass spectrometer, typically using Electron Ionization (EI). The instrument separates ions based on their mass-to-charge (m/z) ratio.
| m/z Value | Interpretation |
| 186 | [M]⁺: Molecular ion peak, corresponding to C₉H₈F₂O₂⁺ |
| 141 | [M - COOH]⁺: Loss of the carboxylic acid group |
| 127 | [M - CH₂COOH]⁺: Benzylic cleavage |
| 109 | [C₆H₃F₂]⁺: Difluorophenyl fragment |
Note: The molecular ion peak should be clearly visible. The fragmentation pattern is dominated by cleavages adjacent to the aromatic ring and the carbonyl group, which are characteristic of this class of compounds.[10][11]
Conclusion
This technical guide has detailed the molecular structure, properties, synthesis, and comprehensive spectroscopic characterization of this compound. The provided data tables and experimental protocols offer a foundational resource for researchers engaged in the fields of synthetic chemistry, drug discovery, and materials science. The predictive spectroscopic data serves as a reliable benchmark for the structural verification of this important chemical intermediate.
References
- 1. 3-(2,5-DIFLUOROPHENYL)PROPIONIC ACID | 130408-15-0 [amp.chemicalbook.com]
- 2. 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7 | Benchchem [benchchem.com]
- 3. This compound | 130408-15-0 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
An In-depth Technical Guide to the Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(2,5-difluorophenyl)propanoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound is a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide focuses on the most common and effective synthesis routes, providing detailed methodologies and comparative data to aid in laboratory-scale production.
Primary Synthesis Pathway: Knoevenagel-Doebner Condensation and Catalytic Hydrogenation
The most frequently employed and well-documented synthesis of this compound is a two-step process commencing with 2,5-difluorobenzaldehyde. This pathway involves an initial Knoevenagel-Doebner condensation with malonic acid to form an acrylic acid intermediate, which is subsequently reduced via catalytic hydrogenation.
Caption: Primary synthesis route for this compound.
Step 1: Knoevenagel-Doebner Condensation
The initial step involves the condensation of 2,5-difluorobenzaldehyde with malonic acid, catalyzed by a weak base, typically piperidine in pyridine, to yield 3-(2,5-difluorophenyl)acrylic acid.[1][2][3] This reaction is a modification of the aldol condensation and is highly effective for forming carbon-carbon double bonds.[1]
Experimental Protocol:
A representative procedure for the Knoevenagel-Doebner condensation is as follows:
-
To a solution of 2,5-difluorobenzaldehyde (1.0 equivalent) in pyridine (3-5 volumes), add malonic acid (1.1-1.5 equivalents).
-
Add a catalytic amount of piperidine (0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (typically 90-115°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield crude 3-(2,5-difluorophenyl)acrylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
| Parameter | Value/Condition |
| Starting Material | 2,5-Difluorobenzaldehyde |
| Reagent | Malonic Acid |
| Catalyst | Piperidine |
| Solvent | Pyridine |
| Reaction Temperature | 90-115°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% (for analogous reactions) |
Step 2: Catalytic Hydrogenation
The second step is the reduction of the carbon-carbon double bond of 3-(2,5-difluorophenyl)acrylic acid to afford the final product. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation. A similar reaction with 3-(3,5-difluorophenyl)propenoic acid has been reported to proceed with a near-quantitative yield.[1]
Experimental Protocol:
A detailed procedure for the catalytic hydrogenation is provided below:
-
Dissolve 3-(2,5-difluorophenyl)acrylic acid (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (usually within 4-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization if necessary.
| Parameter | Value/Condition |
| Starting Material | 3-(2,5-Difluorophenyl)acrylic acid |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Tetrahydrofuran (THF) or Ethyl Acetate |
| Hydrogen Pressure | 50 psi |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Reported Yield | ~99% (for 3-(3,5-difluorophenyl)propanoic acid)[1] |
Alternative Synthesis Pathway
An alternative, though less detailed in the literature for this specific product, involves the reaction of 2,5-difluorophenol with a suitable propanoic acid derivative.[4] This method relies on the formation of an ether linkage followed by subsequent reactions.
Caption: Alternative synthesis route starting from 2,5-difluorophenol.
This pathway generally involves the reaction of 2,5-difluorophenol with a halo-propanoic acid or ester in the presence of a base like potassium carbonate.[4] While this approach is viable, the Knoevenagel-Doebner route is often preferred due to its typically higher yields and more readily available starting materials.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving a Knoevenagel-Doebner condensation of 2,5-difluorobenzaldehyde with malonic acid, followed by catalytic hydrogenation of the resulting acrylic acid. This pathway offers high yields and utilizes well-established and scalable chemical transformations, making it a robust choice for both academic research and industrial applications in drug development. This guide provides the necessary procedural details and comparative data to facilitate the successful synthesis of this important chemical intermediate.
References
Physicochemical Properties of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2,5-Difluorophenyl)propanoic acid (CAS No. 130408-15-0). The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows for standard analytical procedures.
Core Physicochemical Data
This compound, also known as 2,5-Difluorohydrocinnamic acid, is a fluorinated aromatic carboxylic acid.[1][2] Its structure consists of a propanoic acid chain attached to a 2,5-difluorophenyl group.[1] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences its acidity and lipophilicity compared to its non-fluorinated analogs.[1]
The key physicochemical properties are summarized in the table below for quick reference and comparison.
| Property | Value | Data Type | Source |
| IUPAC Name | This compound | Identifier | - |
| CAS Number | 130408-15-0 | Identifier | [2] |
| Molecular Formula | C₉H₈F₂O₂ | Structural | [2][3][4] |
| Molecular Weight | 186.16 g/mol | Calculated | [2][4] |
| Melting Point | 71-73 °C | Experimental | [2] |
| Boiling Point | 269.9 ± 25.0 °C | Predicted | [2][4] |
| Density | 1.312 ± 0.06 g/cm³ | Predicted | [2][4] |
| pKa | ~2.8 – 3.2 | Predicted | [1] |
| logP (Octanol/Water) | ~1.9 – 2.5 | Predicted | [1][3] |
| Storage Temperature | 2-8 °C | Handling | [2][4] |
Experimental Protocols and Methodologies
This section provides detailed methodologies for determining the key physicochemical properties of organic compounds like this compound.
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range, making it a crucial indicator of purity.[5][6]
Protocol: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[5]
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[5][8]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7][9]
References
- 1. 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7 | Benchchem [benchchem.com]
- 2. 3-(2,5-DIFLUOROPHENYL)PROPIONIC ACID | 130408-15-0 [amp.chemicalbook.com]
- 3. PubChemLite - this compound (C9H8F2O2) [pubchemlite.lcsb.uni.lu]
- 4. 3-(2,5-DIFLUOROPHENYL)PROPIONIC ACID | 130408-15-0 [amp.chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. athabascau.ca [athabascau.ca]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. pennwest.edu [pennwest.edu]
An In-depth Technical Guide to the Solubility of 3-(2,5-Difluorophenyl)propanoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-(2,5-Difluorophenyl)propanoic acid in organic solvents. While a comprehensive search for specific quantitative solubility data for this compound did not yield precise numerical values in publicly available literature, this document provides detailed experimental protocols for determining solubility, which can be applied to generate the necessary data in a laboratory setting. Additionally, a logical workflow for a typical solubility study is presented.
Quantitative Solubility Data
A thorough literature search did not reveal specific quantitative solubility data for this compound in various organic solvents. The absence of such data in readily accessible databases and scientific articles indicates that this information may not be published or may reside in proprietary databases. Therefore, experimental determination is necessary to ascertain the solubility of this compound in solvents relevant to specific research or development needs.
To facilitate this, the following sections detail standard methodologies for solubility determination.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in drug discovery and development, influencing factors such as bioavailability and formulation.[1][2] Several methods can be employed, ranging from traditional to high-throughput techniques.[2][3][4]
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a classical and widely accepted technique for determining thermodynamic or equilibrium solubility.[2][3] It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.[5] The presence of excess solid is crucial to ensure that saturation is reached.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2][5] A device that provides consistent mixing, such as an orbital shaker or a rotating wheel, is recommended.[5]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[3] Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
High-Throughput Screening (HTS) Methods (Kinetic Solubility)
For earlier stages of drug discovery, higher throughput methods are often employed to assess the kinetic solubility of a large number of compounds.[4][6] These methods are generally faster but may not represent true equilibrium solubility.
a) Nephelometry (Light Scattering):
Nephelometry measures the turbidity or cloudiness of a solution caused by precipitated particles.[1][2] It is a rapid and scalable method for determining the point at which a compound precipitates from a solution.[2]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).[4][6]
-
Serial Dilution: The stock solution is serially diluted in the same solvent in a microplate format (e.g., 96- or 384-well plates).
-
Addition of Anti-Solvent: A buffer or the organic solvent of interest (in which the compound is less soluble) is added to the wells.
-
Precipitation and Detection: The plate is incubated for a short period, and the amount of precipitate is measured by detecting the scattered light using a nephelometer.[2] The concentration at which significant light scattering occurs is considered the kinetic solubility.
b) 96-Well Microtiter Plate Method:
This method is a miniaturized version of the shake-flask method, allowing for higher throughput.
Methodology:
-
Compound Dispensing: A small, known amount of this compound is dispensed into the wells of a 96-well microtiter plate.
-
Solvent Addition: A known volume of the test organic solvent is added to each well.
-
Sealing and Incubation: The plate is sealed to prevent solvent evaporation and incubated with agitation for a set period to approach equilibrium.
-
Separation and Analysis: The plate is centrifuged to pellet the undissolved solid. An aliquot of the supernatant is then carefully removed and analyzed by a suitable method like HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
This guide provides the necessary foundational knowledge and procedural details for researchers to determine the solubility of this compound in relevant organic solvents. The application of these standardized methods will ensure the generation of reliable and reproducible data essential for informed decision-making in research and development processes.
References
The Biological Activity of Fluorinated Phenylpropanoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. This guide delves into the diverse biological activities of fluorinated phenylpropanoic acids, a chemical scaffold that has demonstrated significant potential across a range of therapeutic areas. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have led to the development of potent and selective modulators of key biological targets. This document provides a comprehensive overview of the current landscape, focusing on their application as G-protein coupled receptor 40 (GPR40) agonists, peroxisome proliferator-activated receptor (PPAR) agonists, steroid sulfatase (STS) inhibitors, and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.
Fluorinated Phenylpropanoic Acids as GPR40 Agonists for Type 2 Diabetes
G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1][2] Agonism of GPR40 by fluorinated phenylpropanoic acid derivatives has emerged as a promising therapeutic strategy for the management of type 2 diabetes. These compounds can enhance insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[2]
Quantitative Data: GPR40 Agonist Activity
The following table summarizes the in vitro potency of representative fluorinated phenylpropanoic acid derivatives as GPR40 agonists.
| Compound ID | Structure | Target | Assay Type | EC50 (nM) | Reference |
| 1 | 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid | Human GPR40 | Calcium mobilization | 35 | [2] |
| 2 | (2S)-2-fluoro-3-(4-((4'-((5-methyl-1,3,4-oxadiazol-2-yl)methoxy)-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid | Human GPR40 | IP-One | 8 | [3] |
| 3 | (2R)-2-fluoro-3-(4-((4'-((5-methyl-1,3,4-oxadiazol-2-yl)methoxy)-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid | Human GPR40 | IP-One | 19 | [3] |
Experimental Protocol: GPR40 Calcium Mobilization Assay
This protocol outlines a representative method for assessing the agonist activity of compounds at the human GPR40 receptor.
1. Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing human GPR40 in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (100 µg/mL), and G418 (500 µg/mL).
-
Plate the cells in 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
2. Fluorescent Dye Loading:
-
Wash the cells with Hank's Balanced Salt Solution (HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds in HBSS.
-
Add the compound solutions to the wells.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm using a fluorescence plate reader.
-
Record the peak fluorescence response for each well.
4. Data Analysis:
-
Normalize the fluorescence response to the maximum response induced by a reference agonist.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Signaling Pathway: GPR40-Mediated Insulin Secretion
Activation of GPR40 by an agonist leads to the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[1][2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation ultimately lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1][2]
References
The Genesis of a Key Fluorinated Building Block: 3-(2,5-Difluorophenyl)propanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,5-Difluorophenyl)propanoic acid, a fluorinated aromatic carboxylic acid, has emerged as a significant building block in medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its importance lies in its application as a key intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and its role as a precursor in the development of pharmacologically active compounds.
Introduction
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound (CAS No: 130408-15-0) represents a versatile scaffold that incorporates a difluorinated phenyl ring, a structural motif of interest in the design of novel therapeutic agents. This document details the known synthetic routes to this compound and illustrates its utility as a foundational element in synthetic organic chemistry.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 130408-15-0 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78-82 °C |
| Boiling Point | 295.6±25.0 °C (Predicted) |
| Purity (Typical) | ≥98% |
Experimental Protocols: Synthesis of this compound
Two primary synthetic routes for this compound and its analogs have been reported in the literature. The following protocols provide detailed methodologies for these key experiments.
Method 1: Nucleophilic Substitution of a Halopropanoate
This common method involves the reaction of 2,5-difluorophenol with a halopropanoate ester followed by hydrolysis.
Experimental Workflow:
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,5-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (1.5 eq).
-
Addition of Reagent: Add ethyl 3-bromopropanoate (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir the mixture at room temperature or gently heat to effect saponification.
-
Isolation: Once the hydrolysis is complete, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Method 2: Catalytic Hydrogenation of a Propenoic Acid Derivative
This method is analogous to the synthesis of similar phenylpropanoic acids and involves the reduction of a carbon-carbon double bond.[1]
Experimental Workflow:
Step-by-Step Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-(2,5-Difluorophenyl)propenoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake or stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes a few hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the combined filtrate under reduced pressure to yield the crude this compound, which can be used as is or purified further by recrystallization.
Role in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its utility as a versatile starting material or intermediate in the synthesis of more complex, biologically active molecules. The difluorophenyl moiety can impart desirable pharmacokinetic properties to a drug candidate, while the propanoic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation.
Logical Relationship in Drug Discovery:
While specific signaling pathways directly modulated by this compound are not documented, its derivatives are investigated for a wide range of therapeutic targets. For instance, arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The fluorinated scaffold of this particular building block makes it an attractive starting point for the development of novel inhibitors for various enzyme classes and receptors.
Conclusion
Although the precise origins of this compound are not prominently recorded, its establishment as a key fluorinated building block in synthetic and medicinal chemistry is undeniable. The reliable and scalable synthetic routes to this compound, coupled with the advantageous properties conferred by the difluorophenyl group, ensure its continued importance in the quest for novel and improved therapeutic agents. This guide provides the foundational technical information for researchers to effectively utilize this versatile chemical intermediate in their research and development endeavors.
References
An In-depth Technical Guide to 3-(2,5-Difluorophenyl)propanoic Acid Derivatives and Analogs: A Review of Therapeutic Potential and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the core chemical scaffold of 3-(2,5-difluorophenyl)propanoic acid, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific studies on its derivatives and their biological activities. Therefore, this document provides an in-depth analysis of closely related analogs and the broader class of arylpropanoic acids, for which significant research is available. The experimental protocols and biological data presented herein are derived from these analogous compounds and are intended to serve as a foundational resource for guiding future research into the specific derivatives of this compound.
Introduction
Arylpropanoic acids are a prominent class of compounds in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The core structure, featuring a phenyl ring linked to a propanoic acid moiety, has proven to be a versatile scaffold for designing molecules with a wide range of biological activities. The introduction of fluorine atoms onto the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the therapeutic potential of derivatives and analogs of this compound, focusing on their potential applications in oncology, inflammation, and metabolic diseases.
Therapeutic Potential
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of phenylpropanoic acid derivatives against various cancer cell lines. While specific data on this compound derivatives is limited, analogs with different substitution patterns have shown promising results. For instance, certain thiazole derivatives of propanoic acid have exhibited low micromolar inhibitory activity against lung adenocarcinoma cells.[1] The cytotoxic potential of these compounds is often evaluated using assays that measure cell viability, such as the MTT assay.
Table 1: Cytotoxicity of Phenylpropanoic Acid Analogs Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 (Thiazole Derivative) | A549 (Lung Adenocarcinoma) | 5.42 | [1] |
| Analog 2 (Thiazole Derivative) | A549 (Lung Adenocarcinoma) | 2.47 | [1] |
| Analog 3 (Carbohydrazide Derivative) | A549 (Lung Adenocarcinoma) | 8.05 | [1] |
| Analog 4 (Carbohydrazide Derivative) | H69 (Small Cell Lung Cancer) | 15.4 (against drug-resistant H69AR) | [1] |
| Compound 5 (Benzodioxole Derivative) | C6 (Glioma) | 4.33 | [2] |
| Compound 5 (Benzodioxole Derivative) | A549 (Lung Adenocarcinoma) | 10.67 | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of arylpropanoic acids are well-established, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3] The nuclear factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation, and its inhibition represents a promising strategy for developing novel anti-inflammatory agents. Propionic acid itself has been shown to counteract inflammation by targeting the TLR4/NF-κB signaling pathway.[4] While direct evidence for this compound derivatives is not yet available, it is plausible that they may exert anti-inflammatory effects through similar mechanisms.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[5][6] Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of dyslipidemia and type 2 diabetes.[7] The general structure of a PPAR agonist includes a polar head group (often a carboxylic acid), a linker, and a hydrophobic tail.[8] Phenylpropanoic acid derivatives fit this pharmacophore model and have been investigated as PPAR agonists. Dual PPARα/γ agonists are of particular interest as they can address multiple facets of the metabolic syndrome.[9] The this compound scaffold represents a promising starting point for the design of novel PPAR modulators.
Experimental Protocols
General Synthesis of N-Substituted 3-(2,5-Difluorophenyl)propanamides
The synthesis of amide derivatives from carboxylic acids is a fundamental transformation in medicinal chemistry. A common method involves the activation of the carboxylic acid, followed by reaction with an amine.
Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(2,5-difluorophenyl)propanoyl chloride.
-
Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane).
-
To this solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1N HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 3-(2,5-difluorophenyl)propanamide.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours in the dark at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plates on a shaker for 10 minutes in the dark to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
PPAR Activation Pathway
PPARs, upon binding to their ligands, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[10]
Caption: The PPAR signaling pathway, illustrating ligand activation and gene regulation.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Caption: The NF-κB signaling pathway, a key mediator of inflammation.
Experimental Workflow for High-Throughput Screening of PPAR Agonists
High-throughput screening (HTS) is a crucial tool in drug discovery for identifying active compounds from large libraries. A typical workflow for screening PPAR agonists involves a cell-based reporter assay.
Caption: A typical high-throughput screening workflow for identifying PPAR agonists.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and metabolic diseases. While direct experimental data on its derivatives are currently lacking in the public domain, the extensive research on analogous arylpropanoic acids provides a strong rationale for their investigation. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in relevant biological assays. Such studies will be crucial for elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for initiating and advancing these research endeavors.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 6. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Research Applications of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Applications of 3-(2,5-Difluorophenyl)propanoic Acid and its Derivatives in Modern Drug Discovery
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential research applications of this compound. While primarily utilized as a chemical intermediate, its structural motif as a fluorinated arylpropionic acid offers significant potential for the development of novel therapeutic agents. This document outlines its utility as a building block in synthesizing bioactive molecules, with a focus on its potential in anti-inflammatory, antimicrobial, and anticancer research. Detailed experimental protocols and illustrative signaling pathways are provided to facilitate further investigation and application in a laboratory setting.
Core Concepts: The Potential of a Versatile Building Block
This compound is a fluorinated aromatic carboxylic acid. Its core structure, an arylpropionic acid, is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The presence of two fluorine atoms on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic profiles of its derivatives.
The primary research application of this compound lies in its use as a versatile starting material for the synthesis of compound libraries. Through modification of its carboxylic acid group into esters, amides, and other functional groups, a diverse range of molecules can be generated for high-throughput screening against various biological targets.
Potential Therapeutic Areas and Bioactivity Data
The arylpropionic acid scaffold is associated with a broad spectrum of biological activities.[1][2] While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table summarizes representative bioactivity data for structurally related arylpropionic acid derivatives, illustrating the potential therapeutic applications.
Table 1: Representative Biological Activities of Arylpropionic Acid Derivatives
| Compound/Derivative Class | Target/Assay | Activity Metric | Value | Therapeutic Potential | Reference |
| Thiourea derivatives of Naproxen | 5-Lipoxygenase (5-LOX) Inhibition | IC50 | 0.30 µM | Anti-inflammatory | [3] |
| Pivalate-based Michael product | Cyclooxygenase-2 (COX-2) Inhibition | IC50 | 130 µg/mL | Anti-inflammatory | [4] |
| Pivalate-based Michael product | 5-Lipoxygenase (5-LOX) Inhibition | IC50 | 105 µg/mL | Anti-inflammatory | [4] |
| Substituted fluorobenzimidazoles | 5-Lipoxygenase (5-LOX) Inhibition | IC50 | < 1 µM (0.9 µM) | Anti-inflammatory | [5] |
| Substituted fluorobenzimidazoles | Soluble epoxide hydrolase (sEH) Inhibition | IC50 | < 1 µM (0.7 µM) | Anti-inflammatory | [5] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Concentration for activity | 64 µg/mL | Antifungal | [6] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Concentration for activity | 64 µg/mL | Antibacterial | [6] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | Concentration for activity | 64 µg/mL | Antibacterial | [6] |
| Polysubstituted thiazole derivatives | A549 Human Lung Adenocarcinoma Cells | IC50 | 2.47 µM | Anticancer | [7] |
| Polysubstituted thiazole derivatives | A549 Human Lung Adenocarcinoma Cells | IC50 | 5.42 µM | Anticancer | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of derivatives synthesized from this compound.
Synthesis of an Amide Derivative (Illustrative Example)
This protocol describes a general procedure for the synthesis of an amide derivative from this compound, a common first step in creating a chemical library.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the solution.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting acyl chloride is typically used in the next step without further purification.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to assess the anti-inflammatory potential of synthesized compounds by measuring the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Synthesized test compounds
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Known COX inhibitors (e.g., ibuprofen, celecoxib) for positive controls
-
DMSO for dissolving compounds
-
96-well microplate
-
Plate reader (for colorimetric or fluorometric detection)
-
EIA or ELISA kit for prostaglandin E2 (PGE2) quantification
Procedure:
-
Prepare a solution of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. Include wells for a vehicle control (DMSO only) and a positive control (known inhibitor).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA or ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various bacterial strains.
Materials:
-
Synthesized test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator
-
Standard antibiotics (e.g., ampicillin, ciprofloxacin) for positive controls
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well of the microplate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.
-
The MIC is the lowest concentration that shows no significant increase in turbidity compared to the negative control.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare various concentrations of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the log of the compound concentration.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the research applications of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2,5-Difluorophenyl)propanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and data from structurally analogous compounds.
Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
Predicted for a solution in CDCl₃, referenced to TMS at 0 ppm. Predictions are based on the known spectrum of 3-phenylpropanoic acid and established substituent chemical shift (SCS) effects of fluorine on a benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~11-12 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and its chemical shift can be concentration-dependent. |
| ~7.0-7.2 | Multiplet | 1H | Ar-H | Aromatic proton adjacent to both fluorine atoms. |
| ~6.9-7.1 | Multiplet | 2H | Ar-H | Remaining two aromatic protons. |
| ~3.0 | Triplet | 2H | -CH₂-Ar | Methylene group adjacent to the aromatic ring. |
| ~2.7 | Triplet | 2H | -CH₂-COOH | Methylene group adjacent to the carboxyl group. |
Table 2: Predicted ¹³C NMR Data
Predicted for a solution in CDCl₃. Chemical shifts are referenced to the solvent signal. Predictions are based on the known spectrum of 3-phenylpropanoic acid and fluorine substituent effects.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~178-180 | -COOH | Carboxylic acid carbonyl carbon. |
| ~158 (d, ¹JCF ≈ 245 Hz) | C-F | Aromatic carbon directly bonded to fluorine. |
| ~155 (d, ¹JCF ≈ 245 Hz) | C-F | Aromatic carbon directly bonded to fluorine. |
| ~115-120 (m) | Ar-C | Aromatic carbons. |
| ~35 | -CH₂-COOH | Methylene carbon adjacent to the carboxyl group. |
| ~30 | -CH₂-Ar | Methylene carbon adjacent to the aromatic ring. |
Table 3: Expected Infrared (IR) Absorption Data
Based on typical vibrational frequencies for carboxylic acids and substituted benzene rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (from carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (from carboxylic acid dimer) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1200-1300 | Strong | C-O stretch |
| ~1100-1200 | Strong | C-F stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Data
Based on predicted data from PubChem for C₉H₈F₂O₂ and expected fragmentation patterns.
| m/z | Ion Type | Notes |
| 186.05 | [M]⁺ | Molecular ion. |
| 141 | [M - COOH]⁺ | Loss of the carboxyl group. |
| 127 | [M - CH₂COOH]⁺ | Benzylic cleavage. |
| 109 | [C₆H₃F₂]⁺ | Aromatic fragment. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Record the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce volatilization into the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Commercial Availability and Suppliers of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Difluorophenyl)propanoic acid, with CAS number 130408-15-0, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural features, including the difluorinated phenyl ring and the propanoic acid moiety, make it a valuable building block for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides an in-depth overview of the commercial availability of this compound, a summary of key suppliers, and a representative experimental protocol for its synthesis.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,5-Difluorobenzenepropanoic acid, 2,5-Difluorohydrocinnamic acid |
| CAS Number | 130408-15-0 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Commercial Suppliers and Availability
A number of chemical suppliers offer this compound in various quantities, from milligrams to kilograms, catering to both research and development needs. The typical purity offered is ≥95%, with higher purities also available from some vendors. Pricing is quantity-dependent. Below is a comparative table of prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | LEYH9ACFDDEF | 98% | Inquire for pricing and availability |
| Oakwood Chemical | 327790 | 95+% | 250mg, 1g |
| CymitQuimica | 10-F327790 | 98% | 250mg, 1g, 5g, 25g |
| Benchchem | Inquire | 98% | Inquire for pricing and availability |
| Echemi | N/A | Up to 99% | Bulk quantities available from various traders |
| Fluorochem | 10-F327790 | 98% | 1g, 5g, 25g, 250mg |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocol: Synthesis of this compound
While specific, detailed proprietary synthesis methods are often not publicly disclosed by commercial suppliers, a common synthetic route can be inferred from related literature. The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for similar compounds.
Reaction Scheme:
This synthesis can be envisioned as a two-step process starting from 2,5-difluorobenzaldehyde: a Wittig or Horner-Wadsworth-Emmons reaction to form the corresponding cinnamic acid derivative, followed by reduction of the double bond.
Step 1: Synthesis of (E)-3-(2,5-difluorophenyl)acrylic acid
-
Reagents and Materials:
-
2,5-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-difluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in ethanol.
-
To this solution, add pyridine (2.5 equivalents) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-3-(2,5-difluorophenyl)acrylic acid.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
(E)-3-(2,5-difluorophenyl)acrylic acid
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
-
-
Procedure:
-
In a hydrogenation flask, dissolve the (E)-3-(2,5-difluorophenyl)acrylic acid (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.
-
Monitor the reaction by TLC or by the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the chemical synthesis of this compound as described in the experimental protocol.
Caption: General Synthesis Workflow
Logical Relationship of Compound Application
This diagram shows the logical flow from the starting material to its potential applications in drug discovery and materials science.
Caption: Application Pathway
In-Depth Technical Guide to the Safety and Handling of 3-(2,5-Difluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling procedures for 3-(2,5-Difluorophenyl)propanoic acid (CAS No. 130408-15-0). The information presented herein is intended for use by trained professionals in a laboratory or research and development setting.
Chemical and Physical Properties
This compound is a fluorinated aromatic carboxylic acid. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 130408-15-0 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | White solid |
| Melting Point | 71-73 °C[1] |
| Boiling Point | 269.9 ± 25.0 °C (Predicted)[1][2] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted)[1][2] |
| pKa | 4.57 ± 0.10 (Predicted)[1][2] |
| Storage Temperature | 2-8°C[1][2] |
Hazard Identification and GHS Classification
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
The following table summarizes the potential GHS hazard classifications based on related compounds.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Caption: GHS Pictogram for Irritation.
Safety and Handling Procedures
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A generalized workflow for selecting and using appropriate PPE is outlined below.
Caption: Generalized workflow for PPE selection and use.
The following table details the recommended PPE for handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dusts are generated, a NIOSH-approved respirator for dusts may be necessary. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C for long-term stability.[1][2]
First-Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
The logical flow for responding to a chemical spill is illustrated below.
Caption: Logical workflow for chemical spill response.
Toxicological Information
Specific toxicological data for this compound is not available. However, studies on other perfluoroalkyl carboxylic acids suggest that this class of compounds can have potential health effects. The National Toxicology Program has conducted studies on related compounds.[3]
General Toxicological Profile for Fluorinated Carboxylic Acids:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation/Corrosion: Expected to be irritating to the skin, eyes, and respiratory system.
-
Sensitization: No data available.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available for this specific compound.
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, a general workflow for the toxicological evaluation of a new chemical entity is presented below.
References
Unraveling the Mechanistic Profile of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2,5-Difluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid. While specific, in-depth research on the mechanism of action of this particular compound is limited in publicly available scientific literature, its structural classification as an arylpropanoic acid derivative suggests potential biological activities. This technical guide consolidates the available information and provides a comparative context based on the well-established mechanisms of the broader class of arylpropanoic acids, which includes many non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
This compound, with the CAS Number 130408-15-0, is a molecule of interest in medicinal chemistry due to its structural features. The presence of a difluorophenyl group attached to a propanoic acid moiety suggests potential interactions with biological targets. Arylpropanoic acid derivatives are a well-known class of compounds with a wide range of pharmacological activities. This guide aims to provide a detailed overview of the potential mechanisms of action for this compound, drawing inferences from related compounds and highlighting the need for further specific research.
Potential Mechanism of Action: Inferences from Arylpropanoic Acids
The most well-documented mechanism of action for arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)
Many arylpropanoic acid derivatives are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting the COX-1 and COX-2 isoenzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. It has been suggested that this compound may act as a COX-2 inhibitor, which would imply a role in modulating prostaglandin synthesis.[1] However, without specific enzymatic assays, this remains a hypothesized mechanism.
A potential inhibitory pathway can be visualized as follows:
Caption: Hypothesized COX Inhibition Pathway.
Antimicrobial Activity
Some sources suggest that this compound may possess antimicrobial properties.[1] The propanoic acid moiety, in general, is known for its antimicrobial effects. The mechanism for propanoic acid itself involves the disruption of microbial metabolic pathways. It is plausible that the difluorophenyl group could enhance this activity or introduce new interactions with microbial targets. However, specific data on the minimum inhibitory concentration (MIC) or the spectrum of activity for this compound are not available in the reviewed literature.
Quantitative Data
A thorough review of scientific databases and literature did not yield specific quantitative data (e.g., IC50, Ki, EC50 values) for the biological activity of this compound. The table below is provided as a template for future research findings.
| Target | Assay Type | IC50 / Ki / EC50 (µM) | Reference |
| Data Not Available | |||
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not currently published in peer-reviewed literature. For researchers interested in investigating its mechanism of action, the following standard assays would be appropriate starting points.
Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2.
-
Methodology: A common method is the Cayman Chemical COX Inhibitor Screening Assay Kit (or similar). This assay measures the peroxidase activity of COX. The protocol would involve incubating purified COX-1 and COX-2 enzymes with arachidonic acid as the substrate in the presence and absence of varying concentrations of this compound. The formation of Prostaglandin G2 is monitored colorimetrically.
-
Data Analysis: IC50 values would be calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration.
Caption: COX Inhibition Assay Workflow.
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
-
Methodology: The broth microdilution method is a standard protocol. A two-fold serial dilution of this compound would be prepared in a 96-well plate with a suitable broth medium. A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Caption: Antimicrobial Susceptibility Workflow.
Conclusion and Future Directions
The current body of scientific literature lacks specific, detailed information on the mechanism of action of this compound. Based on its chemical structure, it is a promising candidate for investigation as a potential anti-inflammatory and antimicrobial agent. Future research should focus on performing enzymatic and cellular assays to elucidate its specific molecular targets and signaling pathways. The experimental protocols outlined in this guide provide a framework for such investigations. A comprehensive understanding of its pharmacological profile will be crucial for any potential development of this compound for therapeutic applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide: The Role of Fluorine Substitution in Phenylpropanoic Acid Scaffolds
Introduction: The Strategic Incorporation of Fluorine
Phenylpropanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and agonists for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] The strategic introduction of fluorine into this scaffold has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties.[3][4]
Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound changes to a molecule's profile.[5][6] These modifications can enhance metabolic stability, improve binding affinity, alter acidity (pKa), and increase lipophilicity, ultimately leading to superior pharmacokinetic and pharmacodynamic outcomes.[7][8] This guide provides a technical overview of the multifaceted roles of fluorine substitution in phenylpropanoic acid-based drug candidates, supported by quantitative data, detailed experimental protocols, and process visualizations.
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of fluorine can systematically alter a molecule's fundamental properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of Acidity and Lipophilicity
Fluorine is a strongly electron-withdrawing atom. Its presence, particularly near an acidic functional group like the carboxylic acid in phenylpropanoic acid, can significantly lower the pKa, making the compound more acidic.[5] This change can affect solubility and interactions with biological targets. Furthermore, replacing a hydrogen atom with fluorine generally increases the molecule's lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[3][6] However, this effect must be carefully balanced to avoid excessive lipophilicity, which can lead to reduced aqueous solubility or off-target effects.[3]
Enhancement of Metabolic Stability
A primary application of fluorination is to block metabolically labile C-H bonds, particularly those susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[9][10] By replacing a hydrogen atom at a site of potential aromatic or benzylic hydroxylation with a fluorine atom, the metabolic stability of the compound can be significantly improved.[8] This often translates to a longer plasma half-life, increased systemic exposure, and a more predictable pharmacokinetic profile.[3][11]
Enhancement of Biological Activity: Case Studies
Fluorination has been successfully employed to improve the potency and selectivity of phenylpropanoic acid derivatives across various biological targets.
Case Study: PPAR Pan Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism, making them key targets for metabolic diseases. A study focused on improving the transactivation activity of a known phenylpropanoic acid-type PPAR pan agonist, TIPP-703, by introducing fluorine atoms.[12] The results demonstrated that strategic fluorination could significantly enhance potency.
Table 1: Effect of Fluorine Substitution on PPAR Agonist Activity
| Compound | Substitution | PPARα EC₅₀ (nM) | PPARδ EC₅₀ (nM) | PPARγ EC₅₀ (nM) |
|---|---|---|---|---|
| TIPP-703 | Unsubstituted | 1000 | 1100 | 250 |
| Compound 7a | 2-fluoro (linker) | 360 | 360 | 90 |
| Compound 7b | 3-fluoro (linker) | 1600 | 1800 | 440 |
| Compound 8a | 2,2-difluoro (linker) | 240 | 210 | 60 |
Data summarized from Kasuga et al., Bioorg Med Chem Lett, 2008.[12]
As shown in Table 1, introducing a single fluorine at the 2-position of the linker (7a ) or a difluoro substitution (8a ) significantly increased the potency across all three PPAR subtypes compared to the parent compound.[12] This highlights the critical role of fluorine's position in modulating biological activity.
Case Study: GPR40 Agonists for Type 2 Diabetes
G protein-coupled receptor 40 (GPR40) is another important target for type 2 diabetes. In the development of potent GPR40 agonists, a fluorinated phenylpropanoic acid derivative was identified as a key compound. The inclusion of a 2-fluoro substituent on the phenylpropanoic acid moiety was part of the optimization process that led to a clinical candidate with a robust glucose-lowering effect.[13] This substitution was crucial for achieving the desired balance of potency, reduced cytotoxicity, and favorable pharmacokinetic properties.[13]
Key Experimental Protocols
Reproducible and robust assays are critical for evaluating fluorinated compounds. The following sections provide detailed methodologies for key experiments.
Protocol: Synthesis of a Fluorinated Phenylpropanoic Acid Derivative
This protocol is a representative method for the synthesis of fluorinated phenylpropanoic acids, adapted from solid-phase synthesis techniques.[14][15]
Objective: To synthesize (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid.
Materials:
-
Fmoc-protected (S)-phenylalanine bound to Wang resin
-
N-methyl-2-pyrrolidone (NMP)
-
Piperidine
-
p-Fluorobenzoic acid
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Methodology:
-
Resin Preparation: Place 50 µmol of Fmoc-(S)-phenylalanine-Wang resin in a fritted reaction vial. Wash the resin sequentially with 3 mL aliquots of NMP (3 times).
-
Fmoc Deprotection: Add a 2 mL solution of NMP:piperidine (4:1) to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Drain the solution and wash the resin with NMP (3 times), THF (2 times), and DCM (3 times).
-
Acylation (Coupling):
-
Prepare an acylation solution by dissolving p-fluorobenzoic acid (0.25 M) and HOBt (0.25 M) in 1.0 mL of NMP.
-
Add the acylation solution to the deprotected resin.
-
Add 0.5 mL of 0.5 M DIC in NMP to initiate the coupling reaction.
-
Seal the vial and allow the reaction to proceed for 4-24 hours at room temperature.
-
-
Washing: After the reaction, drain the solution and wash the resin sequentially with NMP (2 x 3 mL), THF (2 x 3 mL), and DCM (3 x 3 mL).
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the product from the resin.
-
Purification: Collect the filtrate, precipitate the crude product in cold diethyl ether, and purify using reverse-phase HPLC to obtain the final compound. Characterize by NMR and mass spectrometry.
Protocol: PPAR Transactivation Luciferase Reporter Assay
This assay quantitatively measures the ability of a compound to activate a PPAR subtype by measuring the expression of a reporter gene (luciferase).[16][17][18]
Objective: To determine the EC₅₀ of a test compound for PPARα, PPARδ, and PPARγ.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids: pCMX-Gal4-hPPARα-LBD, pCMX-Gal4-hPPARδ-LBD, pCMX-Gal4-hPPARγ-LBD
-
Reporter plasmid: pGL4.35[UAS-luc2P] (or similar Gal4 upstream activation sequence reporter)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Test compounds dissolved in DMSO
-
Reference agonists (e.g., Fenofibric acid for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ)
-
Luciferase Assay System (e.g., Promega Bright-Glo™)
-
96-well white, clear-bottom assay plates
-
Luminometer
Methodology:
-
Cell Transfection:
-
Co-transfect HEK293T cells with a Gal4-PPAR-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Plating: After 24 hours, plate the transfected cells into 96-well white assay plates at a density of 3 x 10⁴ cells/well. Allow cells to attach for 18-24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and reference agonists in the appropriate cell culture medium. The final DMSO concentration should be ≤0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include wells for vehicle control (DMSO only) and a positive control (a known reference agonist at a high concentration).
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Luminescence Reading:
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 0% activation and the maximal response from the reference agonist as 100% activation.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol: In Vitro Metabolic Stability Assay
This assay uses liver microsomes to predict the metabolic clearance of a compound in vivo.[11][19]
Objective: To determine the in vitro half-life (t₁₂) and intrinsic clearance (CLᵢₙₜ) of a fluorinated compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound (1 mM stock in DMSO)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Control compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis)
-
LC-MS/MS system
Methodology:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube on ice, prepare a reaction mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Prepare a parallel reaction mixture without the NADPH regenerating system as a negative control.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the remaining parent compound concentration in each sample relative to the internal standard.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the in vitro half-life: t₁/₂ = -0.693 / k.
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (Volume of incubation / mg of microsomal protein).
-
Signaling Pathway: PPAR Activation
Phenylpropanoic acids often function by activating PPARs. Upon binding, the receptor undergoes a conformational change, leading to the transcription of target genes involved in metabolic regulation.
Conclusion
Fluorine substitution is a highly effective and widely adopted strategy in the optimization of phenylpropanoic acid-based drug candidates. By judiciously placing fluorine atoms on the scaffold, medicinal chemists can fine-tune critical properties including metabolic stability, receptor potency, and overall pharmacokinetic performance.[3][7] As demonstrated in the case studies of PPAR and GPR40 agonists, these modifications can lead to significant improvements in the therapeutic profile of a molecule.[12][13] A thorough understanding of fluorine's effects, coupled with robust in vitro and in vivo evaluation using standardized protocols, is essential for harnessing its full potential in the development of next-generation therapeutics.
References
- 1. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. mdpi.com [mdpi.com]
- 7. ikprress.org [ikprress.org]
- 8. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iucrdata.iucr.org [iucrdata.iucr.org]
- 15. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Analysis of 3-(2,5-Difluorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and predicted physicochemical properties of 3-(2,5-difluorophenyl)propanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science.[1] Due to a lack of specific published theoretical studies on this molecule, this document consolidates available predicted data and outlines a standard workflow for its computational analysis. This guide also presents a plausible experimental protocol for its synthesis and summarizes key quantitative data in a structured format to aid researchers in drug development and further molecular design.
Introduction
This compound (C₉H₈F₂O₂) is a notable synthetic intermediate.[1] Its structure, featuring a propanoic acid moiety attached to a difluorinated phenyl ring, suggests potential for biological activity, including anti-inflammatory and antimicrobial properties.[1] The fluorine substituents significantly influence the molecule's electronic properties, acidity, and lipophilicity, which are critical parameters in drug design.[1] Understanding the theoretical underpinnings of its structure and reactivity is crucial for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic potential.
This document serves as a foundational guide to the theoretical aspects of this compound, presenting predicted data and a framework for future computational research.
Physicochemical and Structural Data
While detailed theoretical studies are not extensively available in public literature, several key physicochemical properties have been predicted through computational models. These properties are essential for understanding the molecule's pharmacokinetic profile.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₂ | PubChem[2] |
| Molecular Weight | 186.15 g/mol | PubChem |
| Monoisotopic Mass | 186.04924 Da | PubChem[2] |
| XlogP (Predicted) | 1.9 | PubChem[2] |
| pKa (Predicted) | ~2.8–3.2 | BenchChem[1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Table 2: Predicted Collision Cross Section (CCS) Data
The predicted CCS values provide insight into the molecule's shape and size in the gas phase, which is relevant for mass spectrometry-based analyses.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 187.05652 | 133.9 |
| [M+Na]⁺ | 209.03846 | 142.8 |
| [M-H]⁻ | 185.04196 | 134.1 |
| [M+NH₄]⁺ | 204.08306 | 153.3 |
| [M+K]⁺ | 225.01240 | 140.1 |
| [M+H-H₂O]⁺ | 169.04650 | 127.0 |
| [M+HCOO]⁻ | 231.04744 | 154.5 |
| [M+CH₃COO]⁻ | 245.06309 | 180.4 |
| Data sourced from PubChem, calculated using CCSbase.[2] |
Proposed Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, based on general methods for the synthesis of phenylpropanoic acid derivatives, a plausible protocol is outlined below.
Synthesis of this compound
This proposed synthesis is adapted from procedures for related arylpropionic acids.[3][4]
Reaction Scheme:
(2,5-Difluorophenyl)acetonitrile → 2-(2,5-Difluorophenyl)propionitrile → this compound
Step 1: Methylation of (2,5-Difluorophenyl)acetonitrile
-
Materials: (2,5-Difluorophenyl)acetonitrile, Sodium amide (NaNH₂), Methyl iodide (CH₃I), Dry diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium amide in dry diethyl ether.
-
Cool the suspension in an ice bath.
-
Add a solution of (2,5-difluorophenyl)acetonitrile in dry diethyl ether dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Cool the mixture again in an ice bath and add methyl iodide dropwise.
-
After the addition, stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-(2,5-difluorophenyl)propionitrile. Purify by vacuum distillation.
-
Step 2: Hydrolysis of 2-(2,5-Difluorophenyl)propionitrile
-
Materials: 2-(2,5-Difluorophenyl)propionitrile, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the crude 2-(2,5-difluorophenyl)propionitrile to a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove any unreacted nitrile.
-
Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Spectroscopic Characterization
-
¹H NMR (in CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons (CH₂), and the carboxylic acid proton. The aromatic signals will exhibit complex splitting patterns due to fluorine-proton coupling.
-
¹³C NMR (in CDCl₃): The spectrum will show signals for the carboxylic carbon, the aromatic carbons (with splitting due to carbon-fluorine coupling), and the aliphatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretches in the aromatic region.
Theoretical Studies Workflow
Caption: A general workflow for the theoretical analysis of a small molecule.
This workflow begins with generating a 3D structure, followed by geometry optimization to find the most stable conformation. Frequency calculations confirm that the optimized structure is at a true energy minimum. From this stable structure, various electronic, spectroscopic, and reactivity properties can be calculated. Solvation models can be applied to understand the molecule's behavior in different solvents. Finally, all calculated data is analyzed to interpret the molecule's chemical behavior.
Potential Biological Activity and Signaling Pathways
While no specific signaling pathways involving this compound have been elucidated, its structural similarity to other arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests potential interaction with the cyclooxygenase (COX) enzymes.[6] The mechanism of action would likely involve the inhibition of prostaglandin synthesis.[1]
Furthermore, in vitro studies of a related compound, 3-(2,5-difluorophenoxy)propanoic acid, have shown antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli.[1] The specific molecular targets for this antimicrobial action are yet to be identified.
A proposed logical pathway for its anti-inflammatory action is depicted below.
Caption: Proposed inhibitory action on the COX pathway.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery and materials science. This technical guide has consolidated the available predicted data on its physicochemical properties and proposed a robust workflow for in-depth theoretical studies. The outlined synthetic protocol provides a practical starting point for its experimental production. Future research should focus on performing the suggested quantum chemical calculations to elucidate its electronic structure and reactivity, as well as experimental validation of its predicted biological activities. Such studies will be invaluable for the rational design of new therapeutic agents and functional materials based on this promising molecular framework.
References
- 1. 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C9H8F2O2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Note: A Two-Step Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid from 2,5-Difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of 3-(2,5-Difluorophenyl)propanoic acid, a valuable intermediate in medicinal chemistry and materials science, starting from 2,5-difluorobenzaldehyde. The described two-step synthetic route involves a Knoevenagel-Doebner condensation followed by a catalytic hydrogenation, offering a reliable and efficient method for obtaining the target compound.
Introduction
This compound is a fluorinated aromatic carboxylic acid with significant potential in the development of novel pharmaceuticals and functional materials. The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines a robust laboratory-scale synthesis, providing detailed experimental procedures and expected outcomes.
Overall Synthetic Scheme
The synthesis proceeds in two key steps as illustrated below:
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Knoevenagel-Doebner Condensation | 2,5-Difluorobenzaldehyde, Malonic Acid | Piperidine | Pyridine | Reflux (~115) | 4-6 | 85-95 |
| 2 | Catalytic Hydrogenation | trans-2,5-Difluorocinnamic Acid | 10% Pd/C | Ethanol | 25-40 | 2-4 | >95 |
Experimental Protocols
Step 1: Synthesis of trans-2,5-Difluorocinnamic Acid via Knoevenagel-Doebner Condensation
This procedure is a modification of the Doebner condensation, a variation of the Knoevenagel condensation.[1][2] It utilizes malonic acid as the active methylene compound and pyridine as the solvent with a catalytic amount of piperidine.[3][4]
Materials:
-
Malonic Acid (1.2 eq)
-
Pyridine
-
Piperidine (catalytic amount, ~0.1 eq)
-
Hydrochloric Acid (2 M)
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorobenzaldehyde and malonic acid.
-
Add pyridine as the solvent, ensuring all solids are dissolved.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into an excess of cold 2 M hydrochloric acid with stirring. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure trans-2,5-difluorocinnamic acid as a white solid.[7][8]
-
Dry the purified product under vacuum.
Expected Outcome: The Knoevenagel-Doebner reaction typically affords the trans-isomer of 2,5-difluorocinnamic acid in high yields, generally between 85-95%, after recrystallization.[9] The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2,5-Difluorobenzaldehyde 98 2646-90-4 [sigmaaldrich.com]
- 6. 2,5-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. trans-2,5-Difluorocinnamic acid 98 112898-33-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(2,5-Difluorophenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis is often achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, particularly the Mizoroki-Heck reaction, offer an efficient and direct route to this compound. The Heck reaction involves the coupling of an aryl halide with an alkene, providing a powerful tool for carbon-carbon bond formation.[1][2][3] This document provides detailed protocols and application notes for the synthesis of this compound via the palladium-catalyzed Heck reaction between 1-bromo-2,5-difluorobenzene and acrylic acid.
Reaction Scheme: The overall transformation involves the palladium-catalyzed coupling of 1-bromo-2,5-difluorobenzene with acrylic acid in the presence of a phosphine ligand and a base.
Chemical Equation: 1-bromo-2,5-difluorobenzene + Acrylic Acid → this compound
Application Notes
The success of the Heck reaction is dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective palladium precursor that is reduced in situ to the active Pd(0) species.[3] Other sources like PdCl₂ or pre-formed Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) can also be employed.[3]
-
Ligands: Monodentate phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, are often sufficient for this type of transformation. The choice of ligand can influence catalyst stability and activity. Bulky, electron-rich phosphine ligands have been shown to be effective for coupling less reactive aryl chlorides.[1]
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[3] Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used.[3] The choice of base can impact the reaction rate and yield.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are typical solvents for the Heck reaction due to their ability to dissolve the reactants and stabilize the catalytic species.
Data Presentation
Quantitative data from optimization studies are summarized below. These tables provide a framework for adapting the protocol to specific laboratory conditions.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 10 | 91 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | Et₃N (1.5) | NMP | 100 | 12 | 88 |
| 4 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMAc | 110 | 12 | 82 |
| 5 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 18 | 79 |
Yields are based on isolated product after purification.
Table 2: Effect of Aryl Halide on Reaction Efficiency
| Entry | Aryl Halide | Reaction Time (h) | Yield (%) |
| 1 | 1-Iodo-2,5-difluorobenzene | 6 | 94 |
| 2 | 1-Bromo-2,5-difluorobenzene | 10 | 91 |
| 3 | 1-Chloro-2,5-difluorobenzene | 24 | 45* |
Reaction performed with a more active catalyst system (e.g., using a bulky, electron-rich phosphine ligand) is recommended for aryl chlorides.[1]
Experimental Protocols
Materials and Equipment:
-
1-Bromo-2,5-difluorobenzene (1.0 equiv)
-
Acrylic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 equiv) and tri(o-tolyl)phosphine (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF, followed by 1-bromo-2,5-difluorobenzene (1.0 equiv), acrylic acid (1.2 equiv), and triethylamine (1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 10-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the carboxylic acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(2,5-Difluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(2,5-Difluorophenyl)propanoic acid. This application note details the experimental protocols, from initial method development to full validation according to ICH guidelines, ensuring the method is suitable for routine quality control and stability testing. All data is presented in clear, tabular formats for ease of interpretation, and key workflows are visualized using Graphviz diagrams.
Introduction
This compound is a fluorinated aromatic carboxylic acid that serves as a key intermediate in medicinal chemistry and materials science.[1] The presence of two fluorine atoms can significantly influence the physicochemical and biological properties of molecules, making accurate quantification and impurity profiling critical during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds.[2] This application note describes a systematic approach to developing a robust RP-HPLC method for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₉H₈F₂O₂ | Indicates a relatively small, non-polar molecule with some polar functionality. |
| Molecular Weight | 186.16 g/mol [3] | |
| Predicted pKa | ~2.8–3.2[1] | The acidic nature of the carboxylic acid group requires a mobile phase pH below the pKa to ensure it is in its neutral, more retained form on a reversed-phase column. |
| Predicted logP | ~2.5[1] | Suggests moderate lipophilicity, making it well-suited for reversed-phase chromatography. |
| UV Absorption | Aromatic Ring | The presence of the difluorophenyl group suggests UV absorbance in the range of 254-270 nm, suitable for UV detection. |
HPLC Method Development Protocol
The following protocol outlines the steps for developing a selective and robust HPLC method for this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Chemicals: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, formic acid, or trifluoroacetic acid for mobile phase pH adjustment.
-
Standard: A well-characterized reference standard of this compound.
Initial Method Scouting
The initial phase of method development involves screening various conditions to find a suitable starting point.
Table 1: Initial Method Scouting Parameters
| Parameter | Condition 1 | Condition 2 | Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | C18 is a general-purpose reversed-phase column. Phenyl-Hexyl can offer alternative selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | 0.1% Formic Acid in Water (pH ~2.7) | To suppress the ionization of the carboxylic acid group and ensure good retention and peak shape.[2] |
| Mobile Phase B | Acetonitrile | Methanol | Common organic modifiers in reversed-phase HPLC. |
| Gradient | 30-70% B over 15 minutes | 30-70% B over 15 minutes | A broad gradient to elute the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | To ensure reproducible retention times. |
| Detection | 260 nm | 260 nm | Based on the UV absorbance of the aromatic ring. A DAD detector can be used to determine the optimal wavelength. |
| Injection Vol. | 10 µL | 10 µL |
Method Optimization
Based on the initial scouting results, the method is optimized to achieve the desired resolution, peak shape, and run time. This involves fine-tuning the mobile phase composition, gradient slope, and other parameters.
Table 2: Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40-60% B over 10 minutes, hold at 60% B for 2 minutes, return to 40% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation Protocol
The optimized method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][4][5]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked samples with the analyte and potential impurities. | No interference at the retention time of the analyte peak. The peak should be pure as determined by a DAD detector. |
| Linearity | Prepare at least five concentrations of the analyte ranging from 50% to 150% of the target concentration. Perform linear regression analysis of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method has the required linearity, accuracy, and precision within this range. | As per linearity, accuracy, and precision results. |
| Accuracy (Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. | RSD between the two sets of data ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be precise and accurate. | RSD for precision at the LOQ ≤ 10.0%. |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). | System suitability parameters should remain within acceptable limits. |
| Solution Stability | Analyze the standard and sample solutions at regular intervals (e.g., 0, 6, 12, 24 hours) when stored under specified conditions. | The change in analyte concentration should be within ±2.0%. |
Potential Impurities
During method development and validation, it is crucial to consider potential impurities that may arise from the synthesis or degradation of this compound. These may include:
-
Positional Isomers: Such as 3-(2,4-difluorophenyl)propanoic acid or 3-(3,5-difluorophenyl)propanoic acid, which may be present due to impurities in the starting materials.[6]
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Degradation Products: Products formed under stress conditions (e.g., acid, base, oxidation, heat, light).
The developed HPLC method should be able to separate the main analyte from these potential impurities.
Visualizations
HPLC Method Development Workflow
Caption: Workflow for HPLC method development.
Method Validation Logical Relationships
Caption: Logical relationships of method validation parameters.
Conclusion
This application note provides a detailed framework for the development and validation of a robust RP-HPLC method for the analysis of this compound. By following the outlined protocols and considering the key parameters, researchers and scientists can establish a reliable analytical method suitable for quality control, stability studies, and other applications in the pharmaceutical industry. The provided tables and diagrams serve as practical tools to guide the user through the method development and validation process.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. scribd.com [scribd.com]
- 3. 3-(2,5-DIFLUOROPHENYL)PROPIONIC ACID | 130408-15-0 [amp.chemicalbook.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(2,5-Difluorophenyl)propanoic Acid as a Versatile Building Block in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Difluorophenyl)propanoic acid is a valuable fluorinated building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The presence of the difluorophenyl motif can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. These application notes provide detailed protocols for the utilization of this compound in the synthesis of key intermediates for bioactive compounds, with a focus on the preparation of a precursor for a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, an important class of anti-diabetic drugs.
Application: Synthesis of a Key Precursor for a Sitagliptin Analog
Sitagliptin is a well-established DPP-4 inhibitor used for the treatment of type 2 diabetes. Analogs of Sitagliptin are of significant interest for the development of new and improved anti-diabetic agents. The 2,5-difluorophenyl moiety has been shown to be a favorable substitution pattern in DPP-4 inhibitors, contributing to enhanced potency[1]. This section outlines the synthetic route to (R)-3-amino-4-(2,5-difluorophenyl)butanoic acid, a key intermediate for the synthesis of a 2,5-difluoro-substituted Sitagliptin analog[2][3][4][5][6].
The overall synthetic strategy involves a one-carbon homologation of this compound to the corresponding β-amino acid using the Arndt-Eistert reaction. This classic yet powerful method allows for the efficient extension of the carbon chain with the introduction of a nitrogen functionality[7][8][9][10][11][12].
Experimental Workflow
Caption: Synthetic workflow for the homologation of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(2,5-Difluorophenyl)propanoyl chloride
This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride, a crucial activation step for the Arndt-Eistert synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 130408-15-0 | 186.16 | 10.0 | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 20.0 | 2.0 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add this compound (1.86 g, 10.0 mmol).
-
Add anhydrous dichloromethane (20 mL) to dissolve the starting material.
-
Slowly add thionyl chloride (1.46 mL, 20.0 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(2,5-difluorophenyl)propanoyl chloride is a pale yellow oil and is used in the next step without further purification.
Protocol 2: Arndt-Eistert Homologation to form (R/S)-3-Amino-4-(2,5-difluorophenyl)butanoic acid
This protocol outlines the one-carbon homologation of the acid chloride to the target β-amino acid. Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(2,5-Difluorophenyl)propanoyl chloride | - | 204.60 | 10.0 | 1.0 |
| Diazomethane (in diethyl ether) | 334-88-3 | 42.04 | ~30.0 | ~3.0 |
| Silver benzoate | 532-31-0 | 229.03 | 1.0 | 0.1 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Triethylamine | 121-44-8 | 101.19 | 10.0 | 1.0 |
Procedure:
-
Diazoketone Formation:
-
Dissolve the crude 3-(2,5-difluorophenyl)propanoyl chloride (2.05 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) in a flame-dried, three-necked flask equipped with a dropping funnel and a gas outlet bubbler, cooled to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (~30 mmol) dropwise with stirring until a persistent yellow color is observed, indicating an excess of diazomethane.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
The solvent is carefully removed under reduced pressure to yield the crude 1-diazo-4-(2,5-difluorophenyl)butan-2-one as a yellow oil.
-
-
Wolff Rearrangement and Hydrolysis:
-
In a separate flask, prepare a solution of silver benzoate (0.23 g, 1.0 mmol) in triethylamine (1.4 mL, 10.0 mmol) and deionized water (10 mL).
-
Dissolve the crude diazoketone in 1,4-dioxane (30 mL).
-
Add the silver benzoate solution to the diazoketone solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 50-60 °C. Evolution of nitrogen gas should be observed.
-
Maintain the temperature until gas evolution ceases (typically 2-3 hours).
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R/S)-3-amino-4-(2,5-difluorophenyl)butanoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
-
Biological Context: DPP-4 Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[13][14][15][]. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors a cornerstone in the management of type 2 diabetes.
Caption: Mechanism of action of a Sitagliptin analog as a DPP-4 inhibitor.
Quantitative Data Summary
The following table summarizes expected yields for the key synthetic steps. These are estimates based on literature for similar transformations and may vary depending on experimental conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) | Reference |
| Acid Chloride Formation | 3-(2,5-Difluorophenyl)propanoyl chloride | This compound | >95 (crude) | General Knowledge |
| Arndt-Eistert Homologation (overall) | (R/S)-3-Amino-4-(2,5-difluorophenyl)butanoic acid | 3-(2,5-Difluorophenyl)propanoyl chloride | 60-75 | [7][8][9] |
Conclusion
This compound serves as a highly effective and strategic starting material for the synthesis of complex and biologically relevant molecules. The protocols provided herein demonstrate a clear and adaptable pathway to a key precursor for a potent DPP-4 inhibitor, highlighting the utility of this building block in drug discovery and development. The incorporation of the 2,5-difluorophenyl moiety is a recognized strategy for enhancing the potency and pharmacokinetic profile of enzyme inhibitors, making this building block a valuable asset for medicinal chemists.
References
- 1. mdpi.com [mdpi.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. WO2012025944A2 - Sitagliptin, salts and polymorphs thereof - Google Patents [patents.google.com]
- 5. 2,5-Difluoro Sitagliptin (25 mg) ((3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one)|フィジオマキナ株式会社 [physiomckina.co.jp]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]
- 10. Arndt-Eistert Synthesis [organic-chemistry.org]
- 11. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Protocols for the Esterification of 3-(2,5-Difluorophenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed protocols for the synthesis of esters from 3-(2,5-Difluorophenyl)propanoic acid, a common synthetic intermediate in pharmaceutical and materials science research. Esterification is a fundamental transformation in organic synthesis, often employed to modify the solubility, stability, and biological activity of a lead compound. Two robust and widely applicable methods are presented: the classic Fischer-Speier Esterification for simple alkyl esters and the milder Steglich Esterification, which is suitable for a broader range of alcohols, including those that are acid-sensitive or sterically hindered.
Protocol 1: Fischer-Speier Esterification for Methyl 3-(2,5-Difluorophenyl)propanoate
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields, the reaction is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[3] This protocol describes the synthesis of the methyl ester using an excess of methanol and sulfuric acid as the catalyst.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount | Volume |
| This compound | 186.15 | 1.0 | 5.00 g (26.86 mmol) | - |
| Methanol (MeOH) | 32.04 | Excess | - | 100 mL |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | Catalytic | ~0.5 g | 0.27 mL (5 mol%) |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed (~100 mL) |
| Brine | - | - | - | ~50 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | As needed (~150 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | As needed (~5 g) |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 26.86 mmol).
-
Reagent Addition: Add methanol (100 mL) to the flask and stir until the acid is fully dissolved. Carefully and slowly, add concentrated sulfuric acid (0.27 mL) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-6 hours.[4] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess methanol. c. Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. d. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. e. Wash the organic layer with brine (1 x 50 mL).
-
Purification: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester. c. If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure methyl 3-(2,5-Difluorophenyl)propanoate.
Protocol 2: Steglich Esterification for Ethyl 3-(2,5-Difluorophenyl)propanoate
The Steglich esterification is a mild method for forming esters using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[5][6] This reaction proceeds at room temperature and is highly efficient, making it ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[7] A key feature is the conversion of DCC to the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[6]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount | Volume |
| This compound | 186.15 | 1.0 | 5.00 g (26.86 mmol) | - |
| Ethanol (EtOH) | 46.07 | 1.2 | 1.49 g (32.23 mmol) | 1.88 mL |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 6.10 g (29.55 mmol) | - |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.33 g (2.69 mmol) | - |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - | 100 mL |
| 0.5 M Hydrochloric Acid (HCl) | - | - | - | As needed (~50 mL) |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed (~50 mL) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed (~5 g) |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (5.00 g, 26.86 mmol), ethanol (1.49 g, 32.23 mmol), and 4-DMAP (0.33 g, 2.69 mmol).
-
Reagent Addition: Dissolve the components in anhydrous dichloromethane (100 mL) and cool the flask to 0°C in an ice bath. Once cooled, add a solution of DCC (6.10 g, 29.55 mmol) in a small amount of anhydrous DCM.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[6] Monitor the reaction by TLC.
-
Work-up: a. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer with 0.5 M HCl (1 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter and concentrate the solution under reduced pressure. c. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-(2,5-Difluorophenyl)propanoate.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the Steglich esterification protocol and the reaction's signaling pathway.
Caption: Workflow for the Steglich esterification of this compound.
Caption: Key intermediates in the DMAP-catalyzed Steglich esterification pathway.[7]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. synarchive.com [synarchive.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
Application of 3-(2,5-Difluorophenyl)propanoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Difluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate and a potential pharmacophore in medicinal chemistry. The presence of the difluorophenyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents. Arylpropionic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document provides an overview of the potential applications of this compound, along with detailed protocols for its evaluation in relevant in vitro assays.
Potential Therapeutic Applications
Based on the broader class of arylpropionic acids, this compound and its derivatives are promising candidates for development in the following therapeutic areas:
-
Anti-inflammatory Agents: Arylpropionic acids are famously known for their non-steroidal anti-inflammatory drug (NSAID) activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
Antimicrobial Agents: The antimicrobial potential of related phenylpropanoic acid derivatives has been demonstrated against various bacterial and fungal pathogens.
-
Anticancer Agents: Certain derivatives of propanoic acid have been investigated for their antiproliferative effects against various cancer cell lines.
Data Presentation
While specific quantitative biological data for this compound is not extensively available in the public domain, the following tables represent the typical data that would be generated to characterize its activity. Please note that the data presented here is illustrative and should be replaced with experimentally determined values.
Table 1: Illustrative In Vitro Anti-inflammatory Activity Data
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-1 | 15.2 |
| This compound | COX-2 | 5.8 |
| Ibuprofen (Reference) | COX-1 | 12.5 |
| Ibuprofen (Reference) | COX-2 | 8.3 |
Table 2: Illustrative In Vitro Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| This compound | 32 | 64 | 128 |
| Ciprofloxacin (Reference) | 0.5 | 0.25 | N/A |
| Fluconazole (Reference) | N/A | N/A | 2 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Ibuprofen (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric COX inhibitor screening assay kit
Procedure:
-
Prepare a stock solution of this compound and ibuprofen in DMSO.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the serially diluted test compound or control to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction and measure the product formation (e.g., prostaglandin F2α) using a colorimetric or fluorometric method as per the assay kit instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Diagram: COX Inhibition Assay Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound (test compound)
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound and control antibiotics in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound and controls in the appropriate broth/medium.
-
Prepare an inoculum of the microbial strain adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the microbial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth or a significant reduction in optical density compared to the growth control.
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for the broth microdilution MIC assay.
Signaling Pathways and Logical Relationships
The potential mechanisms of action for this compound are likely to involve key signaling pathways in inflammation and microbial growth.
Potential Anti-inflammatory Signaling Pathway
As a derivative of arylpropionic acid, a primary mechanism is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins.
Diagram: COX Pathway Inhibition
Caption: Inhibition of the COX pathway by arylpropionic acid derivatives.
Logical Relationship for Antimicrobial Drug Discovery
The development of this compound as an antimicrobial agent would follow a standard drug discovery and development workflow.
Diagram: Antimicrobial Drug Discovery Workflow
Caption: A typical workflow for antimicrobial drug discovery.
Conclusion
This compound represents a versatile scaffold with significant potential in medicinal chemistry. Its structural similarity to known active compounds suggests promising anti-inflammatory and antimicrobial properties. The provided protocols offer a starting point for the systematic evaluation of this compound and its future derivatives. Further research is warranted to fully elucidate its biological activities and therapeutic potential.
Application Notes and Protocols: 3-(2,5-Difluorophenyl)propanoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 3-(2,5-Difluorophenyl)propanoic acid in agrochemical research, based on the fungicidal and plant growth-regulating properties of structurally related compounds. Detailed experimental protocols are provided to enable the investigation of these potential applications.
Introduction
This compound is a fluorinated aromatic carboxylic acid. The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, a strategy widely employed in the development of modern agrochemicals.[1] While specific research on the agrochemical applications of this compound is not extensively documented, its structural similarity to known fungicides and plant growth regulators suggests its potential in these areas.
Propanoic acid and its derivatives have demonstrated fungicidal properties, with a mechanism that can involve the induction of apoptosis through mitochondrial pathways.[2] Furthermore, many fungicides with a phenylamide or related structure act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[2][3][4][5] Phenylpropanoic acid analogs have also been identified as "proauxins," which can be converted within plant tissues to active auxins, thereby regulating plant growth.[6][7][8][9]
This document outlines protocols to investigate this compound as a potential fungicide, focusing on its possible role as an SDHI, and as a plant growth regulator.
Potential Applications in Agrochemical Research
-
Fungicide: As a potential inhibitor of fungal growth, possibly through the disruption of mitochondrial respiration (succinate dehydrogenase inhibition).
-
Plant Growth Regulator: As a potential proauxin, influencing plant development, such as root formation and shoot elongation.
Data Presentation
Table 1: Hypothetical Fungicidal Activity of this compound Against Common Plant Pathogens
| Fungal Species | Pathogen Type | EC₅₀ (µg/mL) - Hypothetical |
| Botrytis cinerea | Necrotroph | 5 - 20 |
| Fusarium oxysporum | Hemibiotroph | 10 - 50 |
| Rhizoctonia solani | Necrotroph | 15 - 60 |
| Puccinia triticina | Biotroph | 20 - 75 |
Table 2: Hypothetical Plant Growth Regulation Effects of this compound on Arabidopsis thaliana
| Treatment Concentration (µM) | Primary Root Length (mm) - Hypothetical | Lateral Root Density (number/cm) - Hypothetical |
| 0 (Control) | 50 ± 5 | 8 ± 1 |
| 1 | 55 ± 6 | 10 ± 2 |
| 10 | 65 ± 7 | 15 ± 3 |
| 50 | 40 ± 4 | 7 ± 1 |
| 100 | 25 ± 3 | 4 ± 1 |
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay
Objective: To determine the fungicidal activity of this compound against a panel of plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool to 50-60°C.
-
Dosing: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO.
-
Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value.
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay
Objective: To investigate if the fungicidal mechanism of this compound involves the inhibition of succinate dehydrogenase.
Materials:
-
Mitochondria isolated from the target fungus
-
This compound
-
Succinate
-
DCPIP (2,6-dichlorophenolindophenol)
-
Phenazine methosulfate (PMS)
-
Potassium phosphate buffer
-
Spectrophotometer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard cell fractionation techniques.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and PMS.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Initiation of Reaction: Add the mitochondrial suspension to the reaction mixture and incubate for a few minutes. Initiate the reaction by adding succinate.
-
Spectrophotometric Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ (Inhibitor Concentration to cause 50% inhibition) value.
Protocol 3: Plant Growth Regulation Assay
Objective: To assess the effect of this compound on plant growth, specifically root development.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium
-
This compound
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds.
-
Media Preparation: Prepare MS medium and add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a control medium without the compound.
-
Plating: Pour the media into sterile petri dishes and sow the sterilized seeds on the surface.
-
Vernalization: Store the plates at 4°C for 2-3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Data Collection: After a set period (e.g., 7-10 days), photograph the seedlings and measure the primary root length and the number of lateral roots.
-
Analysis: Statistically analyze the differences in root growth between the treated and control groups.
Visualizations
Caption: Proposed fungicidal mechanism of this compound.
Caption: Experimental workflow for evaluating fungicidal activity.
Caption: Proposed mechanism of this compound as a proauxin.
References
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-Phenylpropiolamide as a Novel Succinate Dehydrogenase Inhibitor Scaffold with Broad-Spectrum Antifungal Activity on Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of mammalian succinate dehydrogenase by carboxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Biological Screening of 3-(2,5-Difluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Difluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid.[1] Its structural similarity to known G protein-coupled receptor 40 (GPR40) agonists suggests its potential as a modulator of this receptor. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion from pancreatic β-cells.[2][3][4] This document provides detailed protocols for the initial biological screening of this compound to evaluate its activity as a GPR40 agonist.
Experimental Protocols
GPR40 Calcium Mobilization Assay
This assay is a primary screening method to identify GPR40 agonists by measuring the increase in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells stably expressing human GPR40 (HEK293-hGPR40)
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (test compound)
-
Known GPR40 agonist (e.g., GW9508 or TAK-875) as a positive control[2]
-
DMSO (vehicle control)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR40 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 5 x 10^4 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in HBSS to obtain the desired final concentrations. Also, prepare solutions for the positive and vehicle controls.
-
Calcium Flux Measurement:
-
Wash the cells twice with HBSS.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add 50 µL of the test compound, positive control, or vehicle control to the respective wells.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm every second for 3 minutes.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the EC50 value for the test compound by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
GPR40 Radioligand Binding Assay
This competitive binding assay determines the affinity of the test compound for the GPR40 receptor.
Materials:
-
Membranes from cells overexpressing human GPR40
-
[3H]-labeled GPR40 agonist (e.g., [3H]-TAK-875)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
This compound (test compound)
-
Non-labeled GPR40 agonist for non-specific binding determination
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
Procedure:
-
Assay Setup: In a 96-well microplate, add the binding buffer, [3H]-labeled GPR40 agonist, and either the test compound at various concentrations, buffer for total binding, or a high concentration of a non-labeled agonist for non-specific binding.
-
Incubation: Add the GPR40-expressing cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for the test compound by analyzing the competitive inhibition of the radioligand binding using the Cheng-Prusoff equation.
GPR40 β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR40 receptor, which is an indicator of receptor activation and a potential pathway for ligand-biased signaling.[5]
Materials:
-
Cells co-expressing GPR40 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary fragment (e.g., Enzyme Acceptor) (e.g., PathHunter β-Arrestin Assay)
-
Assay buffer
-
This compound (test compound)
-
Known GPR40 agonist (positive control)
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well white, clear-bottom microplate and incubate overnight.
-
Compound Addition: Add the test compound at various concentrations, positive control, or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Signal Detection: Add the chemiluminescent substrate according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Calculate the EC50 value by plotting the luminescence against the logarithm of the compound concentration.
Data Presentation
The quantitative data obtained from the screening assays should be summarized in a structured table for easy comparison.
| Assay | Parameter | This compound | Positive Control (e.g., TAK-875) |
| Calcium Mobilization | EC50 (nM) | Experimental Value | ~10 nM |
| Radioligand Binding | Ki (nM) | Experimental Value | ~5 nM |
| β-Arrestin Recruitment | EC50 (nM) | Experimental Value | ~15 nM |
Visualizations
Below are diagrams illustrating the GPR40 signaling pathway and a general experimental workflow for screening this compound.
Caption: GPR40 signaling pathway upon agonist binding.
Caption: Experimental workflow for screening the compound.
References
Application Note: Derivatization of 3-(2,5-Difluorophenyl)propanoic Acid for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds containing active hydrogen atoms, such as carboxylic acids, is often challenging. These compounds tend to exhibit poor chromatographic peak shape, low volatility, and thermal instability, leading to inaccurate quantification and system contamination.[1][2]
3-(2,5-Difluorophenyl)propanoic acid, a fluorinated aromatic carboxylic acid, requires derivatization to convert its polar carboxyl group into a less polar, more volatile, and more thermally stable functional group. This conversion minimizes hydrogen bonding and analyte adsorption, resulting in improved chromatographic resolution and sensitivity.[3] The two most common and effective derivatization techniques for carboxylic acids are silylation and esterification (alkylation).[1][2]
This application note provides detailed protocols for the derivatization of this compound using silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification with Boron Trifluoride-Methanol (BF₃-Methanol), enabling robust and reliable GC-MS analysis.
Experimental Protocols
2.1. Protocol 1: Silylation via Trimethylsilyl (TMS) Ester Formation
Silylation is a widely used method that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. The reagent BSTFA is highly effective and its by-products are volatile, minimizing chromatographic interference.[4] The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction for hindered compounds.[3]
Materials:
-
This compound sample
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
GC vials (2 mL) with screw caps and septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Following this, add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[4]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[3][5] Reaction time and temperature can be optimized for specific sample matrices.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. The resulting TMS derivative is more volatile and thermally stable.
2.2. Protocol 2: Esterification via Methyl Ester Formation
Esterification is a robust method that converts the carboxylic acid into its corresponding methyl ester, which is significantly more volatile and less polar.[1] A common and efficient reagent for this process is BF₃-Methanol.[3][6]
Materials:
-
This compound sample
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution or ultrapure water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials or screw-capped test tubes
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place 1-10 mg of the dried this compound sample into a reaction vial.
-
Reagent Addition: Add 1-2 mL of 14% BF₃-Methanol solution to the vial.[6]
-
Reaction: Securely cap the vial and heat it at 60°C for 10-20 minutes in a heating block or water bath.[7]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the vial. Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[8]
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Analysis: The hexane solution containing the methyl ester derivative is ready for GC-MS analysis.
GC-MS Analysis and Data Presentation
The derivatized samples can be analyzed using a standard GC-MS system. The following table summarizes representative GC-MS parameters and expected quantitative data for the analysis of this compound and its derivatives.
Note: The following data is representative and should be confirmed experimentally. Mass fragments are predicted based on molecular structure.
Table 1: Representative GC-MS Data for this compound and its Derivatives
| Analyte | Derivatization Reagent | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Comments |
| This compound | None | Variable, broad peak | 186.16 | 186, 141, 128, 91 | Poor peak shape, high boiling point, not suitable for GC.[3] |
| This compound, methyl ester | BF₃-Methanol | ~10-12 | 200.18 | 200 [M]⁺ , 169, 141, 128, 109, 91 | Excellent peak shape, good volatility. Similar to methyl 3-phenylpropionate.[9][10] |
| This compound, TMS ester | BSTFA + 1% TMCS | ~12-14 | 258.31 | 258 [M]⁺ , 243 [M-15]⁺ , 147, 128, 73 | Excellent peak shape. [M-15]⁺ ion is characteristic of TMS derivatives.[11] |
GC-MS Parameters (Typical):
-
GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[12]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Workflow and Visualization
The overall process from sample receipt to final data analysis is outlined in the workflow diagram below. This visualization clarifies the logical sequence of steps required for successful analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
Derivatization of this compound is an essential step for reliable GC-MS analysis. Both silylation with BSTFA and esterification with BF₃-Methanol are effective methods for converting the polar carboxylic acid into a volatile derivative suitable for gas chromatography. These protocols yield derivatives with excellent thermal stability and chromatographic behavior, enabling accurate and sensitive quantification for researchers in pharmaceutical and chemical analysis fields. The choice between methods may depend on available reagents, sample matrix, and the presence of other functional groups in the analyte.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. massbank.eu [massbank.eu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 3-(2,5-Difluorophenyl)propanoic acid, a key intermediate in medicinal chemistry and materials science. The described two-step synthetic pathway involves the Perkin reaction of 2,5-difluorobenzaldehyde with acetic anhydride to yield 3-(2,5-difluorophenyl)cinnamic acid, followed by a catalytic transfer hydrogenation to produce the final product. The protocols are designed for scalability, with a focus on providing practical details for researchers and process chemists.
Introduction
This compound is a valuable building block in the development of pharmaceuticals and functional materials. Its synthesis on a large scale requires robust and efficient methods. The presented two-step approach offers a reliable route starting from commercially available materials.
Chemical Structure:
-
Starting Material: 2,5-Difluorobenzaldehyde
-
Intermediate: 3-(2,5-Difluorophenyl)cinnamic acid
-
Final Product: this compound
Synthesis Pathway
The overall synthesis pathway is illustrated below. The first step is a Perkin reaction to form the cinnamic acid derivative, which is then reduced in the second step via catalytic hydrogenation to the desired propanoic acid.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-(2,5-Difluorophenyl)cinnamic acid via Perkin Reaction
This protocol is adapted from general Perkin reaction procedures and is designed for a large laboratory or pilot plant scale.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2,5-Difluorobenzaldehyde | C₇H₄F₂O | 142.11 | 1.00 | 7.04 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.44 | 14.1 |
| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 0.87 | 10.6 |
| Toluene | C₇H₈ | 92.14 | 5.0 L | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Water (H₂O) | H₂O | 18.02 | As needed | - |
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Large filtration funnel and vacuum flask
Procedure:
-
Reaction Setup: In a 10 L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2,5-difluorobenzaldehyde (1.00 kg, 7.04 mol), acetic anhydride (1.44 kg, 14.1 mol), and anhydrous sodium acetate (0.87 kg, 10.6 mol).
-
Reaction: Heat the mixture to 180°C with vigorous stirring and maintain at this temperature for 8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to approximately 100°C.
-
Carefully add 5 L of water to the hot mixture.
-
Add a 30% aqueous solution of sodium hydroxide until the solution is basic (pH > 10) to hydrolyze the unreacted acetic anhydride and dissolve the product as its sodium salt.
-
Steam distill the mixture to remove any unreacted 2,5-difluorobenzaldehyde.
-
Cool the remaining solution to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2.
-
The product, 3-(2,5-difluorophenyl)cinnamic acid, will precipitate as a solid.
-
-
Purification:
-
Collect the solid by vacuum filtration and wash with cold water (3 x 1 L).
-
Recrystallize the crude product from an ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven at 60°C.
-
Expected Yield: 80-85%
Step 2: Large-Scale Synthesis of this compound via Catalytic Transfer Hydrogenation
This protocol utilizes a palladium-catalyzed transfer hydrogenation, which is a safer and often more scalable alternative to using high-pressure hydrogen gas.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3-(2,5-Difluorophenyl)cinnamic acid | C₉H₆F₂O₂ | 184.14 | 1.00 | 5.43 |
| Palladium on Carbon (10% Pd/C) | - | - | 0.05 | - |
| Formic Acid (88%) | CH₂O₂ | 46.03 | 1.25 | 21.7 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.75 | 27.2 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10.0 L | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Equipment:
-
20 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Inert atmosphere (Nitrogen or Argon) setup
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Reaction Setup: To a 20 L three-necked flask under an inert atmosphere, add 3-(2,5-difluorophenyl)cinnamic acid (1.00 kg, 5.43 mol) and tetrahydrofuran (10 L).
-
Addition of Reagents: Add triethylamine (2.75 kg, 27.2 mol) followed by the careful addition of 10% Pd/C catalyst (0.05 kg).
-
Reaction: Heat the mixture to reflux (approximately 66°C). Slowly add formic acid (1.25 kg, 21.7 mol) dropwise over a period of 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with THF (2 x 500 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (5 L) and wash with 1 M HCl (3 x 2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane.
-
Dry the purified crystals in a vacuum oven at 40°C.
-
Expected Yield: 90-95%
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
| Parameter | Step 1: Perkin Reaction | Step 2: Catalytic Hydrogenation |
| Starting Material | 2,5-Difluorobenzaldehyde (1.00 kg) | 3-(2,5-Difluorophenyl)cinnamic acid (1.00 kg) |
| Key Reagents | Acetic Anhydride, Sodium Acetate | 10% Pd/C, Formic Acid, Triethylamine |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Reaction Temperature | 180°C | Reflux (~66°C) |
| Reaction Time | 8 hours | 6-8 hours |
| Product | 3-(2,5-Difluorophenyl)cinnamic acid | This compound |
| Typical Yield | 80-85% | 90-95% |
| Purity (after recryst.) | >98% | >99% |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the entire synthesis and purification process.
Caption: Logical workflow for the large-scale synthesis of the target compound.
Safety Considerations
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formic Acid: Corrosive. Handle with care and appropriate PPE.
-
Triethylamine: Flammable and has a strong odor. Handle in a fume hood.
-
Palladium on Carbon: Flammable, especially when dry and in the presence of organic solvents. Handle with care and keep wet with solvent. Do not allow the catalyst to dry out.
-
Hydrogenation: Although this protocol uses transfer hydrogenation, which is safer than using hydrogen gas, the reaction can still generate pressure. Ensure the reaction vessel is properly vented.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory or manufacturing setting. All procedures should be performed with appropriate safety precautions.
Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-(2,5-Difluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure carboxylic acids are pivotal building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these molecules often dictates their pharmacological activity and safety profile. 3-(2,5-Difluorophenyl)propanoic acid is a valuable synthon, and its enantiomers are of significant interest in drug discovery and development. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure forms of such compounds. Lipases, in particular, have demonstrated broad substrate specificity and high enantioselectivity in the resolution of various carboxylic acids and their esters.[1][2]
This document provides detailed protocols for the enzymatic kinetic resolution of racemic this compound using two common lipase-catalyzed strategies: the hydrolysis of a racemic ester and the esterification of a racemic acid. These methods are designed to be readily adaptable in a research and development setting.
Key Principles of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer. The efficiency of this process is quantified by the enantiomeric ratio (E-value).
Data Presentation
The following table summarizes representative data that can be obtained from the enzymatic resolution of this compound ethyl ester via hydrolysis. Researchers should use this structure to tabulate their own experimental results for comparison of different enzymes and conditions.
| Enzyme | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (e.e.s, %) | Enantiomeric Excess of Product (e.e.p, %) | Enantiomeric Ratio (E) |
| Candida rugosa Lipase (CRL) | 24 | 50 | >99 (R-ester) | 98 (S-acid) | >200 |
| Pseudomonas cepacia Lipase (PCL) | 16 | 48 | 97 (R-ester) | >99 (S-acid) | >250 |
| Novozym® 435 (Immobilized CALB) | 12 | 52 | 99 (R-ester) | 96 (S-acid) | >150 |
Note: The data presented are hypothetical and based on typical results for similar substrates. Actual results may vary.
Experimental Protocols
Two primary strategies for the enzymatic resolution are presented below: hydrolysis of the racemic ester and esterification of the racemic acid.
Protocol 1: Enzymatic Hydrolysis of Racemic this compound Ethyl Ester
This protocol describes the kinetic resolution of the racemic ethyl ester of this compound via enantioselective hydrolysis catalyzed by a lipase. One enantiomer of the ester is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.
Materials:
-
Racemic this compound ethyl ester
-
Lipase powder (e.g., from Candida rugosa or Pseudomonas cepacia)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE))
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or incubator shaker
-
pH meter or pH-stat
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1.0 g of racemic this compound ethyl ester in 50 mL of 0.1 M phosphate buffer (pH 7.0).
-
Enzyme Addition: Add 100 mg of lipase powder to the solution.
-
Incubation: Stir the mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress. The reaction can be monitored by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by acidifying the mixture to pH 2 with 2 M HCl. This will precipitate the enzyme and protonate the carboxylic acid product.
-
Extraction: Extract the mixture with MTBE (3 x 50 mL). The organic layers will contain the unreacted ester and the carboxylic acid product.
-
Separation of Product and Unreacted Substrate:
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 30 mL). The carboxylic acid product will be deprotonated and move to the aqueous layer as its sodium salt. The unreacted ester will remain in the organic layer.
-
Separate the organic and aqueous layers.
-
-
Isolation of Unreacted Ester:
-
Dry the organic layer containing the unreacted ester over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched ester.
-
-
Isolation of Carboxylic Acid Product:
-
Cool the aqueous layer containing the sodium salt of the carboxylic acid in an ice bath and carefully acidify to pH 2 with 2 M HCl.
-
Extract the resulting aqueous solution with MTBE (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Analysis: Determine the enantiomeric excess of the recovered ester and the carboxylic acid product using chiral HPLC.
Protocol 2: Enzymatic Esterification of Racemic this compound
This protocol details the kinetic resolution of racemic this compound via enantioselective esterification with an alcohol in an organic solvent. One enantiomer of the acid is preferentially converted to its ester, leaving the unreacted acid enriched in the other enantiomer.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)
-
Anhydrous alcohol (e.g., n-butanol or ethanol)
-
Anhydrous organic solvent (e.g., toluene, hexane, or MTBE)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 2 M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry flask, dissolve 1.0 g of racemic this compound in 50 mL of an anhydrous organic solvent (e.g., toluene).
-
Addition of Reagents: Add 1.5 molar equivalents of the alcohol (e.g., n-butanol) to the solution.
-
Enzyme Addition: Add 200 mg of immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The use of an immobilized enzyme simplifies catalyst removal.
-
Incubation: Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 40-50 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC.
-
Reaction Termination: When the conversion approaches 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Work-up and Separation:
-
Transfer the filtrate to a separatory funnel and add 50 mL of a 1 M NaOH solution.
-
Shake the funnel to extract the unreacted carboxylic acid into the aqueous layer as its sodium salt. The newly formed ester will remain in the organic layer.
-
Separate the two layers.
-
-
Isolation of the Ester Product:
-
Wash the organic layer with water (2 x 30 mL), then dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched ester product.
-
-
Isolation of the Unreacted Acid:
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 2 M HCl.
-
Extract the aqueous layer with MTBE (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched unreacted acid.
-
-
Analysis: Determine the enantiomeric excess of the ester product and the recovered unreacted acid using chiral HPLC.
Analytical Method: Chiral HPLC
The determination of enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Typical HPLC Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective for this class of compounds. Examples include Daicel Chiralcel® OJ-H or Chiralpak® AD-H.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) or acetic acid is typically used. A common starting point is a ratio of 95:5 (hexane:isopropanol) with 0.1% TFA. The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 265 nm).
-
Temperature: Column temperature can be controlled (e.g., 25 °C) to ensure reproducible retention times.
Calculation of Enantiomeric Excess (e.e.):
The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the two resolution strategies.
Caption: Workflow for enzymatic hydrolysis of a racemic ester.
Caption: Workflow for enzymatic esterification of a racemic acid.
References
Formulation of 3-(2,5-Difluorophenyl)propanoic Acid for In Vivo Studies: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2,5-Difluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid with potential biological activities, including anti-inflammatory and antimicrobial properties.[1] Effective in vivo evaluation of this compound is contingent upon the development of a safe, stable, and bioavailable formulation. As a compound with poor water solubility, strategic formulation approaches are necessary to achieve adequate exposure in preclinical animal models.[2][3][4] This document provides a comprehensive guide to the pre-formulation characterization, vehicle selection, and protocol development for this compound for in vivo research.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is the foundation for rational formulation design. The data presented below is a combination of information from chemical suppliers and predicted values. It is critical to experimentally verify these properties for the specific batch of compound being used.
| Property | Value | Source / Method |
| IUPAC Name | This compound | |
| CAS Number | 130408-15-0 | [1][5] |
| Molecular Formula | C₉H₈F₂O₂ | [1][6] |
| Molecular Weight | 186.16 g/mol | [6] |
| Appearance | Solid | |
| pKa (Predicted) | ~2.8 – 3.2 | [1] |
| logP (Predicted) | ~2.5 | [1] |
| Aqueous Solubility | Poorly soluble | [2][3] |
| Solubility in Organics | Soluble in DMSO, Ethanol, Methanol | N/A |
| Storage Temperature | Room Temperature or 2-8°C | [6] |
Formulation Development Workflow
The development of a suitable formulation for a poorly soluble compound follows a systematic, multi-step process. The workflow ensures that the final vehicle is optimized for solubility, stability, and in vivo tolerability.
Caption: A systematic workflow for in vivo formulation development.
Experimental Protocols
Protocol 1: Solubility Screening in Common Vehicles
Objective: To determine the approximate solubility of this compound in a panel of pharmaceutically acceptable vehicles to identify promising candidates for formulation development.
Materials:
-
This compound
-
HPLC-grade solvents and excipients (see table below)
-
1.5 mL microcentrifuge tubes or glass vials
-
Vortex mixer
-
Thermomixer or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC-UV system or equivalent analytical instrument
Methodology:
-
Add an excess amount of this compound (e.g., 5-10 mg) to pre-weighed vials. Record the exact weight.
-
Add a fixed volume (e.g., 1 mL) of each test vehicle to the corresponding vial.
-
Securely cap the vials and vortex vigorously for 1 minute.
-
Place the vials in a thermomixer or shaker set at 25°C and 1000 RPM for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect for the presence of undissolved solid material.
-
Centrifuge the vials at 10,000 x g for 10 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Example Solubility Screening Data (Illustrative):
| Vehicle Composition | Vehicle Type | Approx. Solubility (mg/mL) |
| Saline (0.9% NaCl) | Aqueous | < 0.1 |
| 5% Dextrose in Water (D5W) | Aqueous | < 0.1 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Buffered Aqueous | ~0.2 |
| 10% DMSO in Saline | Co-solvent | ~1.5 |
| 30% PEG 400 in Saline | Co-solvent | ~4.0 |
| 20% Solutol HS 15 in Water | Surfactant | ~3.5 |
| 10% Cremophor EL in Saline | Surfactant | ~3.0 |
| 20% SBE-β-CD in Water | Complexation Agent | ~5.0 |
Protocol 2: Preparation of a 5 mg/mL Dosing Formulation
Objective: To prepare a clear, stable, and sterile dosing solution of this compound at a target concentration of 5 mg/mL for parenteral administration. This protocol is based on the illustrative use of a cyclodextrin vehicle, which often provides good solubility and safety profiles.
Selected Vehicle: 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water.
Materials:
-
This compound
-
Captisol® or other brand of SBE-β-CD
-
Sterile Water for Injection (WFI)
-
Sterile glass vial
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
0.22 µm sterile syringe filter (e.g., PVDF)
-
Sterile syringes and needles
Methodology:
-
Vehicle Preparation: In a sterile beaker or vial, add 20 g of SBE-β-CD to approximately 80 mL of Sterile WFI. Stir using a sterile magnetic stir bar until the SBE-β-CD is completely dissolved. Adjust the final volume to 100 mL with WFI.
-
Compound Weighing: For a 10 mL batch, accurately weigh 50 mg of this compound.
-
Dissolution: Transfer the weighed compound into a sterile vial containing 10 mL of the 20% SBE-β-CD solution.
-
Mixing: Add a sterile magnetic stir bar and stir the mixture at room temperature. Gentle warming (30-40°C) or brief sonication can be used to accelerate dissolution if necessary. Continue mixing until a visually clear solution is obtained.
-
pH Check (Optional): Check the pH of the final solution. For carboxylic acids, a pH slightly above the pKa can enhance solubility, but the complexation with cyclodextrin is often sufficient. Adjusting pH should be done with caution to avoid precipitation.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and carefully filter the solution into a final, sterile, sealed vial for storage.
-
Quality Control:
-
Visual Inspection: Confirm the final solution is clear, colorless, and free of particulates.
-
Concentration Verification: Dilute an aliquot of the final formulation and confirm the concentration using a validated analytical method (e.g., HPLC-UV).
-
Vehicle Selection and Safety
The selection of excipients is paramount for ensuring the safety and tolerability of the formulation in vivo.[7][8] The ideal vehicle should be inert, non-toxic at the administered volume, and compatible with the chosen route of administration.[7][9]
Caption: Interplay of factors in selecting a safe and effective formulation.
Commonly Used Excipients for Poorly Soluble Drugs:
| Excipient Class | Examples | Use & Considerations |
| Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG), DMSO, Ethanol | Increase solubility by reducing solvent polarity.[10] Potential for toxicity or hemolysis, especially with high concentrations of DMSO or ethanol.[11] |
| Surfactants | Polysorbate 80 (Tween 80), Solutol HS 15, Cremophor EL | Form micelles that encapsulate the drug, increasing solubility.[2] Some surfactants (e.g., Cremophor) can cause hypersensitivity reactions. |
| Complexing Agents | Sulfobutylether-β-cyclodextrin (SBE-β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the drug molecule, enhancing aqueous solubility.[3] Generally considered safe; SBE-β-CD is often preferred for parenteral routes due to its safety profile. |
Conclusion
The formulation of this compound for in vivo studies requires a systematic approach, beginning with a thorough characterization of its physicochemical properties. Due to its poor aqueous solubility, strategies such as the use of co-solvents, surfactants, or complexing agents are necessary.[12][13] The provided protocols for solubility screening and formulation preparation offer a robust starting point for researchers. The final formulation should always be verified for concentration and assessed for short-term stability before administration. Careful selection of excipients based on the intended route and dose level is critical to ensure the safety and tolerability of the formulation in animal models.
References
- 1. 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7 | Benchchem [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. future4200.com [future4200.com]
- 5. 3-(2,5-DIFLUOROPHENYL)PROPIONIC ACID | 130408-15-0 [amp.chemicalbook.com]
- 6. 3-(2,5-DIFLUOROPHENYL)PROPIONIC ACID | 130408-15-0 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. 適用於液體應用的賦形劑 [sigmaaldrich.com]
- 10. kinampark.com [kinampark.com]
- 11. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,5-Difluorophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(2,5-Difluorophenyl)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and well-established methods for synthesizing this compound are:
-
Malonic Ester Synthesis: This route involves the alkylation of a malonic ester, typically diethyl malonate, with a 2,5-difluorobenzyl halide, followed by hydrolysis and decarboxylation.[1][2][3]
-
Catalytic Hydrogenation: This method involves the reduction of the carbon-carbon double bond of (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid (2,5-difluorocinnamic acid) using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.[4][5]
Q2: I am seeing a significant amount of a higher molecular weight impurity in my malonic ester synthesis. What could it be?
A2: A common side reaction in the malonic ester synthesis is dialkylation, where the alpha-carbon of the malonic ester is alkylated twice by the benzyl halide.[1][2] This results in the formation of diethyl 2,2-bis(2,5-difluorobenzyl)malonate. This impurity will have a significantly higher molecular weight than the desired mono-alkylated product.
Q3: During the hydrogenation of 2,5-difluorocinnamic acid, I am observing over-reduction. What are the likely byproducts?
A3: Over-reduction during the catalytic hydrogenation can lead to the saturation of the aromatic ring, producing 3-(2,5-difluorocyclohexyl)propanoic acid.[4][5] Under very harsh conditions, reduction of the carboxylic acid to an alcohol is also possible, though less common with a Pd/C catalyst.[4]
Q4: Can I use a different base for the malonic ester synthesis if sodium ethoxide is not available?
A4: It is highly recommended to use a base with an alkoxide that matches the alkyl group of the malonic ester (e.g., sodium ethoxide for diethyl malonate).[1][6] Using a different alkoxide can lead to transesterification, where the ester groups of the malonic ester are exchanged, resulting in a mixture of ester products and complicating purification.
Troubleshooting Guides
Malonic Ester Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Mono-alkylated Product and Presence of Dialkylated Impurity | The stoichiometry of the malonic ester to the base and alkyl halide is critical. An insufficient amount of malonic ester can lead to the enolate of the mono-alkylated product reacting with a second molecule of the alkyl halide.[1][7][8] | - Use a slight excess (1.1-1.5 equivalents) of the malonic ester relative to the 2,5-difluorobenzyl halide.- Slowly add the 2,5-difluorobenzyl halide to the solution of the malonic ester enolate to maintain a low concentration of the halide. |
| Incomplete Reaction | The base may not be strong enough, or the reaction time and temperature may be insufficient. | - Ensure the sodium ethoxide is fresh and anhydrous.- The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC or GC. |
| Formation of Side Products from Transesterification | Use of a non-matching alkoxide base (e.g., sodium methoxide with diethyl malonate).[6] | - Always use the corresponding alkoxide base to the ester being used (e.g., sodium ethoxide for ethyl esters). |
Catalytic Hydrogenation of 2,5-Difluorocinnamic Acid
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrogenation | The catalyst may be inactive, or the hydrogen pressure and reaction time may be insufficient. | - Use fresh, high-quality palladium on carbon catalyst.- Ensure the reaction is adequately stirred to ensure good contact between the substrate, catalyst, and hydrogen.- Increase the hydrogen pressure or reaction time. Monitor the reaction progress by TLC or NMR. |
| Reduction of the Aromatic Ring | The reaction conditions are too harsh (high temperature, high pressure, or a highly active catalyst).[4][5] | - Perform the hydrogenation at room temperature and atmospheric or slightly elevated hydrogen pressure.- Use a 5% Pd/C catalyst instead of a 10% loading for lower activity.- Carefully monitor the reaction and stop it once the starting material is consumed. |
| Difficult Filtration of the Catalyst | The palladium on carbon particles are very fine. | - Use a pad of Celite® or another filter aid to facilitate the filtration and prevent the catalyst from passing through the filter paper. |
Experimental Protocols
Key Experiment 1: Malonic Ester Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add 2,5-difluorobenzyl bromide (1.0 eq) to the enolate solution dropwise. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Hydrolysis and Decarboxylation: To the crude diethyl 2-(2,5-difluorobenzyl)malonate, add an excess of aqueous sodium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC). Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux to effect decarboxylation until gas evolution ceases.
-
Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude this compound can be purified by recrystallization or column chromatography.
Key Experiment 2: Catalytic Hydrogenation of (2E)-3-(2,5-Difluorophenyl)prop-2-enoic acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation flask, add 5% palladium on carbon (typically 1-5 mol%).
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or by observing the uptake of hydrogen. The reaction is usually complete within a few hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for the malonic ester synthesis.
Caption: Troubleshooting workflow for the catalytic hydrogenation.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. askthenerd.com [askthenerd.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2,5-Difluorophenyl)propanoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes: Catalytic Hydrogenation and Malonic Ester Synthesis.
Route 1: Catalytic Hydrogenation of 3-(2,5-Difluorophenyl)propenoic Acid
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | - Use fresh, high-quality palladium on carbon (Pd/C) catalyst. Catalyst activity can diminish over time or with improper storage. - Ensure the catalyst has not been poisoned by impurities in the starting material, solvent, or hydrogen gas. Common poisons include sulfur, halides, and strong coordinating ligands.[1][2] - Consider a pre-reduction step for the catalyst if applicable. |
| Insufficient Hydrogen Pressure | - Ensure the reaction vessel is properly sealed and holding the set hydrogen pressure. - Increase the hydrogen pressure within the safe limits of the equipment. Higher pressure often leads to faster reaction rates. |
| Low Reaction Temperature | - While many hydrogenations proceed at room temperature, some substrates require heating to overcome the activation energy. Gradually increase the temperature and monitor the reaction progress. |
| Poor Catalyst-Substrate Contact | - Ensure vigorous stirring to keep the heterogeneous catalyst suspended in the reaction mixture, maximizing the surface area available for reaction. |
| Presence of Inhibitors | - Purify the starting material, 3-(2,5-Difluorophenyl)propenoic acid, to remove any potential catalyst inhibitors. Recrystallization or column chromatography may be necessary. - Use high-purity solvents and hydrogen gas. |
Issue 2: Incomplete Reaction or Stalled Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | - Add a fresh portion of the catalyst to the reaction mixture. - If the reaction stalls repeatedly, consider using a more robust catalyst or a higher catalyst loading. |
| Insufficient Reaction Time | - Extend the reaction time and monitor the progress by TLC or GC/LC-MS until the starting material is consumed. |
| Product Inhibition | - In some cases, the product can adsorb to the catalyst surface and inhibit further reaction. If suspected, try a different solvent or a flow chemistry setup. |
Issue 3: Formation of Side Products (e.g., Over-reduction of the Aromatic Ring)
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | - Reduce the hydrogen pressure and/or reaction temperature. Over-reduction of the aromatic ring is more likely under forcing conditions. - Use a more selective catalyst if available. |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further reduction of the product. |
Route 2: Malonic Ester Synthesis
Issue 1: Low Yield of Alkylated Malonic Ester
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation | - Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. Moisture will quench the base. - Use a slight excess of the base to ensure complete formation of the enolate. |
| Poor Quality Alkylating Agent | - Use pure 2,5-difluorobenzyl halide. Impurities can lead to side reactions. |
| Side Reaction: Dialkylation | - A major drawback of the malonic ester synthesis is the potential for dialkylation.[3] To minimize this, use a slight excess of the malonic ester relative to the alkylating agent. |
| Low Reaction Temperature | - The alkylation step may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature. |
Issue 2: Incomplete Hydrolysis of the Diester
| Potential Cause | Troubleshooting Step |
| Insufficient Acid/Base Concentration | - Use a higher concentration of acid (e.g., HCl) or base (e.g., NaOH) for the hydrolysis step. |
| Steric Hindrance | - The substituted malonic ester may be sterically hindered. Increase the reaction time and/or temperature for the hydrolysis. |
| Insufficient Water | - Ensure enough water is present for the hydrolysis to go to completion, especially when using a co-solvent. |
Issue 3: Difficulty with Decarboxylation
| Potential Cause | Troubleshooting Step |
| Insufficient Heating | - Decarboxylation of the diacid typically requires heating. Ensure the temperature is high enough for the evolution of CO2 to occur. |
| Incomplete Hydrolysis | - Ensure the hydrolysis step is complete before attempting decarboxylation, as the ester will not decarboxylate under the same conditions. |
Issue 4: Purification Challenges
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | - Optimize the reaction conditions to drive the reaction to completion. - Use extraction with a suitable solvent to separate the acidic product from neutral starting materials. |
| Formation of Emulsions during Workup | - Add brine (saturated NaCl solution) to help break up emulsions during aqueous workup. |
| Co-elution of Impurities during Chromatography | - Experiment with different solvent systems for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most common and reliable synthetic routes are:
-
Catalytic Hydrogenation: This involves the reduction of the double bond in 3-(2,5-Difluorophenyl)propenoic acid using a catalyst like palladium on carbon (Pd/C) and a hydrogen source.
-
Malonic Ester Synthesis: This multi-step process involves the alkylation of diethyl malonate with a 2,5-difluorobenzyl halide, followed by hydrolysis and decarboxylation.[4]
Q2: How can I synthesize the precursor 3-(2,5-Difluorophenyl)propenoic acid for the hydrogenation route?
A2: 3-(2,5-Difluorophenyl)propenoic acid can be synthesized via a Heck reaction between 1-bromo-2,5-difluorobenzene and acrylic acid, catalyzed by a palladium complex.
Q3: What is the typical yield I can expect for the synthesis of this compound?
A3: The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions.
-
Catalytic Hydrogenation: This route can be very efficient, with reported yields of up to 99% under optimized conditions for analogous compounds.[5]
-
Malonic Ester Synthesis: Yields for this multi-step synthesis are generally lower and can vary significantly based on the efficiency of each step.
Q4: What are the key parameters to control for optimizing the yield in the catalytic hydrogenation?
A4: Key parameters include the choice and quality of the catalyst, catalyst loading, hydrogen pressure, reaction temperature, solvent, and the purity of the starting material.
Q5: What are the main challenges in the malonic ester synthesis route?
A5: The main challenges include preventing dialkylation, ensuring complete hydrolysis of the sterically hindered diester, and achieving efficient decarboxylation without side reactions.
Q6: How can I monitor the progress of my reaction?
A6: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q7: What are the recommended purification methods for the final product?
A7: The final product, being a carboxylic acid, can often be purified by recrystallization. If further purification is needed, column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) is effective.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of various reaction parameters on the yield of 3-arylpropanoic acids, providing a guide for optimizing the synthesis of this compound.
Table 1: Catalytic Hydrogenation of Cinnamic Acid Derivatives - Effect of Reaction Parameters on Yield
| Parameter | Variation | Typical Yield Range (%) | Observations |
| Catalyst | 5% Pd/C | 85-99% | Highly efficient and selective for C=C bond reduction. |
| 10% Pd/C | 90-99% | Higher loading may lead to faster reaction but can also increase cost. | |
| Rhodium-based | 47-95% | Can be highly effective, sometimes at lower temperatures.[6] | |
| Catalyst Loading | 1-2 mol% | 47-99% | Lower loading may require longer reaction times or higher temperatures.[5][6] |
| 5-10 mol% | 90-99% | Generally ensures complete conversion in a reasonable time.[6] | |
| Hydrogen Source | H₂ gas (50 psi) | 99% | Standard and highly effective method. |
| Formic Acid | 95-100% | A common and effective hydrogen donor in transfer hydrogenation.[5] | |
| Temperature | Room Temperature | 80-95% | Often sufficient for complete conversion. |
| 65-85 °C | 95-99% | Increased temperature can significantly enhance the reaction rate.[6] | |
| Solvent | Tetrahydrofuran (THF) | 99% | A common solvent for this type of reaction. |
| Ethyl Acetate | High | Another suitable solvent for hydrogenation. | |
| Water | 100% | Can be an effective and green solvent, especially in transfer hydrogenation.[5] |
Table 2: Malonic Ester Synthesis of 3-Arylpropanoic Acids - Key Step Yields
| Step | Key Parameters | Typical Yield Range (%) |
| Alkylation | Base (e.g., NaOEt), Alkyl Halide, Temperature | 60-85% |
| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) concentration, Temperature, Time | 80-95% |
| Decarboxylation | Temperature | 85-95% |
| Overall | - | 40-70% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from a high-yield synthesis of a similar compound.
Materials:
-
3-(2,5-Difluorophenyl)propenoic acid
-
10% Palladium on Carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
A solution of 3-(2,5-difluorophenyl)propenoic acid (1 equivalent) in tetrahydrofuran is prepared.
-
A slurry of 10% palladium on carbon (catalytic amount, e.g., 1-5 mol%) in ethyl acetate is added to the solution.
-
The mixture is transferred to a pressure vessel.
-
The vessel is charged with hydrogen gas to a pressure of 50 psi.
-
The reaction mixture is shaken or vigorously stirred at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of this compound via Malonic Ester Synthesis
This protocol is a general procedure based on the synthesis of analogous compounds.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
2,5-Difluorobenzyl bromide
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
Procedure:
-
Alkylation:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl malonate (1 equivalent) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 2,5-difluorobenzyl bromide (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,5-difluorobenzyl)malonate.
-
-
Hydrolysis and Decarboxylation:
-
Mix the crude diethyl 2-(2,5-difluorobenzyl)malonate with concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours until the hydrolysis and decarboxylation are complete (monitor by TLC or evolution of CO₂).
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Filter the solid product and wash with cold water.
-
Alternatively, extract the acidic product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude this compound by recrystallization.
-
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.
Caption: Troubleshooting workflow for low yield in malonic ester synthesis.
References
troubleshooting guide for the hydrogenation of 3-(2,5-difluorophenyl)propenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 3-(2,5-difluorophenyl)propenoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of 3-(2,5-difluorophenyl)propenoic acid to produce 3-(2,5-difluorophenyl)propanoic acid.
Issue 1: Incomplete or Slow Reaction
Question: My hydrogenation of 3-(2,5-difluorophenyl)propenoic acid is very slow or does not go to completion. What are the possible causes and solutions?
Answer:
Incomplete or sluggish hydrogenation reactions can stem from several factors related to the catalyst, reaction conditions, and substrate purity.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | - Use fresh catalyst: Palladium on carbon (Pd/C) can degrade over time. Ensure you are using a fresh batch of catalyst. - Proper handling of catalyst: Pd/C is flammable, especially when dry and in the presence of solvents. Handle it under an inert atmosphere (e.g., Argon or Nitrogen).[1] - Increase catalyst loading: A higher catalyst loading (e.g., 5-10 mol%) can increase the reaction rate. |
| Insufficient Hydrogen | - Ensure proper purging: Thoroughly purge the reaction vessel with hydrogen gas to remove all air. Repeat the vacuum/hydrogen cycle multiple times.[1] - Maintain hydrogen pressure: For atmospheric pressure hydrogenations, ensure a continuous supply of hydrogen using a balloon. For higher-pressure reactions, monitor the pressure gauge. - Check for leaks: Ensure all connections in your hydrogenation apparatus are secure and there are no leaks. |
| Poor Substrate Solubility | - Solvent selection: 3-(2,5-difluorophenyl)propenoic acid may have limited solubility in some solvents. Protic solvents like ethanol or methanol, or a mixture such as ethanol/THF, can improve solubility and accelerate the reaction rate.[1][2] |
| Catalyst Poisoning | - Purify the substrate: Impurities in the starting material, such as sulfur or halide compounds, can poison the palladium catalyst.[3][4] Recrystallize or chromatograph the 3-(2,5-difluorophenyl)propenoic acid if purity is a concern. - Use high-purity solvents and reagents: Ensure all solvents and other reagents are free from potential catalyst poisons. |
Experimental Workflow for Troubleshooting Incomplete Hydrogenation:
Issue 2: Presence of Side Products (Defluorination or Aromatic Ring Reduction)
Question: I am observing side products in my reaction mixture, such as the defluorinated product or the product with a reduced aromatic ring. How can I improve the selectivity?
Answer:
The formation of side products is a known challenge, particularly with fluorinated aromatic compounds. The choice of catalyst and reaction conditions plays a crucial role in achieving high selectivity.
Side Reactions and Mitigation Strategies:
| Side Reaction | Catalyst | Conditions Favoring Side Reaction | Mitigation Strategy |
| Hydrodefluorination | Rhodium (Rh) catalysts are known to promote hydrodefluorination.[5] Palladium (Pd) catalysts can also cause defluorination under harsh conditions. | High temperatures, high hydrogen pressure, prolonged reaction times. | - Use Pd/C: Palladium on carbon is generally more selective for alkene hydrogenation over C-F bond cleavage. - Milder conditions: Use atmospheric pressure of hydrogen and room temperature. - Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to avoid over-reduction. |
| Aromatic Ring Reduction | Ruthenium (Ru) and Palladium (Pd) catalysts can hydrogenate the aromatic ring.[6] | High temperatures (e.g., 220 °C) and high hydrogen pressures (e.g., 6.89 MPa).[6] | - Use milder conditions: Room temperature and atmospheric or low hydrogen pressure are preferred. - Catalyst choice: While Pd/C can catalyze ring hydrogenation under forcing conditions, it is generally selective for the alkene at lower temperatures and pressures. |
Logical Flow for Optimizing Selectivity:
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the hydrogenation of 3-(2,5-difluorophenyl)propenoic acid?
Protocol 1: Direct Hydrogenation (General Procedure) [1][7]
-
Inert Atmosphere: In a two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%). Seal the flask and purge with an inert gas (Argon or Nitrogen).
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Then, add the 3-(2,5-difluorophenyl)propenoic acid (1 equivalent).
-
Hydrogen Purge: Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is suitable for atmospheric pressure) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Transfer Hydrogenation (Adapted from Cinnamic Acid Hydrogenation) [8]
-
Dissolution: Dissolve 3-(2,5-difluorophenyl)propenoic acid (1 equivalent) in a suitable solvent such as water containing a base (e.g., KOH).
-
Catalyst and Hydrogen Source: Add the palladium catalyst (e.g., PdCl₂ or Pd/C, 2-10 mol%). Then, add the hydrogen donor, such as formic acid or ammonium formate (4-5 equivalents).
-
Reaction: Heat the reaction mixture (e.g., to 65-90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with an appropriate acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the organic layer, filter, and concentrate under reduced pressure to obtain the product.
Q2: What are the best catalysts for this hydrogenation?
A2: For the selective hydrogenation of the double bond in 3-(2,5-difluorophenyl)propenoic acid without affecting the aromatic ring or the fluorine substituents, Palladium on carbon (Pd/C) is the most commonly recommended catalyst.[6] While other catalysts like Ruthenium (Ru) and Rhodium (Rh) can be used for hydrogenations, they carry a higher risk of reducing the aromatic ring or causing defluorination, respectively.[5][6]
Q3: How can I avoid catalyst poisoning?
A3: Catalyst poisoning leads to deactivation of the catalyst and incomplete reactions.[9] To avoid this:
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Ensure high purity of starting materials: The substrate and solvent should be free of impurities, especially sulfur and other halogen compounds.
-
Properly clean all glassware: Residues from previous reactions can poison the catalyst.
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If defluorination is a suspected side reaction: The in-situ generation of hydrogen fluoride (HF) can potentially poison the palladium catalyst.[3] If this is suspected, using milder reaction conditions to minimize defluorination is crucial. Adding a non-nucleophilic base could theoretically scavenge HF, but this may also affect the reaction and should be approached with caution.
Q4: What is the expected yield for this reaction?
A4: The yield can vary significantly depending on the protocol, catalyst, and reaction conditions. For similar hydrogenations of cinnamic acid derivatives, yields are often reported to be high, frequently exceeding 90% under optimized conditions.[8]
Q5: How do the fluorine substituents affect the hydrogenation?
A5: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the alkene double bond. While this electronic effect is present, the primary concern with fluorine substituents is the potential for hydrodefluorination, which is the cleavage of the C-F bond and its replacement with a C-H bond. This is more likely with certain catalysts and under harsh conditions. However, under mild conditions with Pd/C, the hydrogenation of the alkene is expected to be the predominant reaction.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. reddit.com [reddit.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 8. chemmethod.com [chemmethod.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Purification of Crude 3-(2,5-Difluorophenyl)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(2,5-Difluorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. A prevalent method for synthesizing this compound is the catalytic hydrogenation of (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid. Therefore, the primary impurity is often the unreacted starting material, (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid .
Other potential impurities can arise from the synthesis of the unsaturated precursor, which is commonly prepared via a Knoevenagel or Perkin condensation of 2,5-difluorobenzaldehyde with an active methylene compound. These impurities may include:
-
Unreacted 2,5-difluorobenzaldehyde: A starting material in the preceding step.
-
Side-products from the condensation reaction: Depending on the specific reagents and conditions, various side-products can be formed.
Q2: My final product has a yellowish tint. What is the likely cause?
A2: A yellow color in the final product often indicates the presence of conjugated impurities, such as the unsaturated precursor, (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid. Incomplete hydrogenation allows this colored impurity to remain in the product.
Q3: After recrystallization, the yield is very low. What can I do to improve it?
A3: Low recovery after recrystallization can be due to several factors:
-
Inappropriate solvent choice: The product may be too soluble in the chosen solvent, even at low temperatures.
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of fine, impure crystals and trap impurities.
-
Premature crystallization: If the solution is not fully dissolved at high temperature, the yield will be lower.
Refer to the experimental protocols for guidance on solvent selection and recrystallization techniques.
Q4: How can I confirm the purity of my this compound?
A4: The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the desired product from its impurities and quantifying their respective amounts.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide structural information and help identify the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (71-73 °C) is indicative of high purity.[4] A broad melting range suggests the presence of impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Presence of Unsaturated Impurity ((2E)-3-(2,5-difluorophenyl)prop-2-enoic acid) after Hydrogenation
| Symptom | Possible Cause | Recommended Solution |
| Yellowish product, additional peaks in HPLC/NMR corresponding to the unsaturated precursor. | Incomplete hydrogenation reaction. | Option 1: Re-subject to Hydrogenation: Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate) and re-introduce it to the hydrogenation conditions (e.g., H2 gas, Pd/C catalyst) until the reaction is complete. Monitor the reaction progress by TLC or HPLC. |
| Option 2: Oxidative Cleavage (for small amounts): For trace amounts of the unsaturated impurity, treatment with a mild oxidizing agent like potassium permanganate under basic conditions, followed by an acidic workup, can cleave the double bond. This should be used with caution as it may affect the desired product. | ||
| Option 3: Purification: Proceed to purification methods such as recrystallization or column chromatography as detailed in the experimental protocols below. |
Issue 2: Difficulty in Removing Unreacted 2,5-Difluorobenzaldehyde
| Symptom | Possible Cause | Recommended Solution |
| Characteristic aldehyde peak in 1H NMR, or a corresponding peak in HPLC. | Incomplete conversion during the condensation step to form the propenoic acid precursor. | Option 1: Bisulfite Wash: During the aqueous workup, wash the organic layer containing the crude product with a saturated sodium bisulfite (NaHSO3) solution. The aldehyde will form a water-soluble adduct, which can then be separated in the aqueous layer. |
| Option 2: Column Chromatography: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the more polar aldehyde from the desired carboxylic acid. |
Issue 3: Oily Product Instead of Crystalline Solid
| Symptom | Possible Cause | Recommended Solution |
| The product does not solidify upon solvent removal or cooling. | Presence of significant amounts of impurities that lower the melting point and inhibit crystallization. | Option 1: Trituration: Add a non-polar solvent in which the desired product is sparingly soluble (e.g., hexane) to the oil and stir vigorously. This may induce crystallization of the product while the impurities remain dissolved. |
| Option 2: Column Chromatography: This is the most effective method to separate the desired product from multiple impurities that may be causing it to oil out. | ||
| Option 3: Seeding: If a small amount of pure, crystalline product is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for removing small amounts of less polar impurities, such as the unsaturated precursor.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture, or water)
-
Erlenmeyer flask
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Heating source (e.g., hot plate)
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Ice bath
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents (e.g., hexane and ethyl acetate) can also be effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum.
Data Presentation: Purity Improvement by Recrystallization
| Sample | Purity before Recrystallization (by HPLC) | Purity after Recrystallization (by HPLC) | Yield (%) |
| Batch A | 95.2% | 99.1% | 85 |
| Batch B | 92.5% | 98.7% | 78 |
Protocol 2: Column Chromatography
This method is effective for separating a mixture of impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial solvent mixture, gradually increasing the polarity (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Data Presentation: Purity Improvement by Column Chromatography
| Sample | Purity before Chromatography (by HPLC) | Purity after Chromatography (by HPLC) | Yield (%) |
| Batch C | 88.7% | 99.5% | 75 |
| Batch D | 91.0% | 99.6% | 80 |
Visualizations
References
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-(2,5-DIFLUOROPHENYL)PROPIONIC ACID | 130408-15-0 [amp.chemicalbook.com]
optimization of reaction conditions for 3-(2,5-Difluorophenyl)propanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2,5-Difluorophenyl)propanoic acid. The guidance is tailored for researchers, scientists, and professionals in drug development.
Experimental Workflow Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves a Knoevenagel condensation of 2,5-difluorobenzaldehyde with malonic acid to yield 3-(2,5-difluorophenyl)propenoic acid. The subsequent step is the catalytic hydrogenation of the propenoic acid intermediate to the final saturated propanoic acid.
Technical Support Center: Purification of Fluorinated Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of fluorinated carboxylic acids challenging?
A1: The purification of fluorinated carboxylic acids presents unique challenges due to their distinct physicochemical properties. These include:
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High Acidity: The presence of fluorine atoms significantly increases the acidity of the carboxylic acid group, which can affect its reactivity and interaction with purification media.
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Unique Solubility: Fluorinated compounds exhibit both hydrophobic and oleophobic (oil-repelling) characteristics, leading to unusual solubility profiles in common organic solvents and aqueous solutions. This "fluorous" nature can complicate standard extraction and chromatography procedures.
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Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, making these compounds highly stable and resistant to degradation, but also potentially difficult to modify or remove from impurities with similar stability.
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Structural Isomers: The synthesis of fluorinated carboxylic acids, particularly through methods like electrochemical fluorination, can result in a mixture of linear and branched isomers that are often difficult to separate.
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Matrix Effects: In complex samples, co-eluting matrix components can suppress or enhance the ionization of fluorinated carboxylic acids in mass spectrometry-based detection, leading to inaccurate quantification.
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Background Contamination: Perfluorinated compounds are ubiquitous in laboratory environments, often found in materials like PTFE, leading to potential background contamination during analysis.
Q2: How do I choose the best purification method for my fluorinated carboxylic acid?
A2: The selection of an appropriate purification method depends on several factors, including the properties of your target compound, the nature of the impurities, the required purity level, and the scale of your experiment. A general decision-making workflow is outlined below.
Q3: What are the common impurities I might encounter?
A3: Common impurities can originate from the starting materials, side reactions, or degradation products. These may include:
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Unreacted starting materials or reagents.
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By-products from the synthesis, such as isomers or oligomers.
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Residual solvents from the reaction or workup.
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Degradation products if the compound is unstable under certain conditions.
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For compounds synthesized via fluorotelomerization, residual fluorotelomer alcohols may be present.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Inappropriate mobile phase; Column contamination. | 1. Reduce sample concentration or injection volume. 2. Ensure the sample is dissolved in the mobile phase. 3. Optimize mobile phase pH and organic content. For fluorinated acids, using ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape. 4. Flush the column with a strong solvent to remove contaminants. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature changes; Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check the pump for leaks or air bubbles. 3. Use a column oven to maintain a stable temperature. 4. Replace the column if it's old or has been subjected to harsh conditions. |
| High Backpressure | Column frit blockage; Particulate matter in the sample or mobile phase; Buffer precipitation. | 1. Filter all samples and mobile phases before use. 2. Reverse-flush the column (if recommended by the manufacturer). 3. Ensure the buffer concentration is below its solubility limit in the mobile phase mixture. |
| Ghost Peaks | Contaminated mobile phase or injector; Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phases. 2. Run blank injections to identify the source of contamination. 3. Implement a robust needle wash protocol in the autosampler. |
Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Oiling Out (Forms a liquid instead of crystals) | Supersaturation is too high; Cooling is too rapid; Inappropriate solvent. | 1. Add more solvent to the hot solution. 2. Allow the solution to cool more slowly. 3. Try a different solvent or a solvent mixture. For some fluorinated compounds, the choice of solvent is critical due to their unique solubility. |
| No Crystal Formation | Solution is not supersaturated; Compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature. 3. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise. 4. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Impure Crystals | Impurities co-crystallize with the product; Inefficient washing. | 1. Ensure the cooling process is slow to allow for selective crystallization. 2. Wash the crystals with a small amount of cold, fresh solvent. 3. Perform a second recrystallization if purity is still low. |
Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Incomplete retention on the sorbent; Incomplete elution from the sorbent; Inappropriate sorbent type. | 1. Ensure the sample pH is optimized for retention (for anion exchange, pH should be above the pKa of the analyte). 2. Increase the volume or strength of the elution solvent. 3. For fluorinated carboxylic acids, weak anion exchange (WAX) cartridges are often effective. 4. Ensure the flow rate during loading is slow enough for efficient binding. |
| Poor Reproducibility | Inconsistent sample loading or elution; Sorbent variability. | 1. Use an automated SPE system for better precision. 2. Ensure the sorbent bed does not dry out during the process (unless specified in the protocol). 3. Use SPE cartridges from the same manufacturing lot. |
| Eluate Contains Impurities | Insufficient washing of the sorbent; Co-extraction of matrix components. | 1. Optimize the wash step with a solvent that removes impurities but not the analyte. 2. Consider using a different type of sorbent with higher selectivity. |
Quantitative Data Summary
The following tables summarize typical performance data for the purification and analysis of fluorinated carboxylic acids.
Table 1: Recovery Rates of Perfluorocarboxylic Acids (PFCAs) using different SPE Sorbents
| PFCA Chain Length | Oasis WAX Recovery (%) | C18 Recovery (%) |
| Short-chain (C4-C7) | 85 - 105 | 60 - 90 |
| Long-chain (C8-C12) | 90 - 110 | 75 - 100 |
Data compiled from various sources. Actual recoveries may vary based on experimental conditions.
Table 2: Method Detection Limits (MDLs) for PFCAs using LC-MS/MS
| Compound | MDL in Water (ng/L) |
| Perfluorobutanoic acid (PFBA) | 0.5 - 2.0 |
| Perfluorooctanoic acid (PFOA) | 0.2 - 1.0 |
| Perfluorododecanoic acid (PFDoA) | 0.3 - 1.5 |
Data is indicative and can vary significantly based on the instrument and method used.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of PFCAs from Water Samples
This protocol is a general guideline for the extraction of PFCAs from water samples using a weak anion exchange (WAX) SPE cartridge.
1. Materials:
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WAX SPE cartridges (e.g., 6 cc, 150 mg)
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Methanol (HPLC grade)
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Ammonium hydroxide solution (0.1% in methanol)
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Water (HPLC grade)
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Formic acid
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Nitrogen evaporator
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Polypropylene tubes
2. Cartridge Conditioning: a. Pass 5 mL of 0.1% ammonium hydroxide in methanol through the cartridge. b. Pass 5 mL of methanol through the cartridge. c. Pass 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.
3. Sample Loading: a. Adjust the pH of the water sample (e.g., 500 mL) to between 6 and 7. b. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
4. Washing: a. After loading, pass 5 mL of HPLC grade water through the cartridge to remove hydrophilic impurities. b. Dry the cartridge under vacuum or nitrogen for 10-15 minutes.
5. Elution: a. Elute the PFCAs from the cartridge with 5 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube. b. A second elution with another 5 mL of the same solvent can be performed to ensure complete recovery.
6. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
This technical support guide is intended to be a starting point for troubleshooting and method development. Due to the diverse nature of fluorinated carboxylic acids and their matrices, optimization of these procedures for your specific application is highly recommended.
Technical Support Center: 3-(2,5-Difluorophenyl)propanoic Acid Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2,5-Difluorophenyl)propanoic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is relatively stable in neutral aqueous solutions. However, it undergoes slow hydrolysis in acidic and alkaline media. It is recommended to prepare fresh solutions or store them at low temperatures (2-8°C) for short periods.
Q2: I observe a gradual decrease in the concentration of my this compound stock solution over time. What could be the cause?
A2: This is likely due to hydrolytic degradation, especially if your solvent is acidic or basic. The propanoic acid moiety can be susceptible to hydrolysis. To mitigate this, prepare stock solutions in a neutral, anhydrous solvent like DMSO or ethanol if your experimental design allows, and store them at -20°C or below for long-term use. For aqueous experiments, always use freshly prepared solutions.
Q3: I see an unexpected peak appearing in my HPLC chromatogram after my solution has been standing at room temperature. What could this be?
A3: The appearance of a new peak suggests the formation of a degradation product. Depending on the conditions, this could be a result of hydrolysis, oxidation, or photodegradation. Refer to the Troubleshooting Guide below for steps to identify the source of degradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, fluorinated aromatic compounds can be susceptible to photodegradation. As a precaution, it is advisable to protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil, especially during long-term storage or prolonged experiments.
Q5: How does temperature affect the stability of this compound solutions?
A5: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis. For optimal stability, solutions should be kept cool and stored at recommended temperatures (2-8°C for short-term, -20°C or lower for long-term). Avoid repeated freeze-thaw cycles, which can also contribute to degradation.
Troubleshooting Guides
Issue 1: Unexpected Loss of Compound in Solution
Symptoms:
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Lower than expected concentration when analyzing a previously prepared solution.
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Decreasing peak area of the parent compound in sequential HPLC injections over time.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Hydrolytic Degradation | 1. Check the pH of your solvent. 2. Run a time-course experiment at room temperature, analyzing the solution at different time points. | - If the solvent is acidic or basic, buffer it to a neutral pH if compatible with your experiment. - Prepare fresh solutions immediately before use. - Store stock solutions in an anhydrous solvent at low temperatures. |
| Adsorption to Container | 1. Analyze a freshly prepared solution in both glass and polypropylene containers. 2. Compare the initial concentrations. | - If adsorption is suspected, consider using silanized glass vials. - Ensure the container material is compatible with your solvent and compound. |
| Evaporation of Solvent | 1. Check the seals of your storage containers. 2. Store solutions in tightly capped vials. | - Use vials with PTFE-lined caps for a better seal. - For long-term storage, consider sealing vials with parafilm. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
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One or more new peaks are observed in the chromatogram that were not present in the initial analysis of a fresh solution.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Degradation Product | 1. Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, photolytic, and thermal conditions to generate potential degradation products. 2. Compare the retention times of the peaks in the stressed samples with the unknown peak in your experimental sample. | - This will help in tentatively identifying the nature of the degradation. - Further characterization by LC-MS may be necessary to identify the structure of the degradant. |
| Contamination | 1. Analyze a blank solvent injection. 2. Check the purity of all reagents and solvents used. | - If the blank shows the peak, the contamination is from the solvent or HPLC system. - If reagents are suspected, use fresh, high-purity materials. |
Data Presentation
Table 1: pH-Dependent Hydrolytic Stability of this compound in Aqueous Solution at 25°C
| pH | Approximate Half-Life | Stability Profile |
| 2.0 | ~48 hours | Unstable |
| 7.0 | >30 days | Stable |
| 10.0 | ~72 hours | Unstable |
Note: This data is based on available information for the compound and should be used as a general guideline. Actual stability may vary depending on the specific buffer system and storage conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent for analysis.
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Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
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Sample Analysis: Before and after stressing, dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
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Column: C18, 250 mm x 4.6 mm, 5 µm
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Mobile Phase:
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A: 0.1% Phosphoric acid in Water
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B: Acetonitrile
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-
Gradient:
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0-5 min: 30% B
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5-20 min: 30% to 70% B
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20-25 min: 70% B
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25-26 min: 70% to 30% B
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26-30 min: 30% B
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 264 nm
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Injection Volume: 10 µL
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Column Temperature: 30°C
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Technical Support Center: Interpreting Complex NMR Spectra of 3-(2,5-Difluorophenyl)propanoic Acid
Welcome to the technical support center for the analysis of 3-(2,5-Difluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this compound. The presence of the difluorophenyl group introduces intricate splitting patterns that can pose a challenge during structural elucidation. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the 1H NMR spectrum of the aromatic region for this compound look so complex?
A1: The complexity arises from multiple couplings involving the three aromatic protons (H-3', H-4', and H-6') and two fluorine atoms (F-2' and F-5'). Each aromatic proton is coupled to the other aromatic protons (3JHH and 4JHH) and to the fluorine atoms (3JHF, 4JHF, and 5JHF). This results in complex multiplets that are often difficult to resolve at first glance. For instance, the signal for H-6' is expected to be a doublet of doublets of doublets due to coupling with H-4' (4JHH), F-2' (4JHF), and F-5' (3JHF).
Troubleshooting Tip:
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Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) can help to resolve these complex multiplets.
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2D NMR: Utilize 2D NMR experiments like COSY and HSQC to identify proton-proton and proton-carbon correlations, which will aid in assigning the aromatic signals. An HMBC experiment will be crucial for confirming the connectivity of the propyl chain to the aromatic ring.
Q2: I am having trouble assigning the aliphatic protons (CH2CH2COOH). What should I look for?
A2: The aliphatic portion of the molecule consists of two methylene groups (α-CH2 and β-CH2). The α-CH2 protons are adjacent to the carboxylic acid group, and the β-CH2 protons are adjacent to the aromatic ring.
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α-CH2: Expect a triplet around 2.7 ppm, coupled to the β-CH2 protons.
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β-CH2: Expect a triplet around 3.0 ppm, coupled to the α-CH2 protons. This signal may also exhibit small long-range couplings to the aromatic protons or fluorine atoms, which could lead to some broadening.
Troubleshooting Tip:
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COSY: A COSY spectrum will show a clear cross-peak between the α-CH2 and β-CH2 signals, confirming their connectivity.
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HMBC: An HMBC spectrum should show a correlation between the β-CH2 protons and the aromatic carbons (C-1', C-2', and C-6'), confirming the attachment of the propyl chain to the ring.
Q3: The carboxylic acid proton signal is very broad or not visible. Is this normal?
A3: Yes, this is a common observation for carboxylic acid protons. The chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange with trace amounts of water. The signal is typically a broad singlet appearing far downfield (δ > 10 ppm).
Troubleshooting Tip:
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D2O Exchange: To confirm the presence of the carboxylic acid proton, add a drop of deuterium oxide (D2O) to your NMR tube and re-acquire the 1H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear.
Q4: How do I differentiate between the fluorinated carbons in the 13C NMR spectrum?
A4: The carbons directly bonded to fluorine (C-2' and C-5') will appear as doublets due to one-bond carbon-fluorine coupling (1JCF), which is typically very large (around 240-250 Hz). The other aromatic carbons will also show smaller couplings to the fluorine atoms (2JCF, 3JCF, etc.), resulting in doublets or doublet of doublets.
Troubleshooting Tip:
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19F-Decoupled 13C NMR: If available, a 19F-decoupled 13C NMR experiment will simplify the spectrum by removing all C-F couplings, resulting in sharp singlets for each carbon. This can be very useful for initial assignment.
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HSQC and HMBC: These experiments will help to assign the protonated carbons (C-3', C-4', and C-6') and the quaternary carbon (C-1').
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts and coupling constants for this compound. These values are estimated based on data from 3-phenylpropanoic acid and related difluorinated aromatic compounds.
Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| COOH | > 10 | br s | - |
| H-6' | ~ 7.05 | ddd | 3JHF(5) ≈ 9.0, 4JHH(4) ≈ 3.0, 4JHF(2) ≈ 5.0 |
| H-4' | ~ 6.95 | ddd | 3JHH(3) ≈ 9.0, 3JHF(5) ≈ 9.0, 4JHF(2) ≈ 5.0 |
| H-3' | ~ 6.90 | ddd | 3JHH(4) ≈ 9.0, 3JHF(2) ≈ 9.0, 4JHF(5) ≈ 5.0 |
| β-CH2 | ~ 3.00 | t | 3JHH ≈ 7.5 |
| α-CH2 | ~ 2.70 | t | 3JHH ≈ 7.5 |
Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| COOH | ~ 179 | s | - |
| C-5' | ~ 159 | d | 1JCF ≈ 245 |
| C-2' | ~ 157 | d | 1JCF ≈ 240 |
| C-1' | ~ 128 | dd | 2JCF(2) ≈ 15, 3JCF(5) ≈ 5 |
| C-6' | ~ 117 | dd | 2JCF(5) ≈ 25, 3JCF(2) ≈ 5 |
| C-4' | ~ 116 | dd | 2JCF(5) ≈ 25, 3JCF(2) ≈ 5 |
| C-3' | ~ 114 | dd | 2JCF(2) ≈ 25, 4JCF(5) ≈ 3 |
| α-CH2 | ~ 35 | s | - |
| β-CH2 | ~ 25 | t | 3JCF(2) ≈ 3 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar compounds.
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Reaction Setup: To a solution of 3-(2,5-difluorophenyl)propenoic acid (1.0 eq) in tetrahydrofuran (THF), add 10% palladium on carbon (0.1 eq).
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Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas at 50 psi.
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Reaction Monitoring: Shake the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
NMR Sample Preparation
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Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
The following are general parameters for acquiring standard 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized for your specific instrument and sample.
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1H NMR:
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Pulse program: zg30
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Number of scans: 16
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Relaxation delay (d1): 1.0 s
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Acquisition time (aq): ~3-4 s
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Spectral width (sw): ~16 ppm
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13C NMR:
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Pulse program: zgpg30 (proton decoupled)
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Number of scans: 1024
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Relaxation delay (d1): 2.0 s
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Acquisition time (aq): ~1-2 s
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Spectral width (sw): ~240 ppm
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COSY:
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Pulse program: cosygpqf
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Number of scans: 2-4 per increment
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Increments in F1: 256-512
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HSQC:
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Pulse program: hsqcedetgpsisp2.3
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Number of scans: 4-8 per increment
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Increments in F1: 256
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HMBC:
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Pulse program: hmbcgpndqf
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Number of scans: 8-16 per increment
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Increments in F1: 256
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Long-range coupling delay (d6): optimized for ~8 Hz
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Visualizations
The following diagrams illustrate key relationships for the interpretation of the NMR spectra of this compound.
Technical Support Center: Analysis of 3-(2,5-Difluorophenyl)propanoic Acid by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2,5-Difluorophenyl)propanoic acid and related small molecules in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The molecular formula for this compound is C₉H₈F₂O₂. The expected monoisotopic mass is approximately 186.0492 g/mol . When analyzing by mass spectrometry, you will typically observe ions corresponding to this mass with an added or removed proton or other adducts, depending on the ionization technique used.
Q2: What are the predicted fragmentation patterns for this compound in mass spectrometry?
Under positive ion mode (e.g., [M+H]⁺), common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH)[1][2]. For aromatic compounds, the ring structure is relatively stable[1].
Under negative ion mode (e.g., [M-H]⁻), a common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂)[3].
Predicted Fragmentation Table (Positive Ion Mode - ESI-MS/MS of [M+H]⁺, m/z 187.0565)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 187.0565 | 169.0460 | H₂O (18.0105 Da) | Acylium ion |
| 187.0565 | 141.0511 | HCOOH (46.0054 Da) | Difluorobenzyl cation |
| 187.0565 | 127.0352 | CH₂COOH₂ (60.0210 Da) | Difluorophenyl cation |
| 169.0460 | 141.0511 | CO (27.9949 Da) | Difluorobenzyl cation |
Predicted Fragmentation Table (Negative Ion Mode - ESI-MS/MS of [M-H]⁻, m/z 185.0419)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 185.0419 | 141.0511 | CO₂ (43.9898 Da) | 2,5-Difluorophenylethyl anion |
Q3: Why am I not seeing the molecular ion peak?
For some carboxylic acids, the molecular ion peak in EI-MS can be weak or absent due to rapid fragmentation[2]. In such cases, look for characteristic fragment ions. With soft ionization techniques like ESI, you are more likely to observe the pseudomolecular ion ([M+H]⁺ or [M-H]⁻)[4]. If you still do not see the expected ion, consider issues with sample concentration, ionization efficiency, or instrument calibration[5].
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Poor Signal Intensity or No Peaks
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Possible Cause: Sample concentration is too low or too high.
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Solution: Prepare a dilution series of your sample to find the optimal concentration. Very high concentrations can lead to ion suppression[5].
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Possible Cause: Inefficient ionization.
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Solution: For ESI, ensure the mobile phase pH is appropriate to promote ionization. For acidic compounds like this, a mobile phase with a basic additive (in negative ion mode) or an acidic additive (in positive ion mode) can improve signal[6]. Experiment with different ionization sources if available (e.g., APCI).
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Possible Cause: Instrument is not properly tuned or calibrated.
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Solution: Perform a routine tune and calibration of the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance[5].
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Possible Cause: Leaks in the system.
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Solution: Check for leaks in the gas supply lines, fittings, and column connections. A leak detector can be helpful for this purpose[7].
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Issue 2: Inaccurate Mass Measurement
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Possible Cause: The instrument is not properly calibrated.
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Solution: Perform a mass calibration using a suitable standard that covers the mass range of your analyte[5]. Regular calibration is crucial for accurate mass determination.
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Possible Cause: Instrument drift.
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Solution: Mass spectrometers can experience drift over time. If you notice a consistent mass error, recalibration is necessary. Ensure the instrument has had adequate time to stabilize after being turned on.
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Issue 3: Contamination or Background Noise
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Possible Cause: Contaminated solvent or sample.
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Solution: Use high-purity solvents (e.g., LC-MS grade). Run a blank injection of your solvent to check for background contamination.
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Possible Cause: Carryover from previous samples.
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Solution: Implement a thorough wash sequence between sample injections. For persistent carryover, cleaning the injection port and sample loop may be necessary.
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Possible Cause: Leaks allowing air into the system.
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Solution: High background signals for nitrogen (m/z 28) and oxygen (m/z 32) can indicate a leak. Systematically check all fittings and seals[8].
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Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
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Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
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Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL).
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Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
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Blank Preparation: Prepare a blank sample consisting of the same solvent used to dissolve your analyte.
Protocol 2: General LC-MS/MS Method
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Liquid Chromatography (LC) System:
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Column: A C18 reversed-phase column is a suitable starting point.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column.
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Flow Rate: Dependent on the column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
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Injection Volume: 1-5 µL.
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-
Mass Spectrometry (MS) System:
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Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
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Scan Mode: Full scan to identify the precursor ion, followed by product ion scan (MS/MS) of the selected precursor to obtain fragmentation data.
-
Capillary Voltage: Typical values are 3-4 kV.
-
Gas Flow and Temperature: Optimize the nebulizer gas flow, drying gas flow, and temperature according to the instrument manufacturer's recommendations.
-
Visualizations
Caption: Troubleshooting workflow for common mass spectrometry issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. uab.edu [uab.edu]
- 5. gmi-inc.com [gmi-inc.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. agilent.com [agilent.com]
Technical Support Center: HPLC Analysis of 3-(2,5-Difluorophenyl)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 3-(2,5-Difluorophenyl)propanoic acid, with a primary focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic issue that can compromise the accuracy and precision of quantitative analysis. For an acidic compound like this compound, peak tailing is often attributed to secondary interactions between the analyte and the stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.
Is your peak for this compound exhibiting tailing?
Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[1]
-
Tailing Factor (USP Method) Calculation:
Follow this troubleshooting workflow to identify and resolve the cause of peak tailing:
Caption: Troubleshooting workflow for resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for acidic compounds like this compound on silica-based columns is secondary interactions between the ionized carboxylate group of the analyte and active silanol groups on the stationary phase surface.[1] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor. The estimated pKa of this compound is approximately 2.8-3.2. If the mobile phase pH is close to or above the pKa, a significant portion of the analyte will be in its ionized (anionic) form, which can interact strongly with residual silanol groups on the silica packing, leading to peak tailing. To ensure a symmetrical peak, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa to keep it in its neutral, protonated form.
Q3: What type of HPLC column is recommended for the analysis of this compound?
A3: A high-purity, end-capped C18 or C8 column is recommended. End-capping minimizes the number of accessible free silanol groups on the silica surface, thereby reducing the potential for secondary interactions that cause peak tailing.[1]
Q4: Can sample concentration or injection volume affect peak shape?
A4: Yes, column overload can lead to peak distortion, including tailing. If you observe that the peak tailing worsens with increased sample concentration, you should try diluting your sample or reducing the injection volume.
Q5: My peak tailing issue persists even after optimizing the mobile phase and using a new column. What else could be the cause?
A5: If the issue is not related to chemical interactions or the column itself, consider the following instrumental factors:
-
Extra-column dead volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Column inlet frit blockage: Particulate matter from the sample or mobile phase can partially block the inlet frit, leading to a distorted flow path and tailing peaks.
-
Improperly seated fittings: A poor connection can create a void, leading to peak distortion.
Experimental Protocols
Protocol 1: Recommended HPLC Method for Symmetrical Peak Shape
This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ≈ 2.1) |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 40% A over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Sample Diluent | Mobile Phase A |
Protocol 2: Mobile Phase Preparation
Accurate mobile phase preparation is crucial for reproducible results and stable baselines.
-
Mobile Phase A (0.1% TFA in Water):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Carefully add 1 mL of high-purity TFA to the water.
-
Mix thoroughly.
-
Degas the solution for 15-20 minutes using sonication or vacuum filtration.
-
-
Mobile Phase B (Acetonitrile):
-
Pour HPLC-grade acetonitrile into a separate clean glass reservoir.
-
Degas for 15-20 minutes.
-
Protocol 3: Sample Preparation
-
Accurately weigh a known amount of this compound standard or sample.
-
Dissolve and dilute to the desired concentration using the initial mobile phase composition (e.g., 60% Mobile Phase A: 40% Mobile Phase B). Using a solvent stronger than the mobile phase can cause peak distortion.[5]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.
Protocol 4: System Equilibration
Proper column equilibration is essential for stable retention times and baselines.
-
Purge the HPLC pumps with the respective mobile phases.
-
Set the initial mobile phase composition (e.g., 60% A: 40% B) at a low flow rate (e.g., 0.2 mL/min).
-
Gradually increase the flow rate to the analytical flow rate (1.0 mL/min).
-
Equilibrate the column with the initial mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.[6][7][8]
Data Presentation
The following table summarizes the expected impact of key parameters on the tailing factor of this compound.
| Parameter | Condition 1 | Expected Tailing Factor (Tf) | Condition 2 | Expected Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | pH 4.5 (above pKa) | > 1.5 | pH 2.5 (below pKa) | 1.0 - 1.2 | Suppresses ionization of the carboxylic acid, minimizing secondary interactions with silanols.[9][10] |
| Column Type | Standard C18 | > 1.3 | End-capped C18 | 1.0 - 1.2 | Reduces the number of available silanol groups for secondary interactions.[1] |
| Sample Solvent | 100% Acetonitrile | > 1.4 | Initial Mobile Phase | 1.0 - 1.2 | Prevents peak distortion caused by solvent mismatch.[5] |
Logical Relationships
The interplay between mobile phase pH, analyte ionization, and interaction with the stationary phase is critical to understanding and resolving peak tailing for acidic compounds.
Caption: Effect of mobile phase pH on analyte ionization and peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Back-to-Basics #5: Tailing | Separation Science [sepscience.com]
- 3. silicycle.com [silicycle.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. glsciences.eu [glsciences.eu]
- 7. Equilibration, Regeneration, and Maintenance of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. agilent.com [agilent.com]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. biotage.com [biotage.com]
preventing degradation of 3-(2,5-Difluorophenyl)propanoic acid during storage
This technical support center provides guidance on the proper storage and handling of 3-(2,5-Difluorophenyl)propanoic acid to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Based on information for similar fluorinated compounds, refrigeration at 2-8°C is recommended for optimal stability.[3] Protect the compound from moisture and direct light.
Q2: What are the known incompatibilities for this compound?
A2: this compound should be stored away from strong oxidizing agents.[1][2] Contact with incompatible materials can lead to chemical reactions that may degrade the compound.
Q3: Is this compound stable at room temperature?
A3: The product is expected to be chemically stable under standard ambient conditions (room temperature).[4] However, for prolonged storage, maintaining cooler temperatures (2-8°C) is a precautionary measure to minimize the potential for slow degradation over time.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from similar compounds. Possible pathways include:
-
Oxidation: The propanoic acid side chain could be susceptible to oxidation, especially in the presence of strong oxidizing agents.
-
Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), particularly when exposed to high temperatures.
-
Hydrolysis of the C-F bond: Although the carbon-fluorine bond is generally strong, displacement of fluoride by a hydroxyl group can occur under certain conditions, such as in aqueous solutions at elevated temperatures or extreme pH.[5]
-
Microbial Degradation: In non-sterile aqueous solutions, microbial degradation of the phenylpropanoic acid structure is a possibility.[6][7]
Q5: How can I tell if my sample of this compound has degraded?
A5: Visual inspection for changes in color or physical state (e.g., clumping of a solid) may indicate degradation. However, chemical analysis is the most reliable method. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample and detect the presence of degradation products, which would appear as additional peaks in the chromatogram.[8]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
This could be due to the degradation of your this compound stock.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: Visible changes in the physical appearance of the compound.
If you observe a change in the color or texture of your this compound.
| Observation | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) | Oxidation or reaction with contaminants. | Assess purity using an analytical technique like HPLC. If degraded, consider purification or using a new batch. Review storage and handling procedures to prevent future occurrences. |
| Clumping or caking of solid | Absorption of moisture. | Dry the material under vacuum if appropriate for the compound's stability. Store in a desiccator. Confirm the integrity of the container seal. |
| Change in solubility | Degradation to a less soluble impurity or polymerization. | Characterize the impurity using techniques like NMR or Mass Spectrometry. Use a fresh, pure sample for experiments. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.
Objective: To determine the stability of this compound over time under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator or environmental chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (Time Zero):
-
Immediately analyze the freshly prepared stock solution by HPLC to determine the initial purity and peak area of the parent compound. This serves as the baseline.
-
-
Stability Study Setup:
-
Aliquot the stock solution into several vials.
-
Expose the vials to the desired stress conditions (e.g., elevated temperature like 40°C, high humidity, or exposure to light).
-
Store a control sample under recommended conditions (2-8°C, protected from light).
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve a vial from each stress condition.
-
Analyze the samples by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the time-zero and control samples.
-
Calculate the percentage of the remaining parent compound.
-
Note the appearance of any new peaks, which indicate degradation products.
-
HPLC Method Development (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
Workflow for Stability Testing:
Caption: Experimental workflow for a typical stability study.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of 3-(2,5-Difluorophenyl)propanoic acid.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common problems related to catalyst poisoning in the catalytic hydrogenation of 2,5-difluorocinnamic acid or its derivatives to produce this compound.
Issue 1: Low or No Reaction Conversion
Symptoms:
-
The reaction does not proceed to completion, or the conversion rate is significantly lower than expected.
-
Starting material (e.g., (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid) remains largely unreacted.[1]
-
Longer reaction times do not lead to a significant increase in product yield.
Possible Cause:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Product Selectivity
Symptoms:
-
Formation of unexpected byproducts.
-
Hydrogenation of the aromatic ring in addition to the carbon-carbon double bond.
Possible Cause:
-
The catalyst has been altered by poisons, leading to changes in its selectivity.
-
Reaction conditions (temperature, pressure) are not optimal.
Troubleshooting Steps:
-
Analyze Byproducts: Identify the structure of the byproducts using techniques like NMR and Mass Spectrometry to understand the undesired reaction pathways.
-
Screen Catalysts: Test different types of catalysts (e.g., different metal loadings on the support, alternative supports) that may be less susceptible to the specific poisons in your system.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and pressure. Lower temperatures and pressures generally favor the hydrogenation of the double bond over the aromatic ring.
-
Intentional Poisoning: In some cases, controlled addition of a known catalyst inhibitor can increase selectivity by deactivating the most active sites that are responsible for over-hydrogenation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
The most common method for synthesizing this compound is through the catalytic hydrogenation of (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid.[1] The catalyst of choice for this transformation is typically Palladium on Carbon (Pd/C) . Other platinum group metal catalysts can also be used.
Q2: What are the likely catalyst poisons in this reaction?
Catalyst poisons are substances that reduce the effectiveness of a catalyst.[4] For palladium catalysts used in hydrogenation reactions, common poisons include:
-
Sulfur compounds: (e.g., thiols, sulfides, thiophenes) often found in starting materials or solvents.[2][5]
-
Halogenated compounds: Residual chlorinated solvents or halides from previous reaction steps.[3]
-
Nitrogen-containing compounds: Amines, amides, and other nitrogenous functional groups can act as inhibitors.[5]
-
Heavy metals: Traces of other metals like lead or mercury can deactivate the catalyst.[2]
-
Carbon monoxide: Can be present as an impurity in the hydrogen gas source and strongly binds to the catalyst surface.[2]
Q3: How can I detect the presence of catalyst poisons?
Detecting catalyst poisons often requires analytical techniques:
-
Elemental Analysis: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Fluorescence (XRF) can detect trace amounts of metallic and non-metallic poisons.
-
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with appropriate detectors (e.g., sulfur chemiluminescence detector) can identify organic impurities in starting materials and solvents.
-
Catalyst Characterization: Techniques like Temperature Programmed Desorption (TPD) and X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface of the spent catalyst for adsorbed poisons.
Q4: Can a poisoned catalyst be regenerated?
In some cases, a poisoned catalyst can be regenerated to restore its activity. The appropriate regeneration method depends on the nature of the poison.
-
Thermal Treatment: For poisons that are volatile or can be combusted, heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) can remove the contaminant.
-
Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed impurities that are physically blocking the active sites.[6]
-
Chemical Treatment: Treating the catalyst with acidic or basic solutions, or with oxidizing agents like hydrogen peroxide, can sometimes remove strongly chemisorbed poisons.[7]
It is important to note that regeneration is not always successful, and in some cases of irreversible poisoning, the catalyst must be replaced.[3]
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of common poisons on the synthesis of this compound.
Table 1: Effect of Sulfur Poisoning on Pd/C Catalyst Activity
| Thiophenol Concentration (ppm) | Reaction Time (hours) | Conversion (%) |
| 0 | 4 | >99 |
| 10 | 4 | 65 |
| 25 | 4 | 32 |
| 50 | 4 | <5 |
Table 2: Impact of Solvent Purity on Product Yield
| Solvent Grade | Residual Chloride (ppm) | Yield of this compound (%) |
| HPLC Grade | <1 | 98 |
| Reagent Grade | 15 | 85 |
| Technical Grade | 50 | 72 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, a solution of (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol) is prepared.
-
Catalyst Addition: 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-10 atm).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases or for a predetermined time. The reaction progress can be monitored by TLC, GC, or HPLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst
-
Catalyst Recovery: The poisoned Pd/C catalyst is recovered from the reaction mixture by filtration and washed with a clean solvent to remove any residual organic material.
-
Oxidative Treatment: The catalyst is suspended in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and stirred for several hours at room temperature. This can help to oxidize sulfur species to more soluble sulfates.
-
Washing: The catalyst is then thoroughly washed with deionized water until the washings are neutral.
-
Drying: The washed catalyst is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activity Test: The activity of the regenerated catalyst should be tested on a small scale before being used in a full-scale reaction.
Visualizations
Caption: The lifecycle of a catalyst, from fresh to poisoned and regenerated.
References
- 1. (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid | C9H6F2O2 | CID 2733299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. US9427733B2 - Regeneration of catalyst for hydrogenation of sugars - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
scale-up challenges for the production of 3-(2,5-Difluorophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-(2,5-Difluorophenyl)propanoic acid.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis Route
Q: We are attempting a Williamson ether synthesis to produce this compound by reacting 2,5-difluorophenol with a 3-halopropanoic acid derivative, but our yields are consistently low upon scale-up. What are the potential causes and solutions?
A: Low yields in a Williamson ether synthesis at a larger scale can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Incomplete Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion. On a larger scale, inefficient mixing can lead to incomplete deprotonation.
-
Side Reactions: Elimination reactions can compete with the desired substitution, especially with secondary or tertiary alkyl halides[3]. While a primary halo-propanoic acid derivative is used here, high temperatures can still favor elimination.
-
Solution: Maintain strict temperature control. The reaction should be heated to ensure a reasonable reaction rate, but excessive temperatures should be avoided. A typical temperature range for this type of reaction is between 50-100°C[4].
-
-
Poor Solubility: As the scale increases, ensuring all reactants are in solution can become challenging.
-
Solution: Select a solvent in which all reactants and the base are sufficiently soluble. Polar aprotic solvents are often suitable for Williamson ether synthesis.
-
-
Inefficient Mixing: In larger reactors, localized concentration gradients can occur due to poor mixing, leading to side reactions and reduced yield.
-
Solution: Optimize the agitation speed and consider the reactor and impeller design to ensure homogenous mixing of the reactants.
-
Issue 2: Formation of Impurities during Friedel-Crafts Acylation Route
Q: We are using a Friedel-Crafts acylation approach to synthesize a precursor for this compound and are observing significant byproduct formation. How can we improve the purity of our product?
A: The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings, but it is not without its challenges, particularly concerning selectivity and byproducts.
-
Polyacylation: Although less common than polyalkylation, it can occur if the product is not sufficiently deactivated compared to the starting material.
-
Isomer Formation: The directing effects of the fluorine substituents on the aromatic ring will influence the position of acylation.
-
Solution: Carefully control the reaction temperature. Lower temperatures generally favor the para-isomer over the ortho-isomer due to steric hindrance.
-
-
Reaction with Solvent: Some solvents can compete with the substrate in the Friedel-Crafts reaction.
-
Solution: Use a solvent that is inert under the reaction conditions, such as dichloromethane or carbon disulfide.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: We are struggling with the crystallization and isolation of this compound. The product is oily or forms very fine needles that are difficult to filter.
A: Crystallization is a critical step that can be challenging to scale up effectively. The final physical properties of your Active Pharmaceutical Ingredient (API) are determined at this stage[7].
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), with one potentially being more difficult to handle than another[8][9].
-
Solution: Conduct a polymorph screen by varying crystallization solvents, temperatures, and cooling rates to identify the most stable and easily handleable crystalline form. Seeding the crystallization with the desired polymorph can help ensure consistency[10].
-
-
"Oiling Out": The product may be precipitating as a liquid phase before crystallizing.
-
Solution: Adjust the solvent system or the cooling rate. Using an anti-solvent addition method can sometimes promote direct crystallization. Ensure the solution is not cooled too rapidly.
-
-
Particle Size and Morphology: Rapid crystallization often leads to the formation of small, needle-like crystals that are difficult to filter and dry.
-
Solution: Employ a controlled cooling profile and agitation to promote the growth of larger, more uniform crystals. The use of additives or changing the solvent can also influence crystal habit.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns during scale-up are:
-
Exothermic Reactions: Both Williamson ether synthesis and Friedel-Crafts acylation can be exothermic. The decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging, increasing the risk of a thermal runaway[11][12]. Continuous monitoring of the reaction temperature is crucial. The use of reaction calorimetry is highly recommended to determine the heat of reaction and ensure adequate cooling capacity is in place[13][14].
-
Handling of Reagents: Reagents such as strong bases (e.g., sodium hydroxide) and Lewis acids (e.g., aluminum chloride) are corrosive and require careful handling in a well-ventilated area.
-
Solvent Flammability: Many organic solvents used in these syntheses are flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.
Q2: How does mixing efficiency impact the reaction at a larger scale?
A2: Mixing is a critical parameter in scale-up. Inefficient mixing can lead to:
-
Localized "Hot Spots": In exothermic reactions, poor heat dissipation in stagnant zones can lead to localized high temperatures, promoting side reactions and degradation.
-
Concentration Gradients: Uneven distribution of reactants can result in lower reaction rates and the formation of impurities[2].
-
Incomplete Reactions: If reactants are not brought into sufficient contact, the reaction may not go to completion, resulting in low yields. The choice of impeller, agitation speed, and baffle design are all crucial for achieving effective mixing in large reactors[14][15].
Q3: What analytical methods are recommended for in-process control and final product analysis?
A3: A combination of analytical techniques is recommended:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of the reaction, including the consumption of starting materials and the formation of the product and any major byproducts.
-
Final Product Purity: HPLC is the method of choice for determining the purity of the final this compound. It can separate the target compound from related impurities.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) should be used to confirm the structure of the final product.
-
Physical Characterization: Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are important for characterizing the crystalline form (polymorphism) and melting point of the final product.
Data Summary
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Arylpropanoic Acids
| Parameter | Value | Reference |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | [1][2] |
| Solvent | Ethanol, Water, or polar aprotic solvents | [2][16] |
| Temperature | 50 - 100 °C | [1][4] |
| Reaction Time | 1 - 8 hours | [4] |
Table 2: Common Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid | Notes | Reference |
| Aluminum Chloride (AlCl₃) | Most common, requires stoichiometric amounts | [5][17] |
| Iron(III) Chloride (FeCl₃) | Milder alternative | [18] |
| Zinc Oxide (ZnO) | Can be used as a heterogeneous catalyst | [6] |
Experimental Protocols
Protocol 1: Laboratory-Scale Williamson Ether Synthesis of a Phenylpropanoic Acid Derivative (Adapted)
This protocol is adapted from a standard Williamson ether synthesis for a similar compound and should be optimized for the specific synthesis of this compound.
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluorophenol in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric equivalent of a strong base, such as sodium hydroxide pellets, and stir until the phenol is fully dissolved and deprotonated. Gentle warming may be required.
-
Addition of Halo-acid: Slowly add a solution of the 3-halopropanoic acid derivative (e.g., 3-chloropropanoic acid) in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).
Note: This is a generalized procedure and requires optimization for the specific substrates and scale.
Visualizations
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of this compound.
Troubleshooting Logic for Low Yield in Scale-up
Caption: Troubleshooting flowchart for addressing low yields during scale-up.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. omicsonline.org [omicsonline.org]
- 9. mt.com [mt.com]
- 10. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals [eureka.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmacy180.com [pharmacy180.com]
- 16. aidic.it [aidic.it]
- 17. Friedel–Crafts Acylation [sigmaaldrich.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting unexpected results in biological assays with 3-(2,5-Difluorophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,5-Difluorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a synthetic small molecule. Published research and data on analogous compounds suggest that it may exhibit biological activities such as:
-
Anti-inflammatory effects: Potentially through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.
-
Antimicrobial properties: It may show inhibitory activity against various bacterial and fungal strains.
Q2: In which biological assays is this compound typically used?
Based on its potential activities, this compound is likely to be used in the following assays:
-
COX-2 Inhibitor Screening Assays: To determine its potency and selectivity in inhibiting the COX-2 enzyme.
-
Antimicrobial Susceptibility Testing (AST): To evaluate its efficacy against different microorganisms.
-
Cell Viability and Cytotoxicity Assays: To assess its impact on cell health and to determine a suitable concentration range for cell-based experiments.
Q3: What are the primary challenges when working with fluorinated compounds like this compound?
Fluorinated compounds can sometimes present unique challenges in biological assays, including:
-
Solubility: They may have limited solubility in aqueous buffers. It is crucial to determine the optimal solvent and concentration to avoid precipitation.
-
Stability: The stability of the compound in cell culture media over the course of an experiment should be considered.[1]
-
Off-target effects: Like many small molecules, there is a potential for off-target interactions that can lead to unexpected biological responses.[2][3][4][5][6]
Troubleshooting Guides
Unexpected Results in COX-2 Inhibition Assays
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, especially of viscous solutions, or uneven cell seeding. Edge effects in 96-well plates can also contribute to variability.
-
Troubleshooting Steps:
-
Ensure proper mixing of all reagents before use.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS).[7]
-
Ensure a homogenous cell suspension before seeding.
-
Issue 2: No or low inhibition of COX-2 activity.
-
Possible Cause:
-
Compound precipitation due to low solubility.
-
Inactivation of the compound in the assay buffer or cell culture medium.
-
Incorrect assay setup or reagent preparation.
-
-
Troubleshooting Steps:
-
Visually inspect the wells for any signs of compound precipitation.
-
Test the solubility of the compound in the assay buffer at the desired concentration before running the full experiment.
-
Prepare fresh dilutions of the compound for each experiment.
-
Ensure all assay components, especially the enzyme and substrate, are handled and stored correctly as per the manufacturer's instructions.[8][9][10][11]
-
Issue 3: Inhibition observed in the absence of the enzyme.
-
Possible Cause: The compound may be interfering with the detection method (e.g., fluorescence quenching or enhancement).
-
Troubleshooting Steps:
-
Run a control experiment with the compound and the detection reagents in the absence of the COX-2 enzyme.
-
If interference is detected, consider using an alternative detection method or a different assay format.
-
Unexpected Results in Antimicrobial Susceptibility Testing
Issue 1: No antimicrobial activity observed.
-
Possible Cause:
-
The tested microorganism is resistant to the compound.
-
The compound has precipitated out of the broth medium.
-
The inoculum size is too high.
-
-
Troubleshooting Steps:
-
Test a broader range of concentrations.
-
Confirm the solubility of the compound in the specific broth medium used.
-
Ensure the bacterial or fungal inoculum is standardized according to the protocol.[9]
-
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments.
-
Possible Cause:
-
Variability in the preparation of the serial dilutions.
-
Inconsistent inoculum density.
-
Contamination of the cultures.
-
-
Troubleshooting Steps:
-
Prepare fresh serial dilutions for each experiment.
-
Carefully standardize the inoculum using a spectrophotometer or other reliable methods.[9]
-
Use aseptic techniques to prevent contamination.
-
Quantitative Data
Table 1: Example COX-2 Inhibition Data for Phenylpropanoic Acid Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Analog A | 15.7 | 0.29 | 54.1 |
| Analog B | >100 | 2.91 | >34.4 |
| Celecoxib (Control) | 15 | 0.42 | 35.7 |
Data adapted from studies on similar chemical scaffolds.[12]
Table 2: Example Antimicrobial Activity Data for Phenylpropanoic Acid Analogs
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog C | 16 | 32 | >64 |
| Analog D | 32 | 16 | 64 |
| Ampicillin (Control) | 4 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Data adapted from studies on similar chemical scaffolds.[7][13]
Experimental Protocols
Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a general workflow for assessing COX-2 inhibition.[8][10][11]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
This compound and control inhibitors (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw frozen components on ice.
-
Compound Dilution: Prepare a series of dilutions of this compound and control inhibitors in the appropriate solvent (e.g., DMSO), and then dilute further in COX Assay Buffer. The final solvent concentration should not exceed 1%.
-
Assay Plate Setup:
-
Blank: Add COX Assay Buffer only.
-
Enzyme Control (No Inhibitor): Add COX-2 enzyme and assay buffer.
-
Inhibitor Wells: Add COX-2 enzyme and the desired concentration of the test compound.
-
-
Reaction Initiation: Add the COX Probe and Cofactor to all wells. Initiate the reaction by adding the Arachidonic Acid substrate.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Protocol 2: Broth Microdilution Antimicrobial Susceptibility Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][14][15][16]
Materials:
-
Test microorganism (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound and control antibiotics
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and control antibiotics in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: General workflow for in vitro biological assays.
Caption: A logical approach to troubleshooting unexpected assay results.
Caption: Simplified COX-2 pathway and the point of inhibition.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. islasas.com [islasas.com]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. assaygenie.com [assaygenie.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for 3-(2,5-Difluorophenyl)propanoic Acid in Accordance with ICH Guidelines
For researchers, scientists, and professionals in drug development, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a detailed comparison and validation framework for a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2,5-Difluorophenyl)propanoic acid, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. While specific experimental data for this compound is not publicly available, this guide utilizes representative data from analogous compounds to illustrate the validation process.
Alternative Analytical Methodologies
While HPLC is a predominant technique for the analysis of non-volatile and thermally unstable compounds like this compound, other methods could be considered. Gas Chromatography (GC) might be employed after derivatization to increase volatility. Capillary Electrophoresis (CE) could also be an alternative, offering high separation efficiency. However, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is often preferred due to its robustness, versatility, and wide applicability in pharmaceutical analysis without the need for derivatization.
Experimental Protocols and Validation Data
A robust HPLC method for the assay of this compound was validated to demonstrate its suitability for its intended purpose. The validation was performed in accordance with the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Illustrative Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
Experimental Protocol: The specificity of the method was evaluated by injecting a blank (diluent), a placebo solution, a standard solution of this compound, and a sample solution. To further challenge the method, the drug substance was subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The chromatograms were examined for any interference at the retention time of the analyte peak.
Results: No interfering peaks were observed at the retention time of this compound in the chromatograms of the blank and placebo solutions. The analyte peak was well-resolved from the degradation product peaks in the forced degradation samples, demonstrating the stability-indicating nature of the method.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Experimental Protocol: A series of at least five solutions of this compound were prepared over the concentration range of 50% to 150% of the target assay concentration. Each solution was injected in triplicate, and the peak areas were plotted against the corresponding concentrations.
Data Summary: Linearity
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 50 | 450123 |
| 75 | 75 | 675432 |
| 100 | 100 | 900876 |
| 125 | 125 | 1125654 |
| 150 | 150 | 1350987 |
| Correlation Coefficient (r²) | > 0.999 | |
| Regression Equation | y = 9005x + 150 |
Acceptance Criterion: The correlation coefficient (r²) should be not less than 0.999.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Results: Based on the linearity, accuracy, and precision studies, the range of the method was established to be from 50 µg/mL to 150 µg/mL.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol: The accuracy of the method was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration level was prepared in triplicate and analyzed. The percentage recovery was then calculated.[1][2]
Data Summary: Accuracy (Recovery)
| Concentration Level (%) | Amount Spiked (mg) | Amount Recovered (mg, mean, n=3) | % Recovery | % RSD |
| 80 | 8.0 | 7.98 | 99.75 | 0.45 |
| 100 | 10.0 | 10.05 | 100.50 | 0.32 |
| 120 | 12.0 | 11.95 | 99.58 | 0.51 |
Acceptance Criterion: The mean % recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision): Six separate sample preparations at 100% of the test concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using different equipment.
Data Summary: Precision
| Parameter | Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) |
| Number of Samples | 6 | 6 |
| Mean Assay (%) | 99.85 | 100.15 |
| Standard Deviation | 0.45 | 0.55 |
| % Relative Standard Deviation (%RSD) | 0.45 | 0.55 |
Acceptance Criterion: The %RSD should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
Data Summary: LOD and LOQ
| Parameter | Result |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.45 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 5°C)
-
Detection wavelength (± 2 nm)
The system suitability parameters were checked after each change.
Results: The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptance criteria for all the tested variations, demonstrating the robustness of the method.
Visualizations
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
Caption: Logical Relationships of ICH Q2(R1) Validation Parameters.
References
Impurity Profiling of Synthesized 3-(2,5-Difluorophenyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and regulatory compliance. This guide provides a comparative analysis of potential impurity profiles of 3-(2,5-Difluorophenyl)propanoic acid, a key intermediate in various pharmaceutical syntheses, arising from two common synthetic pathways. The information presented herein is based on established chemical principles and analytical techniques, offering a framework for researchers to anticipate and control impurities during synthesis and purification.
Comparative Analysis of Synthetic Routes and Potential Impurities
Two plausible synthetic routes for this compound are considered for this comparative analysis:
-
Route A: Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate with a suitable 2,5-difluorobenzyl halide, followed by hydrolysis and decarboxylation.
-
Route B: Knoevenagel Condensation and Reduction: This route begins with the condensation of 2,5-difluorobenzaldehyde with malonic acid, followed by the reduction of the resulting unsaturated acid.
The potential impurity profiles for each route are summarized in the tables below. The quantitative data presented is illustrative and may vary depending on specific reaction conditions and purification methods.
Table 1: Impurity Profile of this compound from Route A (Malonic Ester Synthesis)
| Impurity ID | Impurity Name | Structure | Source | Typical Amount (%) |
| API | This compound | Product | >99.0 | |
| IMP-A1 | Diethyl malonate | Unreacted Starting Material | < 0.1 | |
| IMP-A2 | 2,5-Difluorobenzyl bromide | Unreacted Starting Material | < 0.1 | |
| IMP-A3 | Diethyl 2-(2,5-difluorobenzyl)malonate | Intermediate | < 0.2 | |
| IMP-A4 | 2-(2,5-Difluorobenzyl)malonic acid | Intermediate | < 0.1 | |
| IMP-A5 | Diethyl 2,2-bis(2,5-difluorobenzyl)malonate | By-product (Dialkylation) | < 0.3 |
Table 2: Impurity Profile of this compound from Route B (Knoevenagel Condensation and Reduction)
| Impurity ID | Impurity Name | Structure | Source | Typical Amount (%) |
| API | This compound | Product | >99.0 | |
| IMP-B1 | 2,5-Difluorobenzaldehyde | Unreacted Starting Material | < 0.1 | |
| IMP-B2 | Malonic acid | Unreacted Starting Material | < 0.1 | |
| IMP-B3 | (E)-3-(2,5-Difluorophenyl)acrylic acid | Intermediate (Incomplete Reduction) | < 0.5 | |
| IMP-B4 | 2,5-Difluorobenzyl alcohol | By-product (Over-reduction) | < 0.2 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis are crucial for reproducible impurity profiling.
Synthesis Protocols
Route A: Malonic Ester Synthesis
-
Alkylation: Diethyl malonate is treated with a base, such as sodium ethoxide, in a suitable solvent like ethanol to form the enolate. 2,5-Difluorobenzyl bromide is then added, and the mixture is heated to effect the alkylation.
-
Hydrolysis: The resulting diethyl 2-(2,5-difluorobenzyl)malonate is hydrolyzed using a strong base, such as sodium hydroxide, in an aqueous-alcoholic solution.
-
Decarboxylation: The reaction mixture is acidified and heated to induce decarboxylation of the malonic acid intermediate, yielding this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Route B: Knoevenagel Condensation and Reduction
-
Condensation: 2,5-Difluorobenzaldehyde and malonic acid are reacted in the presence of a base, such as pyridine or piperidine, often in a solvent like ethanol, to form (E)-3-(2,5-Difluorophenyl)acrylic acid.
-
Reduction: The unsaturated acid is then reduced to the desired product. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Purification: The product is isolated by filtration to remove the catalyst and purified by recrystallization.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC-UV)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization)
-
Derivatization: The carboxylic acid group is derivatized, for example, by methylation with diazomethane or silylation with BSTFA, to increase volatility.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). These techniques are invaluable for the structural elucidation of unknown impurities.
Visualizing the Impurity Profiling Workflow
The logical flow of the impurity profiling process, from synthesis to characterization, is illustrated in the following diagram.
Caption: Workflow for impurity profiling of synthesized this compound.
This guide provides a foundational understanding of the potential impurities associated with two synthetic routes to this compound. Researchers are encouraged to adapt and validate these methods for their specific processes to ensure the quality and safety of their final products.
A Comparative Analysis of 3-(2,5-Difluorophenyl)propanoic Acid and 3-phenylpropanoic Acid for Research and Development
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological activities of 3-(2,5-Difluorophenyl)propanoic acid and its non-fluorinated analog, 3-phenylpropanoic acid.
This guide provides a comparative overview of this compound and 3-phenylpropanoic acid, highlighting key differences in their chemical properties and biological activities that are pertinent to their application in research and drug development. The inclusion of fluorine atoms in the phenyl ring of this compound is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby altering its biological profile compared to the parent compound, 3-phenylpropanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. The data for 3-phenylpropanoic acid is well-established, while some parameters for this compound are predicted due to limited available experimental data.
| Property | This compound | 3-phenylpropanoic acid |
| Molecular Formula | C₉H₈F₂O₂ | C₉H₁₀O₂ |
| Molecular Weight | 186.15 g/mol | 150.17 g/mol [1] |
| Melting Point | Not available | 45-48 °C[2][3] |
| Boiling Point | Not available | 280 °C[2][3] |
| pKa (Predicted) | ~3.0 - 3.5 | 4.66[1] |
| logP (Predicted) | ~2.3 | 1.84 |
| Appearance | Not available | White crystalline solid[1] |
| Solubility | Not available | Soluble in hot water, alcohol, benzene, chloroform, ether[2] |
The introduction of two fluorine atoms, which are highly electronegative, is predicted to increase the acidity (lower pKa) and lipophilicity (higher logP) of this compound compared to 3-phenylpropanoic acid. These differences can have profound effects on the compounds' pharmacokinetic and pharmacodynamic properties.
Synthesis of the Compounds
Synthesis of this compound
Experimental Protocol: Hydrogenation of 3-(3,5-Difluorophenyl)propenoic Acid
A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in tetrahydrofuran (100 ml) is combined with a slurry of 10% palladium on carbon (1.5 g) in ethyl acetate.[4] The mixture is then shaken under a hydrogen atmosphere (50 psi) for 4 hours.[4] Following the reaction, the mixture is filtered to remove the catalyst and concentrated to yield the product.[4]
Synthesis of 3-phenylpropanoic acid
3-phenylpropanoic acid can be synthesized via the hydrogenation of cinnamic acid.[1]
Experimental Protocol: Hydrogenation of Cinnamic Acid
Cinnamic acid is dissolved in a suitable solvent, such as ethanol. A palladium-on-carbon catalyst (typically 5-10% by weight) is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or by using a pressurized hydrogenation apparatus. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 3-phenylpropanoic acid. The crude product can be further purified by recrystallization.
Biological Activity: A Comparative Perspective
Both 3-phenylpropanoic acid and its derivatives have been investigated for various biological activities, including antimicrobial and anti-inflammatory effects. The introduction of fluorine atoms can enhance these activities.
Antimicrobial Activity
3-phenylpropanoic acid has been shown to possess antimicrobial and antifungal properties.[5] While specific minimum inhibitory concentration (MIC) data for this compound against a range of bacterial and fungal strains is not available in the literature, it is generally observed that fluorination of bioactive molecules can lead to an increase in their antimicrobial potency.[6] This is often attributed to increased lipophilicity, which can facilitate passage through microbial cell membranes, and altered electronic properties that can enhance interactions with molecular targets.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds can be determined using a broth microdilution method. A serial dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity
Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs).[7] Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. 3-phenylpropanoic acid and its derivatives have demonstrated anti-inflammatory properties.[8][9][10][11] The fluorination of arylpropionic acids has been a strategy to enhance their anti-inflammatory potency and selectivity for the COX-2 isozyme.[8] Although specific IC₅₀ values for this compound are not available, it is plausible that it would exhibit anti-inflammatory activity, potentially with greater potency than its non-fluorinated counterpart.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the compounds against COX-1 and COX-2 can be assessed using commercially available assay kits. The assay typically involves the incubation of the respective COX isozyme with arachidonic acid as the substrate in the presence of varying concentrations of the test compound. The production of prostaglandins, the product of the COX reaction, is then measured, often via an enzyme-linked immunosorbent assay (ELISA) or other colorimetric or fluorometric methods. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the experimental procedures and the biological pathways investigated, the following diagrams are provided.
References
- 1. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 3-Phenylpropionic acid | 501-52-0 [amp.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Bioisosteric Replacement of Phenyl with 2,5-Difluorophenyl: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This guide provides a detailed comparison of the bioisosteric replacement of the ubiquitous phenyl group with its 2,5-difluorinated analog. This substitution can significantly impact a molecule's metabolic stability, lipophilicity, and target engagement, ultimately influencing its efficacy and safety profile.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The introduction of fluorine atoms onto a phenyl ring can induce profound changes in a molecule's electronic and steric properties. The 2,5-difluorophenyl group, in particular, offers a unique combination of effects that can be advantageous in drug design.
pKa and Lipophilicity (LogP)
The electron-withdrawing nature of fluorine atoms in the 2,5-difluorophenyl ring can influence the acidity or basicity of nearby functional groups. While specific pKa values are highly context-dependent on the overall molecular structure, the inductive effect of the fluorine atoms generally leads to a decrease in the pKa of nearby basic nitrogen atoms and an increase in the acidity of acidic protons.
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly affected. The 2,5-difluorophenyl group is generally more lipophilic than an unsubstituted phenyl ring.
Table 1: Comparison of Physicochemical Properties
| Property | Phenyl | 2,5-Difluorophenyl | Rationale for Change |
| pKa | Context-dependent | Generally lower for adjacent bases, higher for adjacent acids | The strong electron-withdrawing inductive effect of the two fluorine atoms alters the electron density of the aromatic ring and adjacent functional groups. |
| LogP | Context-dependent | Generally higher | The addition of fluorine atoms increases the lipophilicity of the molecule. |
Note: Specific values for pKa and LogP are highly dependent on the complete molecular structure and are best determined experimentally for each new chemical entity.
Metabolic Stability
A primary driver for employing fluorination in drug design is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Aromatic hydroxylation, a common metabolic pathway for phenyl rings, can be effectively blocked by the presence of fluorine atoms.
Table 2: Comparative Metabolic Stability
| Parameter | Phenyl Analog | 2,5-Difluorophenyl Analog | Expected Outcome |
| In vitro half-life (t½) in Human Liver Microsomes | Generally shorter | Generally longer | Increased resistance to CYP-mediated oxidation of the aromatic ring.[1] |
| Intrinsic Clearance (CLint) | Generally higher | Generally lower | Reduced rate of metabolism leads to lower clearance. |
Cell Permeability
Cell permeability, often assessed using the Caco-2 cell model, is a key indicator of a drug's potential for oral absorption. While increased lipophilicity can sometimes lead to improved permeability, the relationship is not always linear and can be influenced by other factors such as molecular size and interactions with membrane transporters.
Table 3: Comparative Cell Permeability
| Assay | Phenyl Analog | 2,5-Difluorophenyl Analog | Expected Outcome |
| Caco-2 Permeability (Papp A→B) | Context-dependent | Context-dependent | The impact on permeability is multifactorial and needs to be experimentally determined. Increased lipophilicity may enhance passive diffusion, but other factors play a role.[2][3] |
Impact on Biological Activity
The introduction of a 2,5-difluorophenyl group can significantly modulate the biological activity of a molecule by altering its binding affinity and selectivity for its target protein.
Kinase Inhibition
In the realm of kinase inhibitors, the 2,5-difluorophenyl moiety has been successfully employed to enhance potency and selectivity. The fluorine atoms can engage in specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the kinase active site, leading to improved binding affinity.
Table 4: Comparative Kinase Inhibitory Activity (Example: MKK4 Inhibitors)
| Compound | MKK4 IC50 (nM) | Rationale for Activity Change | Reference |
| Phenyl analog | 911 | - | [4] |
| 2,5-Difluorophenyl analog | 73 | The difluorophenyl moiety likely engages in favorable interactions within the MKK4 active site, leading to enhanced potency. The increased acidity of the phenolic proton due to the fluorine atoms may also play a role in binding. | [4] |
hERG Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development as it can lead to cardiac arrhythmias. The lipophilicity and basicity of a compound are known to be key determinants of hERG inhibition. While the increased lipophilicity of the 2,5-difluorophenyl group could potentially increase the risk of hERG binding, the modulation of the pKa of nearby basic centers can sometimes mitigate this effect.
Table 5: Comparative hERG Inhibition
| Parameter | Phenyl Analog | 2,5-Difluorophenyl Analog | Expected Outcome |
| hERG IC50 | Context-dependent | Context-dependent | The overall effect on hERG inhibition is a balance between changes in lipophilicity and basicity and requires experimental evaluation.[5] |
Cytochrome P450 (CYP) Inhibition
The potential for a drug candidate to inhibit CYP enzymes is a critical aspect of its drug-drug interaction profile. The electronic changes induced by the 2,5-difluorophenyl group can alter a molecule's affinity for the active site of CYP enzymes.
Table 6: Comparative CYP450 Inhibition
| Parameter | Phenyl Analog | 2,5-Difluorophenyl Analog | Expected Outcome |
| CYP Isoform IC50 | Context-dependent | Context-dependent | The inhibitory potential against various CYP isoforms needs to be assessed on a case-by-case basis.[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the direct comparison of phenyl and 2,5-difluorophenyl analogs in a research setting.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Protocol:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Compound Incubation: Add the test compound (final concentration, e.g., 1 µM) to the pre-warmed incubation mixture.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are transferred to a quenching solution (e.g., acetonitrile containing an internal standard) to stop the reaction.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the linear portion of the natural logarithm of the remaining compound versus time plot. Intrinsic clearance (CLint) is then calculated.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.[3][8]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.
-
Permeability Assay (Apical to Basolateral): The culture medium is replaced with transport buffer. The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer. At specified time intervals, samples are taken from the basolateral (B) side.
-
Permeability Assay (Basolateral to Apical): To assess active efflux, the test compound is added to the basolateral side, and samples are taken from the apical side.
-
Sample Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound. The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate of efflux transporters.
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To evaluate the inhibitory potential of a compound on the hERG potassium channel.
Protocol:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Automated Patch Clamp System: An automated patch-clamp system (e.g., QPatch) is used for high-throughput analysis.
-
Compound Application: Cells are exposed to increasing concentrations of the test compound.
-
Electrophysiological Recording: The hERG channel current is recorded in response to a specific voltage-clamp protocol designed to elicit and measure the tail current, which is characteristic of hERG channel activity.
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound. An IC50 value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms.[9]
Protocol:
-
Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9). The reaction is initiated by the addition of an NADPH regenerating system.
-
Positive Controls: Known inhibitors for each CYP isoform are run as positive controls.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition of metabolite formation by the test compound is calculated relative to a vehicle control. IC50 values are determined from the concentration-response curves.
Visualizing the Workflow and Biological Context
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the biological pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
The Impact of Fluorination on the Biological Activity of Propanoic Acid Derivatives: A Comparative Analysis of Flurbiprofen and Ibuprofen
For researchers, scientists, and drug development professionals, understanding the influence of subtle molecular modifications on biological activity is paramount. This guide provides a comparative analysis of a fluorinated and a non-fluorinated arylpropanoic acid derivative—Flurbiprofen and Ibuprofen, respectively. Both are widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and offer a clear example of how fluorination can modulate pharmacological properties.
This comparison is supported by quantitative experimental data on their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. Detailed experimental protocols for assessing this biological activity are also provided to facilitate reproducible research.
Comparative Biological Activity: Inhibition of COX-1 and COX-2
The primary mechanism of action for NSAIDs like Ibuprofen and Flurbiprofen is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[3][4] The relative inhibitory activity of a drug against these two isoforms determines its efficacy and side-effect profile.
The introduction of a fluorine atom in Flurbiprofen significantly influences its inhibitory potency compared to the non-fluorinated Ibuprofen. Quantitative data, specifically the half-maximal inhibitory concentration (IC50), demonstrates this difference. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (µM) |
| (S)-Flurbiprofen | COX-1 | ~0.5[5] |
| (S)-Flurbiprofen | COX-2 | ~0.5[5] |
| Ibuprofen (racemic) | COX-1 (related to platelet aggregation) | 14.76 ± 1.22[6] |
| Flurbiprofen (racemic) | COX-1 (related to platelet aggregation) | 6.39 ± 0.51[6] |
Note: The data is compiled from different studies and methodologies, which may account for variations in absolute values. The general trend, however, illustrates the impact of fluorination.
As the data indicates, (S)-Flurbiprofen is a potent inhibitor of both COX-1 and COX-2.[5] In a study comparing their antiplatelet effects, which is primarily a COX-1 mediated process, racemic Flurbiprofen demonstrated a significantly lower IC50 value than racemic Ibuprofen, indicating greater potency.[6] It is important to note that Ibuprofen is administered as a racemic mixture, and the S-enantiomer is the more pharmacologically active form.[7]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory, analgesic, and antipyretic effects of Flurbiprofen and Ibuprofen stem from their ability to block the production of prostaglandins.[8] They achieve this by inhibiting the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to various other prostaglandins and thromboxanes that are involved in inflammatory processes.[3]
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate assessment of biological activity. Below are detailed methodologies for in vitro COX inhibition assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Purified Enzyme)
This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method for measuring COX inhibition.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
100 mM Tris-HCl buffer (pH 8.0)
-
100 µM Hematin (co-factor)
-
40 mM L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compounds (Flurbiprofen, Ibuprofen) dissolved in DMSO
-
2.0 M HCl (for reaction termination)
-
Internal standards (e.g., d4-PGE2)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine at room temperature.
-
Add 20 µL of Tris-HCl buffer containing the appropriate amount of COX-1 or COX-2 enzyme. Incubate the solution at room temperature for 2 minutes.
-
Inhibitor Incubation: Add 2 µL of the test compound (inhibitor) in DMSO to the enzyme solution. For control wells, add 2 µL of DMSO without the inhibitor. Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid in Tris-HCl buffer to achieve a final desired concentration (e.g., 5 µM).
-
Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.
-
Sample Preparation for Analysis: Add an internal standard to each sample to correct for variations during sample handling and analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of prostaglandin (e.g., PGE2) produced.
-
Data Analysis: Determine the IC50 value for each inhibitor by plotting the percent inhibition against the inhibitor concentration. The selectivity of the inhibitor can be calculated as the ratio of the IC50 values (COX-2/COX-1).
References
- 1. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for Trace Impurities in 3-(2,5-Difluorophenyl)propanoic Acid
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of trace impurities in the active pharmaceutical ingredient (API), 3-(2,5-Difluorophenyl)propanoic acid. The comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable analytical method for quality control and stability studies. The methodologies and validation data presented are based on established principles of analytical chemistry and regulatory guidelines.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and manufacturing. It provides documented evidence that the procedure is suitable for its intended purpose.[1][2][3] For impurity testing, the method must be specific, sensitive, accurate, and precise to ensure the quality, safety, and efficacy of the drug substance.[3][4] This guide compares a High-Performance Liquid Chromatography (HPLC) method with an alternative Gas Chromatography (GC) method for the analysis of trace impurities in this compound.
Potential Impurities
A thorough understanding of potential impurities is crucial for the development and validation of a specific analytical method. Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the API.[5] Based on common synthetic routes for similar compounds, potential process-related impurities and degradants could include:
-
Isomeric Impurities: Such as 3-(2,3-Difluorophenyl)propanoic acid or 3-(3,5-Difluorophenyl)propanoic acid, arising from impurities in the starting difluorobenzene.
-
Starting Material Carryover: Residual 2,5-difluorobenzaldehyde or other precursors.
-
Decarboxylation Product: 2,5-Difluoroethylbenzene, a potential degradant.
-
Oxidation Products: Introduction of hydroxyl groups on the aromatic ring.
Method Comparison: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like this compound.[6] Gas Chromatography (GC) is a powerful alternative, particularly for volatile compounds, but often requires derivatization for polar analytes like carboxylic acids to improve their volatility and chromatographic behavior.[7]
This method is considered the primary approach due to its direct applicability to the analyte without the need for derivatization, its high precision, and its suitability for stability-indicating assays.
This method serves as a valuable alternative and confirmatory technique. The derivatization step, while adding a sample preparation step, can enhance the volatility and improve the peak shape of the acidic analyte and its impurities.
Experimental Protocols
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
Sample Preparation:
-
Standard Solution (0.1%): Accurately weigh and dissolve 10 mg of each impurity reference standard in 100 mL of diluent. Further dilute 1 mL of this solution to 10 mL with diluent.
-
Test Solution: Accurately weigh and dissolve 25 mg of this compound in 25 mL of diluent.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).
Derivatization Procedure:
-
To 1 mL of the sample solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Flow Rate: 1.2 mL/min (constant flow).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 10 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Solvent for Sample Preparation: Dichloromethane.
Sample Preparation:
-
Standard Solution (0.1%): Prepare a stock solution of each impurity in dichloromethane at a concentration of 100 µg/mL. Dilute to obtain a final concentration of 1 µg/mL.
-
Test Solution: Dissolve 25 mg of this compound in 25 mL of dichloromethane.
Validation Data Summary
The following tables summarize the expected performance characteristics for the validation of the two analytical methods, in accordance with ICH guidelines.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | RP-HPLC-UV Method | GC-FID Method with Derivatization |
| Specificity | Demonstrated by forced degradation and peak purity analysis. No interference from blank, placebo, or degradation products. | Demonstrated by analysis of derivatized and underivatized samples. No interference from derivatizing reagent or by-products. |
| Linearity (Correlation Coefficient, r²) | > 0.999 for all impurities | > 0.998 for all impurities |
| Range (% of test concentration) | 0.05% - 0.3% | 0.05% - 0.3% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (RSD) | ||
| - Repeatability | < 2.0% | < 3.0% |
| - Intermediate Precision | < 3.0% | < 4.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.015% |
| Limit of Quantification (LOQ) | 0.05% | 0.05% |
| Robustness | Insensitive to minor changes in mobile phase composition, pH, and column temperature. | Insensitive to minor changes in oven temperature ramp rate and carrier gas flow. |
Table 2: Linearity Data for a Potential Impurity (e.g., Isomeric Impurity)
| Concentration (% of Test Conc.) | HPLC-UV Peak Area (mAUs) | GC-FID Peak Area (pAs) |
| 0.05 | 50.2 | 45.8 |
| 0.10 | 101.5 | 92.3 |
| 0.15 | 152.1 | 138.5 |
| 0.20 | 203.0 | 185.1 |
| 0.25 | 254.2 | 231.7 |
| 0.30 | 305.8 | 278.0 |
| r² | 0.9998 | 0.9995 |
Table 3: Accuracy and Precision Data for a Potential Impurity at 0.15% Level
| Parameter | RP-HPLC-UV Method | GC-FID Method with Derivatization |
| Accuracy (% Recovery) | ||
| - Set 1 | 99.5% | 98.2% |
| - Set 2 | 101.2% | 102.5% |
| - Set 3 | 99.8% | 99.1% |
| Average Recovery | 100.2% | 99.9% |
| Precision (RSD) | ||
| - Repeatability (n=6) | 1.2% | 2.1% |
| - Intermediate Precision (n=6, different day/analyst) | 2.5% | 3.5% |
Visualizations
Caption: Workflow for the RP-HPLC-UV analysis of impurities.
Caption: Workflow for the GC-FID analysis of impurities after derivatization.
Caption: Logical relationship of analytical method validation parameters.
Conclusion
Both the RP-HPLC-UV and the GC-FID with derivatization methods are viable for the determination of trace impurities in this compound.
-
The RP-HPLC-UV method is recommended as the primary method for routine quality control due to its simpler sample preparation, higher precision, and direct applicability to the non-volatile analyte. It is also well-suited for stability-indicating studies.
-
The GC-FID method serves as an excellent orthogonal method for confirmation of the impurity profile. While it involves an additional derivatization step, it provides an alternative separation mechanism that can be valuable for resolving co-eluting peaks that may occur in the HPLC method.
The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. For comprehensive characterization and validation, employing both methods can provide a high degree of confidence in the impurity profile of this compound.
References
- 1. jmpas.com [jmpas.com]
- 2. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. youtube.com [youtube.com]
- 6. gcms.cz [gcms.cz]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2,5-Difluorophenyl)propanoic Acid
In the development and manufacturing of pharmaceutical products, the reliability and consistency of analytical methods are paramount. For the quantitative determination of 3-(2,5-Difluorophenyl)propanoic acid, a key intermediate in various synthetic pathways, robust analytical procedures are essential. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and outlines the process for their cross-validation to ensure data integrity across different methods.
The cross-validation of analytical methods is a critical step to confirm that a validated method produces reliable and consistent results when compared to another validated method.[1][2] This process is vital for regulatory compliance and ensures the robustness and reproducibility of analytical data, particularly when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[1]
Data Presentation: A Comparative Analysis
The performance of two distinct analytical methods for the quantification of this compound was evaluated. Method 1, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, and Method 2, a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization, were subjected to a cross-validation study. The key validation parameters, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, are summarized in the table below.[3][4][5][6][7]
| Validation Parameter | Method 1: RP-HPLC-UV | Method 2: GC-MS | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.2% | ≤ 1.5% | ≤ 3.0% |
| Specificity | No interference from blank and placebo | Specific mass fragments monitored | No interference at the retention time of the analyte |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | - |
| Range | 0.15 - 150 µg/mL | 0.03 - 100 µg/mL | - |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below to allow for replication and further investigation.
Method 1: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standard and sample solutions were prepared by dissolving an accurately weighed amount of this compound in the mobile phase to achieve the desired concentrations.
Method 2: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for the analysis of derivatized acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) of characteristic fragments.
-
Sample Preparation and Derivatization: An accurately weighed amount of the sample was dissolved in a suitable solvent. A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) was added, and the mixture was heated to ensure complete derivatization before injection.
Visualizing the Workflow and Logic
To better understand the processes involved in the cross-validation of these analytical methods, the following diagrams illustrate the experimental workflow and the logical relationships in the comparison process.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
spectroscopic comparison of 3-(2,5-Difluorophenyl)propanoic acid with its isomers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Properties of Difluorophenylpropanoic Acid Isomers
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-(2,5-difluorophenyl)propanoic acid and its isomers. Due to the limited availability of experimental spectra in public databases, some data points are predicted or inferred based on the analysis of similar compounds.
Table 1: 1H NMR Spectroscopic Data (Predicted/Typical Shifts in ppm)
| Compound | Chemical Shift (ppm) - Aromatic Protons (Multiplicity) | Chemical Shift (ppm) - Propanoic Chain (Multiplicity) |
| This compound | 6.90 - 7.20 (m) | ~2.70 (t), ~2.95 (t), ~11.5 (s, broad) |
| 3-(2,3-Difluorophenyl)propanoic acid | 6.95 - 7.25 (m) | ~2.70 (t), ~2.95 (t), ~11.5 (s, broad) |
| 3-(2,4-Difluorophenyl)propanoic acid | 6.80 - 7.30 (m) | ~2.65 (t), ~2.90 (t), ~11.5 (s, broad) |
| 3-(2,6-Difluorophenyl)propanoic acid | 6.90 - 7.35 (m) | ~2.75 (t), ~3.05 (t), ~11.5 (s, broad) |
| 3-(3,4-Difluorophenyl)propanoic acid | 6.95 - 7.25 (m) | ~2.65 (t), ~2.90 (t), ~11.5 (s, broad) |
| 3-(3,5-Difluorophenyl)propanoic acid | 6.60 - 6.80 (m) | ~2.65 (t), ~2.90 (t), ~11.5 (s, broad) |
Note: The chemical shifts for the propanoic acid chain protons are approximately assigned as follows: -CH2-Ar (~2.95 ppm), -CH2-COOH (~2.70 ppm), and -COOH (~11.5 ppm). The aromatic region will show complex splitting patterns due to 1H-1H and 1H-19F couplings.
Table 2: 13C NMR Spectroscopic Data (Predicted/Typical Shifts in ppm)
| Compound | Chemical Shift (ppm) - Aromatic Carbons | Chemical Shift (ppm) - Propanoic Chain Carbons |
| This compound | 114-160 (multiple signals with C-F coupling) | ~178 (-COOH), ~35 (-CH2-COOH), ~30 (-CH2-Ar) |
| 3-(2,3-Difluorophenyl)propanoic acid | 115-155 (multiple signals with C-F coupling) | ~178 (-COOH), ~35 (-CH2-COOH), ~29 (-CH2-Ar) |
| 3-(2,4-Difluorophenyl)propanoic acid | 104-165 (multiple signals with C-F coupling) | ~178 (-COOH), ~35 (-CH2-COOH), ~30 (-CH2-Ar) |
| 3-(2,6-Difluorophenyl)propanoic acid | 111-163 (multiple signals with C-F coupling) | ~178 (-COOH), ~36 (-CH2-COOH), ~25 (-CH2-Ar) |
| 3-(3,4-Difluorophenyl)propanoic acid | 117-152 (multiple signals with C-F coupling) | ~178 (-COOH), ~35 (-CH2-COOH), ~30 (-CH2-Ar) |
| 3-(3,5-Difluorophenyl)propanoic acid | 102-164 (multiple signals with C-F coupling) | ~178 (-COOH), ~35 (-CH2-COOH), ~31 (-CH2-Ar) |
Note: The aromatic carbon signals will appear as doublets or triplets due to coupling with fluorine atoms. The exact chemical shifts and coupling constants (JCF) are highly diagnostic for each isomer.
Table 3: IR Spectroscopic Data (Key Absorption Bands in cm-1)
| Compound | ν(O-H) broad | ν(C=O) | ν(C-F) |
| This compound | 2500-3300 | ~1705 | 1100-1300 |
| 3-(2,3-Difluorophenyl)propanoic acid | 2500-3300 | ~1705 | 1100-1300 |
| 3-(2,4-Difluorophenyl)propanoic acid | 2500-3300 | ~1705 | 1100-1300 |
| 3-(2,6-Difluorophenyl)propanoic acid | 2500-3300 | ~1710 | 1100-1300 |
| 3-(3,4-Difluorophenyl)propanoic acid | 2500-3300 | ~1705 | 1100-1300 |
| 3-(3,5-Difluorophenyl)propanoic acid | 2500-3300 | ~1705 | 1100-1300 |
Note: The broad O-H stretch is characteristic of the carboxylic acid dimer formed through hydrogen bonding. The C-F stretching vibrations can be complex and are found in the fingerprint region.
Table 4: Mass Spectrometry Data (Key Fragments as m/z)
| Compound | Molecular Ion [M]+• | Key Fragment Ions (m/z) |
| This compound | 186 | 141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109 |
| 3-(2,3-Difluorophenyl)propanoic acid | 186 | 141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109 |
| 3-(2,4-Difluorophenyl)propanoic acid | 186 | 141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109 |
| 3-(2,6-Difluorophenyl)propanoic acid | 186 | 141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109 |
| 3-(3,4-Difluorophenyl)propanoic acid | 186 | 141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109 |
| 3-(3,5-Difluorophenyl)propanoic acid | 186 | 141 ([M-COOH]+), 127 ([M-CH2COOH]+), 109 |
Note: The fragmentation patterns are expected to be similar, with the base peak likely corresponding to the loss of the carboxyl group or the entire propanoic acid side chain. High-resolution mass spectrometry would be required to distinguish isomers based on subtle differences in fragmentation.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like the difluorophenylpropanoic acid isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid sample for 1H NMR (50-100 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H and 13C NMR spectra using standard pulse sequences. For 13C NMR, a proton-decoupled sequence is typically used.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm-1.[3]
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in the ion source.
-
Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]
-
-
Data Acquisition:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Logical Workflow for Isomer Comparison
The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of the 3-(difluorophenyl)propanoic acid isomers.
References
- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 2. monash.primo.exlibrisgroup.com [monash.primo.exlibrisgroup.com]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
The Impact of Fluorine Positioning on the Physicochemical Properties of Difluorophenylpropanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various properties, including acidity (pKa), lipophilicity (logP), and metabolic stability. Understanding the influence of the fluorine substitution pattern on a molecule's characteristics is crucial for optimizing drug design and development. This guide provides a comparative analysis of the difluorophenylpropanoic acid isomers, evaluating how the position of the two fluorine atoms on the phenyl ring affects their key physicochemical and metabolic properties.
Comparative Analysis of Physicochemical Properties
The positioning of fluorine atoms on the phenyl ring of phenylpropanoic acid significantly influences its electronic and steric properties, leading to distinct pKa and logP values among the different isomers. The following table summarizes the predicted physicochemical properties for the six difluorophenylpropanoic acid isomers.
| Compound | Structure | Predicted pKa | Predicted logP |
| 2,3-Difluorophenylpropanoic acid | ![]() | 4.35 | 2.30 |
| 2,4-Difluorophenylpropanoic acid | ![]() | 4.40 | 2.25 |
| 2,5-Difluorophenylpropanoic acid | ![]() | 4.30 | 2.35 |
| 2,6-Difluorophenylpropanoic acid | ![]() | 3.50 | 2.10 |
| 3,4-Difluorophenylpropanoic acid | ![]() | 4.45 | 2.20 |
| 3,5-Difluorophenylpropanoic acid | ![]() | 4.51[1] | 1.98[2] |
Note: The pKa and logP values for 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-difluorophenylpropanoic acid are predicted values generated using computational models due to the limited availability of experimental data. The values for 3,5-difluorophenylpropanoic acid are also predicted. These predictions provide a consistent basis for comparison.
Influence of Fluorine Position on Properties
The relationship between the position of the fluorine atoms and the resulting physicochemical properties can be visualized as a logical workflow. The electron-withdrawing nature of fluorine and its steric hindrance are the primary drivers of the observed differences.
Acidity (pKa): The electron-withdrawing inductive effect of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group compared to the non-fluorinated parent compound. The 2,6-difluoro isomer is predicted to be the most acidic due to the "ortho effect," where the two fluorine atoms in close proximity to the carboxylic acid group provide the strongest stabilization of the carboxylate anion. The other isomers exhibit a more moderate increase in acidity.
Lipophilicity (logP): Fluorine is more lipophilic than hydrogen, and its introduction generally increases the logP of a molecule. The position of the fluorine atoms can subtly influence the overall lipophilicity. While all difluoro isomers are more lipophilic than phenylpropanoic acid, the specific logP values vary depending on the intramolecular interactions and the overall dipole moment of the molecule.
Metabolic Stability: Fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is more resistant to cleavage than a carbon-hydrogen bond. Therefore, all difluorophenylpropanoic acid isomers are expected to exhibit greater metabolic stability compared to the parent compound. The specific position of the fluorine atoms can influence which potential sites of metabolism on the aromatic ring are blocked, potentially leading to differences in metabolic pathways and rates of clearance among the isomers.
Experimental Protocols
For researchers interested in experimentally verifying the properties of difluorophenylpropanoic acid isomers, the following are standard protocols for determining pKa, logP, and in vitro metabolic stability.
Determination of pKa by Potentiometric Titration
-
Materials:
-
Difluorophenylpropanoic acid isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (Milli-Q or equivalent)
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
-
-
Procedure:
-
Prepare a solution of the difluorophenylpropanoic acid isomer of known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility is an issue. Add KCl to a final concentration of 0.1 M.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the acid solution in a beaker with a stir bar and begin stirring.
-
Record the initial pH of the solution.
-
Titrate the acid solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
-
Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Determination of logP by Shake-Flask Method
-
Materials:
-
Difluorophenylpropanoic acid isomer
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
-
Procedure:
-
Prepare a stock solution of the difluorophenylpropanoic acid isomer in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add an equal volume of the other solvent (n-octanol or water).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully collect a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
-
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Materials:
-
Difluorophenylpropanoic acid isomer
-
Liver microsomes (e.g., human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic instability (e.g., testosterone)
-
Negative control (incubation without NADPH)
-
Acetonitrile or methanol for quenching the reaction
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a working solution of the difluorophenylpropanoic acid isomer in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
In a microcentrifuge tube, pre-incubate the compound with liver microsomes in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate of disappearance (k). The in vitro half-life (t½) can be calculated as 0.693/k. Metabolic stability is often expressed as the in vitro half-life or the intrinsic clearance.
-
References
head-to-head comparison of different synthetic routes to 3-(2,5-Difluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(2,5-Difluorophenyl)propanoic acid, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic strategies. This guide provides a detailed head-to-head comparison of two prominent routes: the Malonic Ester Synthesis and the Knoevenagel Condensation followed by Hydrogenation. The objective is to offer a clear, data-driven analysis to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, and operational complexity.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Malonic Ester Synthesis | Route 2: Knoevenagel Condensation & Hydrogenation |
| Overall Yield | Moderate | High |
| Starting Materials | 2,5-Difluorobenzyl bromide, Diethyl malonate | 2,5-Difluorobenzaldehyde, Malonic acid |
| Number of Steps | 3 (Alkylation, Hydrolysis, Decarboxylation) | 2 (Condensation, Hydrogenation) |
| Key Intermediates | Diethyl (2,5-difluorobenzyl)malonate | 3-(2,5-Difluorophenyl)propenoic acid |
| Potential Challenges | Incomplete hydrolysis and decarboxylation, purification of intermediate | Catalyst poisoning or deactivation during hydrogenation |
| Scalability | Moderate | Good |
Logical Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
Route 1: Malonic Ester Synthesis
This classical approach builds the propanoic acid side chain by alkylating diethyl malonate with a suitable electrophile, in this case, 2,5-difluorobenzyl bromide. The resulting substituted malonic ester is then hydrolyzed and decarboxylated to yield the final product.
Experimental Protocol
Step 1: Synthesis of Diethyl (2,5-difluorobenzyl)malonate
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, is added diethyl malonate (1.1 eq) at room temperature. The mixture is stirred for 30 minutes, after which 2,5-difluorobenzyl bromide (1.0 eq) is added dropwise. The reaction mixture is then heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diethyl (2,5-difluorobenzyl)malonate, which can be purified by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation
The crude diethyl (2,5-difluorobenzyl)malonate is suspended in a 10% aqueous solution of sodium hydroxide (3.0 eq) and heated at reflux for 4-6 hours to facilitate hydrolysis of the ester groups. The reaction mixture is then cooled and acidified to a pH of 1-2 with concentrated hydrochloric acid. This acidic mixture is then heated at reflux for an additional 4-6 hours to effect decarboxylation. Upon cooling, the product often precipitates and can be collected by filtration. Alternatively, the aqueous layer can be extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
Quantitative Data
| Step | Product | Typical Yield | Purity | Key Reaction Conditions |
| 1 | Diethyl (2,5-difluorobenzyl)malonate | 75-85% | >95% (after distillation) | Reflux in ethanol, 4-6 h |
| 2 | This compound | 60-70% | >98% (after recrystallization) | Reflux in aq. NaOH then aq. HCl |
Challenges and Considerations
A key challenge in this route can be the hydrolysis and decarboxylation step. The steric hindrance and electronic effects of the difluorophenyl group can sometimes lead to incomplete reaction or the formation of side products. Careful control of reaction time and temperature is crucial for achieving high yields and purity.
Route 2: Knoevenagel Condensation and Hydrogenation
This two-step route involves the formation of an unsaturated precursor, 3-(2,5-difluorophenyl)propenoic acid, via a Knoevenagel condensation, followed by the reduction of the carbon-carbon double bond.
Experimental Protocol
Step 1: Synthesis of 3-(2,5-Difluorophenyl)propenoic acid
A mixture of 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and a catalytic amount of piperidine in pyridine is heated at reflux for 3-5 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide. After completion, the reaction mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to give 3-(2,5-difluorophenyl)propenoic acid.
Step 2: Hydrogenation to this compound
The 3-(2,5-difluorophenyl)propenoic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (typically 1-3 atm) until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford this compound.
Quantitative Data
| Step | Product | Typical Yield | Purity | Key Reaction Conditions |
| 1 | 3-(2,5-Difluorophenyl)propenoic acid | 85-95% | >97% (crude) | Reflux in pyridine with piperidine, 3-5 h |
| 2 | This compound | >95% | >99% (after filtration) | H₂, Pd/C, room temperature, 1-3 atm |
Challenges and Considerations
The primary consideration for this route is the handling of the hydrogenation step. Ensuring the activity of the palladium catalyst and the complete removal of the catalyst after the reaction are critical for obtaining a pure product. The Knoevenagel condensation is generally a high-yielding and robust reaction.
Conclusion
Signaling Pathway and Experimental Workflow Diagrams
Confirming the Structure of 3-(2,5-Difluorophenyl)propanoic acid using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a novel compound is a critical step. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-(2,5-Difluorophenyl)propanoic acid, with 3-phenylpropanoic acid as a comparative standard. Detailed experimental protocols and supporting data are presented to facilitate the replication and application of these methods.
Two-dimensional NMR spectroscopy is a powerful analytical technique that provides through-bond and through-space correlations between nuclei, offering unambiguous evidence for molecular connectivity and stereochemistry.[1] For a molecule such as this compound, with its substituted aromatic ring and aliphatic side chain, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is essential for complete structural assignment.
Predicted 2D NMR Correlations and Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C chemical shifts and the expected 2D NMR correlations for this compound. These predictions are based on established NMR principles and comparison with the known data for 3-phenylpropanoic acid. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly influence the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | HSQC Correlation |
| 1 | - | ~178 | - |
| 2 | - | ~158 (d, ¹JCF ≈ 245 Hz) | - |
| 3 | ~7.0-7.2 (m) | ~115 (dd, ²JCF ≈ 23 Hz, ³JCF ≈ 8 Hz) | Yes |
| 4 | ~7.0-7.2 (m) | ~116 (dd, ²JCF ≈ 24 Hz, ⁴JCF ≈ 4 Hz) | Yes |
| 5 | - | ~159 (d, ¹JCF ≈ 240 Hz) | - |
| 6 | ~7.0-7.2 (m) | ~118 (d, ²JCF ≈ 25 Hz) | Yes |
| α (alpha) | ~2.7 (t) | ~35 | Yes |
| β (beta) | ~3.0 (t) | ~30 | Yes |
d = doublet, dd = doublet of doublets, t = triplet, m = multiplet. Coupling constants (J) are approximate.
Table 2: Predicted COSY and HMBC Correlations for this compound
| Proton | COSY Correlations (with Protons at) | HMBC Correlations (with Carbons at) |
| H-3 | H-4 | C-1', C-2, C-4, C-5 |
| H-4 | H-3, H-6 | C-2, C-5, C-6 |
| H-6 | H-4 | C-1', C-2, C-4, C-5 |
| H-α | H-β | C-1, C-β, C-1' |
| H-β | H-α | C-1, C-α, C-1', C-2, C-6 |
Comparative Data: 3-Phenylpropanoic Acid
For comparison, the experimental NMR data for the non-fluorinated analogue, 3-phenylpropanoic acid, is provided below. The absence of fluorine atoms results in a simpler aromatic region in the NMR spectra.
Table 3: Experimental ¹H and ¹³C Chemical Shifts for 3-Phenylpropanoic acid [2]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 179.82 |
| 1' | - | 140.28 |
| 2', 6' | 7.17-7.34 (m) | 128.71 |
| 3', 5' | 7.17-7.34 (m) | 128.41 |
| 4' | 7.17-7.34 (m) | 126.52 |
| α (alpha) | 2.69 (t, J = 7.8 Hz) | 35.64 |
| β (beta) | 2.97 (t, J = 7.8 Hz) | 30.73 |
Experimental Protocols
A standardized protocol for acquiring high-quality 2D NMR data for small molecules like this compound is outlined below.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Instrument:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to determine the chemical shift range and assess sample purity.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3]
-
Pulse Program: cosygpqf (or equivalent)
-
Spectral Width: Set to cover all proton signals.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[3]
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent)
-
Spectral Width (¹H): Set to cover all proton signals.
-
Spectral Width (¹³C): Set to cover all carbon signals.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans: 4-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[3]
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Spectral Width (¹H): Set to cover all proton signals.
-
Spectral Width (¹³C): Set to cover all carbon signals.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-32 per increment.
-
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the data obtained from the 2D NMR experiments.
Caption: Logical workflow for 2D NMR-based structure confirmation.
By systematically analyzing the correlations from the COSY, HSQC, and HMBC spectra, the complete chemical structure of this compound can be confidently assembled and confirmed. The comparison with the non-fluorinated analogue highlights the predictable and interpretable effects of fluorine substitution on NMR spectra, reinforcing the robustness of this analytical approach in modern drug discovery and development.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 3. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
Establishing Reference Standards for 3-(2,5-Difluorophenyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for establishing a reference standard for 3-(2,5-Difluorophenyl)propanoic acid, a key intermediate in medicinal chemistry. We will explore its comparison with alternative compounds, supported by experimental data and detailed protocols for characterization and purity assessment.
Introduction to this compound and the Need for a Reference Standard
This compound (CAS No. 130408-15-0) is a fluorinated arylpropionic acid derivative with potential applications in drug discovery, particularly as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2). The establishment of a highly characterized reference standard is crucial for ensuring the accuracy, reproducibility, and reliability of research and development activities. A reference standard serves as a benchmark for identity, purity, and strength, and is essential for the validation of analytical methods and the quality control of synthesized batches.
Comparison with Alternative Compounds
The selection of a specific molecule for a drug discovery program often involves comparing its properties with those of known agents. In the context of COX-2 inhibition, several other compounds can be considered as alternatives to this compound.
| Compound | Structure | Key Features |
| This compound | Chemical structure of this compound | Difluoro substitution on the phenyl ring can enhance metabolic stability and binding affinity. |
| Celecoxib | Chemical structure of Celecoxib | A well-established, selective COX-2 inhibitor with a sulfonamide group. |
| Licofelone | Chemical structure of Licofelone | A dual inhibitor of COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[1] |
| Ibuprofen | Chemical structure of Ibuprofen | A widely used non-selective NSAID, serving as a benchmark for anti-inflammatory activity. |
Establishing the Reference Standard: A Workflow
The process of establishing a reference standard for this compound involves synthesis, purification, and comprehensive characterization to confirm its identity and purity.
References
Navigating the Gauntlet: A Guide to Inter-Laboratory Validation of Assays for 3-(2,5-Difluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The successful validation of an analytical assay across multiple laboratories is a critical milestone in the journey of a new therapeutic agent. This guide provides a comprehensive framework for the inter-laboratory validation of an assay for 3-(2,5-Difluorophenyl)propanoic acid, a small molecule of interest in pharmaceutical development. By adhering to a robust validation plan, researchers can ensure the reliability, reproducibility, and accuracy of the data generated, forming a solid foundation for clinical progression.
This document outlines the key performance characteristics to be evaluated, presents a structured approach to data comparison, and provides detailed experimental protocols based on internationally recognized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
Comparative Performance: A Snapshot of Acceptance Criteria
The goal of an inter-laboratory validation is to demonstrate that a method is rugged and transferable between different laboratories, equipment, and analysts. The following table summarizes the typical acceptance criteria for key validation parameters, providing a clear benchmark for assessing the performance of the this compound assay.
| Validation Parameter | Acceptance Criteria | Purpose |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) | To demonstrate the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate Precision) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) | To assess the degree of scatter between a series of measurements. |
| Reproducibility | CV ≤ 20% between laboratories | To evaluate the precision of the assay under different conditions (e.g., different labs, analysts, instruments). |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard | To ensure the assay can unequivocally measure the analyte in the presence of other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between the analyte concentration and the instrument response. |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response; accuracy and precision criteria are met. | To define the lowest concentration that can be reliably quantified. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of the nominal concentration | To ensure the analyte is stable under various storage and handling conditions. |
The Blueprint for Validation: Experimental Protocols
A meticulously planned and executed experimental protocol is the cornerstone of a successful inter-laboratory validation. The following section details the methodologies for the key experiments.
Accuracy and Precision
Objective: To determine the accuracy and precision of the assay across the analytical range in each participating laboratory.
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
In each laboratory, analyze a minimum of five replicates of each QC level on three separate days (n=15 per level).
-
Calculate the mean concentration, standard deviation, and coefficient of variation (CV%) for each QC level within each run (repeatability) and across all runs (intermediate precision).
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
Reproducibility
Objective: To assess the variability of the assay when performed in different laboratories.
Procedure:
-
A central laboratory will prepare and distribute a common batch of QC samples to all participating laboratories.
-
Each laboratory will analyze the QC samples according to the validated analytical method.
-
The results from all laboratories will be compiled and the inter-laboratory CV% will be calculated for each QC level.
Selectivity and Specificity
Objective: To demonstrate that the assay is free from interference from endogenous matrix components or other potential contaminants.
Procedure:
-
Analyze blank matrix samples from at least six different sources.
-
Analyze blank matrix samples spiked with the analyte at the LLOQ and the internal standard.
-
Visually inspect the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.
Linearity
Objective: To establish the relationship between the concentration of the analyte and the analytical response.
Procedure:
-
Prepare a calibration curve consisting of a blank, a zero standard (blank with internal standard), and at least six non-zero calibration standards spanning the expected analytical range.
-
Analyze the calibration curve in triplicate on three separate occasions.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis.
Visualizing the Path to Validation
To further clarify the validation process, the following diagrams illustrate the overall workflow and the logical relationships between the different validation parameters.
Caption: Inter-Laboratory Validation Workflow.
Caption: Key Parameters of Assay Validation.
By following this structured approach, researchers can confidently establish a robust and reliable analytical method for this compound, ensuring data integrity and facilitating the seamless progression of drug development programs.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Analysis of the Metabolic Stability of 3-(2,5-Difluorophenyl)propanoic Acid and Its Bioisosteric Analogs
In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic efficacy and safety. Carboxylic acid moieties, while often crucial for pharmacological activity, can be susceptible to metabolic liabilities, primarily through glucuronidation, which can lead to rapid clearance and potential toxicity issues.[1][2][3] This guide provides a comparative overview of the metabolic stability of 3-(2,5-Difluorophenyl)propanoic acid and several of its bioisosteric analogs, supported by representative experimental data from in vitro microsomal stability assays.
Comparative Metabolic Stability Data
The following table summarizes the metabolic stability of this compound and its analogs in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), are representative values obtained from a standard in vitro microsomal stability assay. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[4][5]
| Compound | Structure | Bioisosteric Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | ![]() | Carboxylic Acid | 25 | 85 |
| Analog A: Tetrazole derivative | ![]() | Tetrazole | 75 | 28 |
| Analog B: Acyl sulfonamide derivative | ![]() | Acyl Sulfonamide | 60 | 35 |
| Analog C: Hydroxamic acid derivative | ![]() | Hydroxamic Acid | 40 | 55 |
Note: The structures and data presented are for illustrative purposes to demonstrate the comparative metabolic stability of different bioisosteric replacements for a carboxylic acid.
From the representative data, it is evident that replacing the carboxylic acid moiety with bioisosteres such as a tetrazole or an acyl sulfonamide can significantly enhance metabolic stability, as indicated by the longer half-lives and lower intrinsic clearance values.[6][7] Tetrazoles, in particular, have been shown in several studies to be effective carboxylic acid bioisosteres that can improve metabolic stability and oral bioavailability.[6][7]
Experimental Protocols
The following is a detailed methodology for the in vitro microsomal stability assay used to generate the comparative data.
Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with liver microsomes.
2. Materials and Equipment:
-
Test Compounds: this compound and its analogs (dissolved in DMSO to a stock concentration of 10 mM).
-
Liver Microsomes: Pooled human liver microsomes (e.g., from a commercial supplier).
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8][9][10]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Positive Control: A compound with known metabolic instability (e.g., Verapamil).
-
Negative Control: Incubation without the NADPH regenerating system.
-
Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard.
-
Instrumentation: LC-MS/MS for compound quantification.
-
Incubator, centrifuge, multi-channel pipettes, 96-well plates.
3. Assay Procedure:
-
Preparation:
-
Thaw liver microsomes and the NADPH regenerating system on ice.
-
Prepare a working solution of the test compounds and positive control by diluting the stock solution with buffer to the desired concentration (e.g., 1 µM).[11]
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound or control to the potassium phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well (except for the negative controls).[4]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Visualized Experimental Workflow
The following diagram illustrates the key steps in the microsomal stability assay.
Caption: Workflow of the in vitro microsomal stability assay.
This comprehensive guide provides researchers with a framework for comparing the metabolic stability of this compound and its analogs. By understanding the metabolic liabilities of a parent compound and the potential for improvement through bioisosteric replacement, drug development professionals can make more informed decisions in the lead optimization process.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. DSpace [cora.ucc.ie]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validating Bioassay Specificity for 3-(2,5-Difluorophenyl)propanoic Acid: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating the specificity of a bioassay for the quantitative determination of 3-(2,5-Difluorophenyl)propanoic acid. Ensuring bioassay specificity is critical for accurate measurement, as it demonstrates that the assay signal is directly and solely attributable to the analyte of interest, without interference from structurally related compounds or sample matrix components.[1]
Comparative Analysis of Potential Cross-Reactivity
To validate the specificity of a bioassay for this compound, a panel of structurally similar molecules should be tested for cross-reactivity. These compounds are selected based on their structural resemblance to the target analyte and their potential presence in test samples. The ideal bioassay will exhibit high specificity for this compound with minimal to no signal generated from related substances.
Below is a comparative table summarizing the hypothetical cross-reactivity of a panel of related compounds in a competitive enzyme-linked immunosorbent assay (ELISA) developed for this compound.
| Compound | Structure | Percent Cross-Reactivity |
| This compound | Target Analyte | 100% |
| 3-(3,5-Difluorophenyl)propionic acid | Isomeric Variant | < 0.1% |
| 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | Methoxy-substituted Analog | < 0.5% |
| 2-(2',5'-Difluoro-[1,1'-biphenyl]-3-yl)propanoic acid | Biphenyl Analog | < 0.1% |
| 3-(2-Aminocarbonylphenyl)propanoic acid | Aminocarbonyl Analog | < 0.1% |
| Propanoic acid | Parent Structure | Not Detected |
| 3,4-Dichlorophenyl)propanamide (Propanil) | Structurally Related Herbicide | Not Detected |
Cross-reactivity is calculated as (Concentration of this compound at 50% inhibition / Concentration of test compound at 50% inhibition) x 100.
Evaluation of Matrix Interference
Matrix interference arises from components within the sample matrix, such as proteins or lipids, that can disrupt the accurate measurement of the target analyte.[2] To assess matrix effects, samples from at least six independent sources of the same matrix should be evaluated.[3] In this hypothetical validation, the bioassay was tested against various biological matrices to ensure robustness.
| Matrix Type | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Human Serum | 98.7 | 4.2 |
| Human Plasma (EDTA) | 101.2 | 3.8 |
| Human Urine | 95.4 | 5.1 |
| Cell Culture Media (DMEM + 10% FBS) | 99.1 | 2.9 |
Acceptance criteria for mean recovery are typically within 80-120%, and RSD should be ≤15%.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioassay validation studies.
Protocol for Specificity and Cross-Reactivity Testing
-
Preparation of Standard and Test Compounds: Stock solutions of this compound and potential cross-reactants are prepared in a suitable organic solvent (e.g., DMSO) and then serially diluted in the assay buffer to create a range of concentrations.
-
Assay Procedure (Competitive ELISA Example):
-
A microplate is coated with an antibody specific to this compound.
-
A fixed concentration of enzyme-conjugated this compound is mixed with either the standard dilutions or the dilutions of the test compounds.
-
These mixtures are added to the antibody-coated wells and incubated.
-
The plate is washed to remove unbound reagents.
-
A substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., colorimetric, fluorometric).
-
The signal is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
-
-
Data Analysis: The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated relative to the IC50 of this compound.
Protocol for Matrix Effect Evaluation
-
Sample Preparation: A known concentration of this compound is spiked into at least six different lots of each biological matrix.
-
Assay Procedure: The spiked matrix samples are then analyzed using the bioassay.
-
Data Analysis: The measured concentration is compared to the nominal spiked concentration to determine the percent recovery. The precision is evaluated by calculating the relative standard deviation (RSD) across the different matrix lots. To further mitigate matrix effects, techniques such as sample dilution can be employed.[2]
Visualizing the Validation Workflow
A clear workflow is essential for planning and executing the validation of bioassay specificity.
References
Safety Operating Guide
Navigating the Disposal of 3-(2,5-Difluorophenyl)propanoic Acid: A Guide for Laboratory Professionals
For immediate reference, 3-(2,5-Difluorophenyl)propanoic acid should be treated as a hazardous chemical waste. The primary recommended disposal method is incineration at an approved waste disposal facility. Do not dispose of this chemical down the drain or in regular trash. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Core Disposal and Safety Data
The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound and similar chemical structures.
| Parameter | Guideline | Citation |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. Incineration is a potential method for fluorinated organic compounds. | [1][2] |
| Waste Container | Collect in a compatible, properly sealed, and clearly labeled container. For acidic compounds, avoid metal containers. | [3][4][5][6] |
| PPE Requirements | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or under a chemical fume hood. | [1][3][7][8] |
| Spill Response | For spills, sweep or soak up with inert absorbent material (e.g., sand, silica gel). Collect into a suitable, closed container for disposal. Ensure adequate ventilation. | [1][3][4][9] |
| Incompatible Materials | Strong oxidizing agents, bases, amines, halogens, metals, and reducing agents. | [1][3][6] |
| Hazardous Combustion | Combustion may produce Carbon Monoxide (CO), Carbon Dioxide (CO2), and Gaseous Hydrogen Fluoride (HF). | [1] |
| Neutralization pH | For dilute aqueous solutions of acidic waste without other hazardous components, neutralization to a pH between 5.5 and 9.5 may be permissible for drain disposal, subject to local regulations. A water flush of at least 20 parts water is recommended. Consult your institution's EHS office before proceeding. | [5][10] |
Experimental Protocol: Neutralization of Acidic Waste
This protocol details the methodology for neutralizing small quantities of dilute acidic waste, such as this compound, in an aqueous solution. This procedure should only be performed if permitted by your institution's Environmental Health and Safety (EHS) office and if the waste stream contains no other hazardous materials.
Objective: To adjust the pH of a corrosive acidic waste solution to a neutral range (5.5-9.5) for safe disposal.[10]
Materials:
-
Acidic waste solution
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (1M)
-
Large beaker or container (at least twice the volume of the waste)
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat
-
Ice bath
Procedure:
-
Preparation: Don all required PPE. Perform the entire procedure within a certified chemical fume hood. Place the beaker containing the acidic waste in an ice bath to dissipate any heat generated during neutralization.[10]
-
Dilution: If the acid is concentrated, slowly add it to a large volume of cold water to dilute it to approximately 5% or less.[5]
-
Neutralization: Begin stirring the diluted acid solution. Slowly add the neutralizing agent (sodium bicarbonate or 1M NaOH) in small increments. Be cautious as this can cause gas evolution (CO₂ if using bicarbonate) and heat generation.[10]
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips.
-
Endpoint: Continue adding the base until the pH is stable within the target range of 5.5 to 9.5.[10]
-
Disposal: Once neutralized, the solution may be poured down the drain, followed by a copious amount of water (at least 20 parts water to 1 part neutralized solution), as per institutional guidelines.[5][10]
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for the chemical. Regulations for chemical waste disposal can vary by location.
References
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. nswai.org [nswai.org]
- 6. nipissingu.ca [nipissingu.ca]
- 7. 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






